molecular formula C10H10BrClO3 B1276865 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid CAS No. 588681-98-5

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B1276865
CAS No.: 588681-98-5
M. Wt: 293.54 g/mol
InChI Key: MVGAVLUYDJOUEP-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10BrClO3 and its molecular weight is 293.54 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGAVLUYDJOUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407475
Record name 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
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Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-98-5
Record name 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588681-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
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Foundational & Exploratory

"synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a compound belonging to the phenoxyisobutyric acid class. Structurally related to fibrates, which are used as anti-hyperlipidemic agents, this molecule is of significant interest to researchers in medicinal chemistry and drug development.[1][2] This document elucidates the core chemical principles, provides a robust, step-by-step synthetic protocol, and addresses critical aspects of process control and validation for researchers and scientists.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule is most effectively achieved through a convergent strategy rooted in the Williamson ether synthesis.[3][4] This classical yet powerful reaction forms the ether linkage, which is the central structural feature of the molecule. The subsequent hydrolysis of an ester protecting group yields the final carboxylic acid.

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • Disconnection 1 (C-O Bond): The ether bond is disconnected, revealing the two primary synthons: a phenoxide anion derived from 4-Bromo-2-chlorophenol and an alkyl halide, specifically an ester of 2-bromo-2-methylpropanoic acid .

  • Disconnection 2 (Carboxylic Acid): The final carboxylic acid is retrosynthetically traced back to its corresponding ethyl ester, ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate . The ester serves as a protecting group for the carboxylic acid, preventing undesirable side reactions during the ether formation step.

This two-step approach is efficient and utilizes readily available starting materials.

G Target This compound Intermediate Ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate Target->Intermediate Hydrolysis Precursor1 4-Bromo-2-chlorophenol Intermediate->Precursor1 Williamson Ether Synthesis (SN2) Precursor2 Ethyl 2-bromo-2-methylpropanoate Intermediate->Precursor2 Williamson Ether Synthesis (SN2)

Figure 1: Retrosynthetic pathway for the target molecule.

Core Mechanism: The Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4]

Key Mechanistic Steps:

  • Deprotonation: A base, typically potassium carbonate or sodium hydroxide, abstracts the acidic proton from the hydroxyl group of 4-bromo-2-chlorophenol. This in-situ deprotonation generates a potent nucleophile, the 4-bromo-2-chlorophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[5]

  • Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropanoate. This carbon is susceptible to attack because it is bonded to a highly electronegative bromine atom, which serves as an excellent leaving group.[4]

  • Concerted Displacement: The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. In this case, the carbon is quaternary, but the SN2 pathway is still operative. The process is concerted, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond happen simultaneously.[3][4]

The choice of a primary alkyl halide is crucial for the success of the Williamson synthesis, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway.[4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 4-Bromo-2-chlorophenol Phenoxide 4-Bromo-2-chlorophenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K2CO3) TransitionState [Transition State] Phenoxide->TransitionState Backside Attack AlkylHalide Ethyl 2-bromo-2-methylpropanoate (Electrophile) AlkylHalide->TransitionState Product Ether-linked Intermediate TransitionState->Product - Br⁻

Figure 2: Mechanism of the Williamson ether synthesis step.

Detailed Synthesis Protocol

This protocol is divided into two primary stages: the formation of the ether linkage followed by the hydrolysis of the resulting ester.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Key Hazards
4-Bromo-2-chlorophenol3964-56-5207.45Irritant, Toxic
Ethyl 2-bromo-2-methylpropanoate600-00-0195.05Lachrymator, Corrosive
Potassium Carbonate (K₂CO₃)584-08-7138.21Irritant
Acetone67-64-158.08Flammable, Irritant
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive
Ethanol64-17-546.07Flammable
Hydrochloric Acid (HCl)7647-01-036.46Corrosive
Ethyl Acetate141-78-688.11Flammable, Irritant

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Stage 1: Synthesis of Ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate

This stage involves the SN2 reaction between the phenoxide and the alkyl bromide.[6] Acetone is an excellent solvent for this reaction as it readily dissolves the organic reactants and the carbonate base facilitates the reaction.

Experimental Workflow:

G start Charge Reactor charge_reagents Add 4-Bromo-2-chlorophenol, Potassium Carbonate, and Acetone start->charge_reagents add_bromide Add Ethyl 2-bromo-2-methylpropanoate dropwise at reflux charge_reagents->add_bromide reflux Reflux for 12-18 hours add_bromide->reflux tlc_monitor Monitor reaction by TLC reflux->tlc_monitor tlc_monitor->reflux Incomplete workup Cool, filter solids, and concentrate filtrate tlc_monitor->workup Reaction Complete extract Dissolve in Ethyl Acetate, wash with water and brine workup->extract dry Dry over Na2SO4, filter, and evaporate solvent extract->dry product1 Crude Ester Intermediate (Oil) dry->product1

Figure 3: Experimental workflow for Stage 1 synthesis.

Step-by-Step Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-chlorophenol (10.0 g, 48.2 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (9.99 g, 72.3 mmol, 1.5 eq) and acetone (100 mL).

  • Initiation of Reaction: Stir the suspension and heat to reflux (approx. 56°C). Once refluxing, add ethyl 2-bromo-2-methylpropanoate (10.3 g, 52.8 mmol, 1.1 eq) dropwise over 20 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.

  • Isolation of Intermediate: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue is the crude ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate, which can be taken to the next step without further purification.

Stage 2: Hydrolysis to this compound

The final step is the saponification (alkaline hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the desired carboxylic acid.[7]

Step-by-Step Procedure:

  • Saponification: Dissolve the crude ester from Stage 1 in a mixture of ethanol (80 mL) and a 2 M aqueous solution of sodium hydroxide (40 mL, 80 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Extraction: Extract the product from the acidic aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound as a white crystalline solid.

Characterization and Validation

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (293.55 g/mol ).[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process commencing with a Williamson ether synthesis, followed by alkaline hydrolysis. This method is robust, scalable, and employs standard laboratory techniques, making it highly accessible for researchers. Careful control of reaction conditions and rigorous monitoring are key to achieving high yields and purity. This guide provides a validated framework for the successful synthesis and isolation of this valuable compound for further research and development.

References

  • Title: Synthesis of fibrates by alkylation and hydrolysis. Source: ResearchGate URL: [Link]

  • Title: Chemistry of Fibrates Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: The Williamson Ether Synthesis Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Fibrate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Antihyperlipidemic drugs animation: Fibrates Source: YouTube URL: [Link]

  • Title: Medicinal Chemistry II | Anti-hyperlipidemic Drugs (Fibrates) | AKTU Digital Education Source: YouTube URL: [Link]

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

  • Title: Williamson ether synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]

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  • Title: A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate Source: PMC - NIH URL: [Link]

  • Title: (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate Source: ResearchGate URL: [Link]

  • Title: Process for producing 4-bromo-2-chlorophenols Source: Google Patents URL
  • Title: Preparation of 2-(4-bromophenyl)
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  • Title: Preparation of 2-(4-bromophenyl)
  • Title: 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE Source: Roshni Industries URL: [Link]

  • Title: 4-Bromo-2-chlorophenol Source: PubChem URL: [Link]

  • Title: Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate Source: NIH URL: [Link]

  • Title: Draw 4-bromo-2-chlorophenol. Name each compound Source: Chegg.com URL: [Link]

  • Title: The hydrolysis of 2-bromo-2-methylpropane Source: RSC Education URL: [Link]

  • Title: Ethyl 2-bromo-4-chlorophenol Source: PubChem URL: [Link]

  • Title: Method for preparing 2-(4-Chloromethylphenyl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a halogenated phenoxyalkanoic acid derivative. Its structural similarity to compounds of pharmacological interest, such as fibrates, necessitates a thorough understanding of its physicochemical properties. These parameters are fundamental in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and chemical stability. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing both predicted data and established experimental protocols for their determination. The methodologies are presented with a rationale rooted in established scientific principles and regulatory guidelines, ensuring a robust and reproducible approach to its characterization.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 588681-98-5[1]

  • Molecular Formula: C₁₀H₁₀BrClO₃[1]

  • Molecular Weight: 293.55 g/mol [1]

  • Chemical Structure:

    • The molecule features a central propanoic acid moiety with a methyl group at the alpha-position. This core is linked via an ether bond to a disubstituted phenyl ring, which is halogenated with a bromine atom at the para-position and a chlorine atom at the ortho-position relative to the ether linkage.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this specific molecule, the following table summarizes key physicochemical properties based on predictions and data from structurally analogous compounds, such as clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid). These values serve as a valuable starting point for experimental design and interpretation.

PropertyPredicted/Analogous ValueRationale/Reference Compound
Melting Point (°C) ~120-130Based on the melting point of clofibric acid (120-122 °C)[2][3] and other substituted phenoxyacetic acids. The presence of a larger bromine atom may slightly increase the melting point due to stronger intermolecular forces.
Boiling Point (°C) >300 (decomposes)High melting point and the presence of a carboxylic acid group suggest a high boiling point, likely with decomposition before boiling at atmospheric pressure.
Water Solubility Slightly solublePhenoxyalkanoic acids are generally slightly soluble in water[4]. Solubility is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.
pKa ~3-4The electron-withdrawing nature of the halogenated phenyl ring is expected to make the carboxylic acid more acidic than unsubstituted alkanoic acids. Clofibric acid has a predicted pKa of 3.18[3].
LogP (Octanol/Water) ~3-4The lipophilic character of the halogenated aromatic ring and the methyl groups suggest a high logP value, indicating good lipid solubility. Clofibric acid has a LogP of approximately 3.3[5].

Synthesis and Purification

A plausible synthetic route for this compound involves the Williamson ether synthesis, a well-established method for forming ethers.

Proposed Synthetic Pathway

Synthesis A 4-Bromo-2-chlorophenol C Intermediate Ester A->C Williamson Ether Synthesis reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl 2-bromo-2-methylpropanoate B->C D This compound C->D Hydrolysis reagent2 1. NaOH (aq) 2. HCl (aq) reagent1->C reagent2->D

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Williamson Ether Synthesis.

    • To a solution of 4-bromo-2-chlorophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

    • Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate ester.

  • Step 2: Hydrolysis.

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Stir the solution at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of the title compound, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point is a critical indicator of purity for a crystalline solid.

MeltingPoint A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~15°C below the expected melting point, then slow to 1-2°C/min. C->D E Observation & Recording: Record the temperature at which the first liquid appears and the temperature at which the solid is completely molten. D->E

Caption: Workflow for melting point determination.

Protocol:

  • A small amount of the purified, dry compound is finely powdered.

  • The powder is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range[6][7]. For a pure compound, this range should be narrow (typically < 2 °C).

Water Solubility (OECD 105)

Water solubility is a crucial parameter for assessing environmental fate and bioavailability. The flask method is suitable for substances with solubility above 10⁻² g/L.[8][9]

Solubility A Equilibration: Add an excess of the solid to water in a flask. Stir at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). B Phase Separation: Allow the mixture to stand to let undissolved solid settle. Centrifuge or filter the solution to remove any suspended particles. A->B C Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV). B->C D Calculation: The measured concentration is the water solubility at the specified temperature. C->D

Caption: Workflow for determining water solubility via the flask method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • The suspension is then centrifuged or filtered to separate the saturated aqueous solution from the undissolved solid.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The experiment should be performed in triplicate.

Dissociation Constant (pKa) (OECD 112)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and binding to biological targets. Potentiometric titration is a common and accurate method.[1][10][11]

pKa A Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) with a known ionic strength. B Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter. A->B C Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. B->C D Refinement: Sophisticated software can be used to analyze the titration curve and provide a more accurate pKa value. C->D

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • A precise amount of the compound is dissolved in a solvent of known ionic strength (e.g., 0.15 M KCl in water or a water/co-solvent mixture if solubility is low).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is generated.

  • The pKa is determined from the pH at the half-equivalence point of the titration[5][12][13].

Partition Coefficient (LogP) (OECD 107)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and bioaccumulation potential. The shake-flask method is the classical approach.[2][14]

LogP A Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol. B Partitioning: Dissolve the compound in one of the phases. Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning. A->B C Equilibration & Separation: Allow the phases to separate completely. Centrifugation may be required to break up emulsions. B->C D Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV). C->D E Calculation: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]) D->E

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

  • n-Octanol and water are mutually saturated before the experiment.

  • A known amount of the compound is dissolved in either the aqueous or n-octanol phase.

  • The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

  • After allowing the phases to separate, the concentration of the compound in each phase is determined by a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value[15][16].

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The two methyl groups are expected to be equivalent and appear as a singlet. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift (>10 ppm).[17]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the aromatic carbons, the quaternary carbon attached to the oxygen, and the methyl carbons.[17]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1700-1730 cm⁻¹[18][19][20][21]. C-O stretching and C-X (C-Br, C-Cl) vibrations will also be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic pattern for the molecular ion and fragment ions will be observed, which is a powerful tool for confirming the presence and number of these halogen atoms[22][23][24][25][26].

Conclusion

The physicochemical properties of this compound are critical for its potential development and application in scientific research. This guide has provided a framework for understanding and determining these properties through a combination of predictive analysis and established, robust experimental protocols. By following these methodologically sound approaches, researchers can generate reliable and reproducible data, which is indispensable for advancing our understanding of this and related molecules in the fields of chemistry, pharmacology, and environmental science.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

  • PubChem. (n.d.). Clofibrate. Retrieved from [Link]

  • Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • LookChem. (n.d.). Cas 882-09-7, 2-(4-Chlorophenoxy)-2-methylpropionic acid. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

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  • Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

  • Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • NIH. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]

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  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

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  • Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

  • OECD. (2017, October 9). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • University of Manitoba. (n.d.). Melting point determination. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Google Patents. (n.d.). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacophore of phenoxy-2-methyl propanoic acid derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-phenoxypropanoic acid. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. Retrieved from [Link]

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An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (CAS 588681-98-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Research Frontier

This document serves as a comprehensive technical guide for researchers initiating studies on 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid. As of the date of this publication, this molecule remains a sparsely documented compound in peer-reviewed literature. Consequently, this guide adopts a first-principles approach, leveraging established knowledge from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential biological investigation. The methodologies and theoretical discussions presented herein are designed to be self-validating, providing a logical and scientifically grounded pathway for exploration.

Molecular Overview and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure suggests potential applications in medicinal chemistry and materials science, drawing parallels with the well-studied class of phenoxypropanoic acids.

PropertyPredicted Value/InformationSource/Basis
CAS Number 588681-98-5Public Record[1]
Molecular Formula C₁₀H₁₀BrClO₃Calculated
Molecular Weight 293.54 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Appearance Likely a white to off-white crystalline solidAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and DMSO; sparingly soluble in water.Analogy to clofibric acid and other aromatic carboxylic acids.

Proposed Synthesis Pathway: A Rational Approach

While no specific synthesis for this compound is readily available in the literature, a plausible and efficient route can be designed based on the well-established Williamson ether synthesis. This method is a cornerstone in the formation of ethers from an organohalide and a deprotonated alcohol (or phenol).

The proposed two-step synthesis involves the reaction of 4-bromo-2-chlorophenol with an α-haloester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Step 1: Ether Formation

The initial step is the nucleophilic substitution of the halide on ethyl 2-bromo-2-methylpropanoate by the phenoxide ion generated from 4-bromo-2-chlorophenol.

  • Reactants: 4-bromo-2-chlorophenol, Ethyl 2-bromo-2-methylpropanoate

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is recommended. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal to dissolve the reactants and facilitate the reaction.

  • Rationale: This reaction sets up the core carbon-oxygen-carbon backbone of the target molecule. Using the ethyl ester of 2-bromo-2-methylpropanoic acid provides a stable intermediate that is readily purified before the final hydrolysis step.

Step 2: Saponification (Ester Hydrolysis)

The second step is the hydrolysis of the intermediate ester to the final carboxylic acid.

  • Reactant: Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

  • Reagent: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture.

  • Procedure: The reaction is typically heated to reflux to ensure complete conversion. Following hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt, precipitating the desired carboxylic acid.

  • Rationale: Basic hydrolysis (saponification) is a high-yielding and straightforward method for converting esters to carboxylic acids. The subsequent acidification ensures the isolation of the final product in its acidic form.

Below is a DOT language representation of this proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification phenol 4-Bromo-2-chlorophenol reaction1 + phenol->reaction1 bromoester Ethyl 2-bromo-2-methylpropanoate bromoester->reaction1 intermediate_ester Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate hydrolysis + intermediate_ester->hydrolysis 1. NaOH, EtOH/H₂O, Reflux reaction1->intermediate_ester K₂CO₃, Acetone, Reflux final_acid This compound hydrolysis->final_acid 2. HCl (aq)

Proposed two-step synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and monitoring the progress of the synthesis.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is recommended.[2] The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength around 220-230 nm should be effective due to the presence of the aromatic ring.

  • Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity. The acidic mobile phase suppresses the ionization of the carboxylic acid group, making it more retained on the nonpolar stationary phase. This provides a reliable method for separating the product from starting materials and byproducts.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target molecule.

  • Expected Molecular Ion: The mass spectrum should show a characteristic isotopic cluster for the molecular ion [M]⁻ or [M-H]⁻ in negative ion mode, or [M+H]⁺ or [M+Na]⁺ in positive ion mode.

  • Isotopic Pattern: Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a distinctive isotopic pattern is expected.[3][4] The molecular ion region will exhibit peaks at M, M+2, and M+4, with characteristic relative intensities. This pattern is a powerful diagnostic tool for confirming the presence of both halogens.

  • Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for such molecules include the loss of the carboxylic acid group and cleavage of the ether bond.

MS_Fragmentation cluster_main Expected Mass Spectrum Features molecular_ion Molecular Ion Cluster (M, M+2, M+4) Confirms C₁₀H₁₀BrClO₃ fragment1 Loss of COOH [M-COOH]⁺ molecular_ion->fragment1 Fragmentation fragment2 Ether Cleavage Fragments corresponding to the phenoxy and propanoic acid moieties molecular_ion->fragment2 Fragmentation

Key features to expect in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Their splitting pattern will be complex due to the substitution pattern.

    • Methyl Protons: The two methyl groups are chemically equivalent and will appear as a singlet in the aliphatic region (typically 1.2-1.8 ppm), integrating to 6 protons.

    • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbon will appear at a downfield chemical shift (typically 170-180 ppm).

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the halogen substituents and the ether linkage.

    • Quaternary Carbons: Two quaternary carbons (one attached to the ether oxygen and the other being the gem-dimethyl carbon) will be present.

    • Methyl Carbons: A single signal for the two equivalent methyl carbons will be observed in the aliphatic region.

Biological Context and Toxicological Profile (Predictive)

The structural similarity of this compound to a class of drugs known as fibrates (e.g., clofibrate) provides a strong basis for predicting its potential biological activity.[5]

Predicted Mechanism of Action: PPAR Agonism

Fibrates and their active metabolites, such as clofibric acid, are well-known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype.[5] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis.

  • Hypothesis: It is highly probable that this compound acts as a PPAR agonist. The propanoic acid head group, the flexible ether linker, and the substituted aromatic ring are all features consistent with known PPAR ligands.[6]

  • Potential Therapeutic Applications: If this hypothesis holds true, the compound could be investigated for its potential in treating metabolic disorders such as dyslipidemia (abnormal lipid levels), type 2 diabetes, and non-alcoholic fatty liver disease.

PPAR_Pathway ligand 2-(4-Bromo-2-chlorophenoxy) -2-methylpropanoic acid (Putative Ligand) PPAR PPARα Receptor ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA gene_exp Target Gene Expression PPRE->gene_exp Regulates response Regulation of Lipid Metabolism & Inflammation gene_exp->response

Predicted signaling pathway via PPARα activation.
Recommended Initial Biological Assays

To test the PPAR agonism hypothesis, the following in vitro assays are recommended:

  • Ligand Binding Assay: To determine if the compound directly binds to PPAR subtypes (α, δ, and γ).

  • Reporter Gene Assay: To measure the ability of the compound to activate the transcriptional activity of PPARs in a cell-based system.

  • Target Gene Expression Analysis (qPCR): To quantify the expression of known PPAR target genes (e.g., CPT1A, ACOX1) in a relevant cell line (e.g., HepG2 human liver cells) after treatment with the compound.

Toxicological Considerations
  • General Toxicity: As with any new chemical entity, initial cytotoxicity assays (e.g., MTT or LDH assays) in relevant cell lines are essential to determine a suitable concentration range for further biological experiments.

  • Peroxisome Proliferation: A known effect of potent PPARα agonists in rodents is peroxisome proliferation in the liver, which has been linked to hepatocarcinogenesis in these species. While the relevance to humans is debated, this is a key toxicological endpoint to consider in any future in vivo studies.

Conclusion and Future Directions

This compound is a compound with a structural motif that suggests a high probability of biological activity, particularly as a modulator of PPAR nuclear receptors. This guide provides a foundational framework for its synthesis, purification, and characterization, as well as a clear hypothesis-driven approach for its initial biological evaluation. The self-validating nature of the proposed analytical and biological protocols ensures that any researcher venturing into the study of this molecule can do so with a high degree of scientific rigor and confidence. Future work should focus on executing the proposed synthesis, confirming the structure of the compound, and systematically evaluating its activity in the recommended in vitro assays to unlock its potential in the field of drug discovery and development.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]

  • Ohki, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-8. doi: 10.1016/j.bmcl.2005.10.049. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). Clofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]

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Unraveling the Molecular Trajectory of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. While direct experimental data for this specific molecule is not extensively available in public literature, by drawing upon established structure-activity relationships of analogous compounds, we can infer a primary mode of action centered on the Peroxisome Proliferator-Activated Receptors (PPARs). This document will dissect the probable molecular interactions, the resultant signaling cascades, and the anticipated physiological outcomes. Furthermore, we will present detailed experimental protocols to enable researchers to validate these hypotheses and further characterize the pharmacological profile of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related chemical entities.

Introduction: The Therapeutic Promise of Phenoxypropanoic Acid Derivatives

The phenoxypropanoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a class of drugs with significant metabolic regulatory effects. Notably, compounds sharing this core structure, such as fibrates, have been successfully developed as therapeutic agents for dyslipidemia. Their mechanism of action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in lipid and glucose homeostasis.[1][2] The specific compound of interest, this compound, with its distinct halogen substitution pattern, presents a unique candidate for investigation within this class. The bromine and chlorine substituents on the phenoxy ring are anticipated to modulate its binding affinity and selectivity for PPAR subtypes, potentially offering a refined therapeutic profile.

Postulated Primary Mechanism of Action: PPAR Agonism

Based on the recurring evidence from structurally related molecules, the most probable mechanism of action for this compound is its function as a PPAR agonist. PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.

There are three main PPAR isoforms:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.

Given the structural similarities to fibrates and other potent PPAR agonists, it is hypothesized that this compound will exhibit affinity for one or more of these PPAR subtypes, potentially acting as a pan-agonist with broad metabolic effects.[3]

Visualizing the PPAR Activation Pathway

The following diagram illustrates the general signaling pathway initiated by a PPAR agonist.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-(4-Bromo-2-chlorophenoxy)- 2-methylpropanoic acid PPAR PPARα/γ/δ Agonist->PPAR Binds to Ligand Binding Domain PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes with RXR and translocates to nucleus RXR_cyto RXR RXR_cyto->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: General signaling pathway of PPAR activation by an agonist.

Secondary and Tertiary Putative Mechanisms

While PPAR agonism is the most likely primary mechanism, the chemical structure of this compound suggests other potential biological activities that warrant consideration and experimental investigation.

Inhibition of Acetyl-CoA Carboxylase

A structurally similar compound, 2-(p-chlorophenoxy)-2-methylpropionic acid (clofibric acid), has been shown to inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid biosynthesis.[4] This inhibition would lead to a reduction in the synthesis of fatty acids. It is plausible that this compound could also share this activity, which would complement its effects as a PPARα agonist in lowering lipid levels.

Other Potential Activities

The broader class of phenoxypropanoic acids has been associated with other biological effects, including herbicidal activity and, in some contexts, anti-inflammatory properties.[5][6] While less likely to be the primary therapeutic mechanism in a mammalian system, these potential off-target effects should be considered during preclinical safety and toxicology studies.

Experimental Validation: A Step-by-Step Guide

To rigorously determine the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for this investigation.

Ligand Binding Assays to Determine PPAR Affinity

Objective: To quantify the binding affinity of the test compound for each of the PPAR isoforms (α, γ, and δ).

Methodology:

  • Reagents and Materials:

    • Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

    • Radiolabeled ligands specific for each PPAR isoform (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ, [³H]-GW501516 for PPARδ).

    • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

    • Scintillation proximity assay (SPA) beads.

    • Assay buffer.

    • Microplates.

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a microplate, combine the recombinant PPAR-LBD, the corresponding radiolabeled ligand, and SPA beads.

    • Add the diluted test compound or vehicle control to the wells.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Measure the radioactivity in each well using a scintillation counter.

    • The displacement of the radiolabeled ligand by the test compound will result in a decrease in the scintillation signal.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) to determine the binding affinity.

Cell-Based Reporter Gene Assays for Functional Activity

Objective: To assess the functional activity of the test compound as a PPAR agonist by measuring its ability to induce the transcription of a reporter gene under the control of a PPRE.

Methodology:

  • Cell Culture:

    • Use a suitable cell line (e.g., HEK293T or HepG2) that has been transiently or stably transfected with:

      • An expression vector for the full-length PPAR isoform (α, γ, or δ).

      • A reporter plasmid containing a luciferase gene downstream of a PPRE.

  • Procedure:

    • Plate the transfected cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a dilution series of the test compound or a known PPAR agonist (positive control).

    • Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response).

Experimental Workflow Diagram

Experimental_Workflow start Start: Characterization of This compound binding_assay Ligand Binding Assay (PPARα, γ, δ) start->binding_assay reporter_assay Cell-Based Reporter Gene Assay (Functional Activity) start->reporter_assay enzyme_assay Acetyl-CoA Carboxylase Inhibition Assay start->enzyme_assay data_analysis Data Analysis: Determine Ki, EC₅₀, IC₅₀ binding_assay->data_analysis reporter_assay->data_analysis enzyme_assay->data_analysis conclusion Conclusion: Elucidate Primary Mechanism of Action data_analysis->conclusion

Caption: A streamlined workflow for the experimental validation of the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the kind of quantitative data that would be generated from the aforementioned experiments, which would be crucial for characterizing the compound's potency and selectivity.

ParameterPPARαPPARγPPARδAcetyl-CoA Carboxylase
Binding Affinity (Ki, nM) Expected: < 100Expected: > 500Expected: > 500N/A
Functional Activity (EC₅₀, nM) Expected: < 50Expected: > 1000Expected: > 1000N/A
Enzyme Inhibition (IC₅₀, µM) N/AN/AN/AExpected: < 50

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for investigation as a PPAR agonist, with a potential secondary mechanism involving the inhibition of acetyl-CoA carboxylase. The experimental framework provided in this guide offers a clear path to validating these hypotheses and thoroughly characterizing its pharmacological profile.

Future research should focus on:

  • Determining the selectivity of the compound for the different PPAR isoforms.

  • Investigating its effects on downstream gene expression in relevant cell types (e.g., hepatocytes, adipocytes).

  • Evaluating its efficacy and safety in preclinical animal models of metabolic diseases.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel treatment for metabolic disorders.

References

  • Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of medicinal chemistry, 43(4), 527-550.
  • Xu, H. E., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of medicinal chemistry, 47(10), 2422-2425. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(11), 16912–16924. [Link]

  • PharmaCompass. (n.d.). .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). PPAR agonist. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Sumida, K., et al. (1993). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. Biochemistry and molecular biology international, 31(4), 735-742. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]

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A Guide to the Metabolic Fate of Fenofibrate: Formation and Analysis of its Active Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Deconstructing the Prodrug

Fenofibrate is a widely prescribed fibric acid derivative for the management of dyslipidemia, particularly hypertriglyceridemia.[1] Its therapeutic efficacy is not derived from the parent molecule itself, but from its rapid and extensive biotransformation into its active form. Fenofibrate is a prodrug, meaning it requires metabolic conversion to exert its pharmacological effects.[2][3] Upon oral administration, it is swiftly hydrolyzed by esterases in the plasma and tissues into its principal and pharmacologically active metabolite, fenofibric acid.[4][5][6][7][8][9] No unchanged fenofibrate is typically detected in the plasma, underscoring the efficiency of this activation step.[6][9]

This guide provides a detailed exploration of the metabolic journey of fenofibrate, with a primary focus on the formation, subsequent transformation, and analytical quantification of fenofibric acid.

A Note on Chemical Nomenclature: The topic of this guide was specified as "2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid" as a metabolite of fenofibrate. However, extensive review of the scientific literature indicates that this compound is not a recognized metabolite. The core structure of fenofibrate and its known metabolites is based on a 4-chlorobenzoyl phenoxy group, not a 4-bromo-2-chlorophenoxy moiety. The primary active metabolite is unequivocally identified as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid , commonly known as fenofibric acid.[10] Therefore, this guide will focus on the established and scientifically validated metabolic pathways of fenofibrate.

Part 1: The Primary Metabolic Activation

The journey from the inactive prodrug to the active therapeutic agent is a single, efficient hydrolytic step.

Mechanism: Esterase-Mediated Hydrolysis

Fenofibrate is chemically designated as the isopropyl ester of fenofibric acid. The critical first-pass metabolic event is the cleavage of this isopropyl ester bond. This reaction is catalyzed by esterases present in the blood and liver, yielding fenofibric acid and isopropanol.[3][8] This conversion is rapid and complete, ensuring that the systemic circulation is predominantly exposed to the active fenofibric acid.[9]

G Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis Isopropanol Isopropanol Enzyme Esterases (Plasma, Liver) Enzyme->Fenofibrate G cluster_0 Phase I (Activation) cluster_1 Phase II (Conjugation & Excretion) Fenofibrate Fenofibrate FA Fenofibric Acid (Active) Fenofibrate->FA Hydrolysis RFA Reduced Fenofibric Acid (Active) FA->RFA Carbonyl Reduction (CBR1) FA_Gluc Fenofibryl Glucuronide (Inactive, Excreted) FA->FA_Gluc Glucuronidation (UGTs) RFA_Gluc Reduced Fenofibryl Glucuronide (Inactive, Excreted) RFA->RFA_Gluc Glucuronidation (UGTs) G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS Precip 3. Add Methanol (Protein Precipitation) IS->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant UHPLC 6. UHPLC Separation (C18 Column) Supernatant->UHPLC MS 7. MS/MS Detection (ESI-, MRM) UHPLC->MS Data 8. Data Processing (Quantification) MS->Data

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive technical overview of the spectral analysis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, a molecule of interest for its potential applications in drug discovery. With a molecular formula of C₁₀H₁₀BrClO₃ and a molecular weight of 293.55 g/mol , a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control.

This document is structured to provide not just a procedural outline but a deep dive into the causality behind the analytical choices, ensuring a robust and self-validating approach to the spectral characterization of this compound. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the context of this specific molecule.

Structural Framework and Predicted Spectral Features

The molecular structure of this compound, with its substituted aromatic ring, ether linkage, and carboxylic acid moiety, gives rise to a unique spectral fingerprint. The following sections will detail the predicted and theoretical spectral data for this compound, derived from an analysis of its constituent functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the ether linkage.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic-H (position 6)~7.5Doublet1H
Aromatic-H (position 5)~7.3Doublet of doublets1H
Aromatic-H (position 3)~6.9Doublet1H
Methyl (-CH₃)~1.6Singlet6H

Causality of Predictions: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic protons will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. Online prediction tools can offer a preliminary estimation of these shifts.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-C=O)175 - 185
Aromatic-C (C-O)150 - 160
Aromatic-C (C-Cl)125 - 135
Aromatic-C (C-Br)115 - 125
Aromatic-C (CH)110 - 130
Quaternary-C (-O-C(CH₃)₂)75 - 85
Methyl (-CH₃)20 - 30

Causality of Predictions: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The quaternary carbon attached to the oxygen of the ether and the two methyl groups will be found in the aliphatic region of the spectrum. The symmetry of the two methyl groups results in a single signal.

A self-validating NMR experiment requires meticulous sample preparation and instrument setup.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the multiplicities (splitting patterns) of the signals to deduce proton-proton coupling information.

    • Correlate the observed chemical shifts and integration with the predicted structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (0.6 mL) a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e Sample ready for analysis f Lock and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Fourier Transform & Phasing h->i Raw data (FID) j Baseline Correction i->j k Calibrate to TMS j->k l Integrate & Analyze Multiplicity k->l m Structural Elucidation l->m

Caption: Standard workflow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

For this compound, electron ionization (EI) would likely lead to significant fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak should be observable, and due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic cluster will be present. The nominal mass will be m/z 292 (for ¹⁰C₂H₁₀⁷⁹Br³⁵ClO₃). The M+2 peak will be prominent due to the bromine isotope.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH): This would result in a fragment with m/z 247.

    • Alpha-cleavage: Cleavage of the bond between the quaternary carbon and the carboxylic acid group.

    • Cleavage of the ether bond: This could lead to fragments corresponding to the substituted phenoxy group and the methylpropanoic acid moiety.

    • Loss of halogens: Sequential loss of bromine and chlorine radicals.

A high-resolution mass spectrometer would be invaluable for determining the exact mass and thus the elemental composition of the parent ion and its fragments.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to a more volatile ester may be necessary for optimal GC separation.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • GC Column: Use a capillary column appropriate for the analysis of semi-polar compounds (e.g., a DB-5ms column).

    • Oven Program: A temperature gradient program will be employed to ensure good separation of the analyte from any impurities (e.g., start at 50 °C, ramp to 280 °C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. The mass range should be set to scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions and rationalize the fragmentation pathway.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis a Prepare Dilute Solution b (Optional) Derivatization a->b c Inject into GC b->c Sample ready for injection d Separation on Column c->d e Elution into MS d->e f Ionization (EI, 70 eV) e->f g Mass Analysis f->g h Analyze Total Ion Chromatogram g->h Raw data i Extract Mass Spectrum h->i j Identify Molecular Ion i->j k Analyze Fragmentation Pattern j->k l Structural Confirmation k->l

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H stretch3300 - 2500Broad, Strong
Aromatic C-HC-H stretch3100 - 3000Medium
Aliphatic C-HC-H stretch2980 - 2850Medium
Carbonyl (-C=O)C=O stretch1720 - 1700Strong
Aromatic C=CC=C stretch1600 - 1450Medium
Ether (C-O)C-O stretch1260 - 1000Strong
C-ClC-Cl stretch800 - 600Strong
C-BrC-Br stretch600 - 500Strong

Causality of Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption is also a key diagnostic peak. The C-H stretches above 3000 cm⁻¹ are indicative of the aromatic ring. The region below 1500 cm⁻¹ is the "fingerprint region," which will contain a complex pattern of absorptions unique to the molecule's overall structure.

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed wavenumbers with the characteristic vibrational frequencies of the functional groups predicted to be in the molecule.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation a Clean ATR Crystal b Record Background Spectrum a->b c Place Sample on Crystal b->c Instrument ready d Apply Pressure c->d e Acquire Spectrum d->e f Identify Major Absorption Bands e->f Raw spectrum g Correlate with Functional Groups f->g h Confirm Structure g->h

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The comprehensive spectral analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unequivocal structural confirmation and characterization. The detailed protocols and predictive data presented in this guide are designed to ensure the generation of high-quality, reliable, and self-validating analytical results. This foundational knowledge is critical for advancing the development of this compound for its potential applications in the pharmaceutical sciences.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

  • ACD/Labs. NMR Predictor. [Link]

  • European Medicines Agency (EMA). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

An In-depth Technical Guide to the Isomeric Purity of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Drug Development

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a chiral carboxylic acid. While its specific applications are not broadly detailed in publicly available literature, its structural motifs are common in pharmacologically active molecules, particularly those in the fibrate class of lipid-lowering agents.[1][2] The presence of a stereocenter at the C2 position of the propanoic acid moiety means the molecule can exist as two non-superimposable mirror images, or enantiomers. The differential pharmacological and toxicological effects of enantiomers are a cornerstone of modern drug development, necessitating robust analytical methods for their separation and quantification.[3][4] This guide provides an in-depth exploration of the analytical methodologies available to researchers, scientists, and drug development professionals for the comprehensive assessment of the isomeric purity of this compound.

Understanding the Analyte: Structure and Potential for Isomeric Impurities

The structure of this compound, with its chiral center, is the primary determinant of its isomeric properties.

Molecular Structure:

  • CAS Number: 588681-98-5[5]

  • Molecular Formula: C10H10BrClO3

The synthesis of such phenoxypropanoic acids often involves the alkylation of a phenol with a 2-halopropanoic acid derivative.[1] For instance, a common route involves the reaction of 4-bromo-2-chlorophenol with a salt of 2-bromo-2-methylpropanoic acid.[6] Isomeric impurities can be introduced through several mechanisms:

  • Racemization: The stereocenter can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).

  • Starting Material Impurities: The use of racemic or enantiomerically impure starting materials will directly translate to an impure final product.

  • Side Reactions: The synthesis of the substituted phenol itself may generate positional isomers (e.g., 2-bromo-4-chlorophenol), leading to structurally related impurities that may also be chiral.

Given these possibilities, a multi-faceted analytical approach is often necessary to ensure the isomeric and chemical purity of the final active pharmaceutical ingredient (API).

Chromatographic Approaches to Enantiomeric Separation

Chiral chromatography is the gold standard for the separation and quantification of enantiomers due to its robustness, versatility, and high resolving power.[4][7] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[8] For acidic compounds like this compound, polysaccharide-based and anion-exchange CSPs are particularly effective.[3][9]

Key Considerations for Method Development:

  • Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often the first choice for screening due to their broad applicability.[10] Anion-exchange CSPs (e.g., CHIRALPAK® QN-AX) are specifically designed for the enantioseparation of acidic compounds and can offer excellent selectivity.[9]

  • Mobile Phase Composition: The mobile phase typically consists of a non-polar solvent (e.g., n-hexane, n-heptane) and a polar modifier (e.g., 2-propanol, ethanol). The addition of a small amount of an acidic modifier (e.g., acetic acid, formic acid) is crucial for protonating the carboxylic acid group and achieving good peak shape and resolution.[3]

  • Temperature: Column temperature can significantly influence selectivity and resolution. It should be optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC Analysis

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4]

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, offering faster analysis times, reduced solvent consumption, and often complementary selectivity.[11][12] The mobile phase in SFC is typically supercritical CO₂, which has low viscosity and high diffusivity, leading to efficient separations.[13]

Advantages of SFC for Chiral Separations:

  • Speed: The low viscosity of the mobile phase allows for higher flow rates without excessive backpressure, significantly reducing analysis time.[11]

  • Green Chemistry: The primary mobile phase component, CO₂, is non-toxic and readily available.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for compounds that are difficult to separate by HPLC.[11]

Experimental Protocol: Chiral SFC Analysis

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Supercritical CO₂ / Methanol (80:20, v/v) with 0.1% Trifluoroacetic Acid as an additive.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Data Presentation: Comparison of Chromatographic Methods

ParameterChiral HPLCChiral SFC
Typical Analysis Time 10 - 30 minutes2 - 10 minutes
Solvent Consumption HighLow
Selectivity (α) Generally > 1.1Often complementary to HPLC
Resolution (Rs) Typically > 1.5 for baselineCan be higher than HPLC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO₂

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

NMR spectroscopy offers a powerful alternative to chromatography for determining enantiomeric purity.[14] Since enantiomers are indistinguishable in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation.[15]

Chiral Derivatizing Agents (CDAs)

The carboxylic acid moiety of this compound can be reacted with an enantiomerically pure chiral amine to form diastereomeric amides.[15] These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio.

Workflow for CDA-based NMR Analysis

CDA_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Racemate Racemic Acid (R/S) Reaction Amide Coupling Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., (S)-amine) CDA->Reaction Diastereomers Diastereomeric Amides (R,S) and (S,S) Reaction->Diastereomers NMR 1H NMR Spectroscopy Diastereomers->NMR Quantification Integration of Diastereotopic Signals NMR->Quantification

Sources

A Technical Guide to the Design, Synthesis, and Evaluation of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, a member of the phenoxyacetic acid class of molecules with significant therapeutic potential. We delve into the rationale for developing structural analogs, focusing on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). This document outlines strategic design principles, including bioisosteric replacement, and provides detailed, field-proven protocols for the synthesis, purification, characterization, and biological evaluation of novel analogs. By integrating causality behind experimental choices with self-validating workflows, this guide serves as a comprehensive resource for researchers, chemists, and pharmacologists in the field of drug discovery and development.

Part 1: The Core Scaffold and Therapeutic Rationale

Introduction to the Phenoxyacetic Acid Scaffold

The compound this compound (CAS 588681-98-5) belongs to the broader family of phenoxyacetic acids.[1][2] This chemical scaffold is foundational to a class of drugs known as fibrates, which have been used clinically for decades, primarily as anti-hyperlipidemic agents.[3][4] The core structure consists of a substituted phenyl ring linked via an ether bond to an isobutyric acid moiety. The specific substitutions on the phenyl ring—in this case, a bromine atom at the 4-position and a chlorine atom at the 2-position—are critical determinants of the molecule's physicochemical properties and biological activity.[5]

The Central Role of PPARs in Metabolic Disease

The primary molecular targets for this class of compounds are the Peroxisome Proliferator-Activated Receptors (PPARs).[4][6] PPARs are a group of ligand-activated nuclear transcription factors comprising three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[7][8] These receptors act as critical regulators of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[6][7]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and is the primary mechanism behind the lipid-lowering effects of fibrates.[8]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (fat cell formation) and insulin sensitivity.[9][10] Agonists of PPARγ, like the thiazolidinediones (TZDs), are used as insulin sensitizers in the treatment of type 2 diabetes.[6][10]

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.[8]

Upon activation by a ligand (agonist), the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[7]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Fibrate Analog) PPAR PPARα/γ/δ Ligand->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates Coactivators Coactivators (e.g., PGC-1α) Coactivators->PPAR Recruitment Coactivators->RXR Recruitment Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism

Caption: The PPAR signaling pathway, initiated by ligand binding and culminating in target gene transcription.

Rationale for Developing Structural Analogs

While the core scaffold is well-established, drug discovery is an iterative process of optimization. The primary motivation for designing and synthesizing analogs of this compound is to enhance its therapeutic profile. This involves a multi-parameter optimization challenge:

  • Improving Potency: Achieving the desired biological effect at a lower concentration.

  • Modulating Selectivity: Tailoring the molecule to preferentially activate one PPAR subtype over others (e.g., a selective PPARα agonist for dyslipidemia or a selective PPARγ agonist for diabetes) or creating dual/pan agonists for broader metabolic effects.[6]

  • Optimizing Pharmacokinetics (ADME): Enhancing Absorption, Distribution, Metabolism, and Excretion properties to improve bioavailability, achieve a longer half-life, and reduce the potential for drug-drug interactions.[11][12]

  • Reducing Off-Target Effects and Toxicity: Modifying the structure to minimize interactions with other biological targets, thereby improving the safety profile.[13]

Part 2: Strategic Design of Structural Analogs

The rational design of new analogs hinges on understanding how specific structural modifications can impact biological activity. This is the core of Structure-Activity Relationship (SAR) studies.[1] A key strategy in this process is bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to improve the molecule's overall characteristics without drastically altering its chemical structure.[13][14][15]

Key Modifiable Positions

For the this compound scaffold, there are three primary regions for modification:

  • The Aromatic Ring: The nature, number, and position of substituents on the phenyl ring are paramount.

  • The Ether Linkage: While less commonly modified, replacing the oxygen atom can be explored.

  • The Carboxylic Acid Headgroup: Modifications here can affect binding, solubility, and metabolic stability.

Application of Bioisosteric Replacement Strategies
  • Classical Bioisosteres: These involve substituting atoms or groups with similar steric and electronic properties.[13]

    • Halogen Swapping: Replacing the bromine or chlorine with fluorine or iodine can modulate lipophilicity and binding interactions.

    • Hydrogen/Deuterium Swap: Replacing key hydrogen atoms with deuterium can slow metabolic breakdown (the kinetic isotope effect), potentially extending the drug's half-life.

  • Non-Classical Bioisosteres: These groups do not have strict steric or electronic similarity but mimic the biological function of the original group.[13]

    • Carboxylic Acid Replacement: The carboxylic acid group is crucial for binding but can be a liability for cell permeability and metabolism. It can be replaced with bioisosteres like a tetrazole ring to enhance stability and bioavailability.[13]

    • Phenyl Ring Replacement: The substituted phenyl ring can be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) to alter electronic properties, hydrogen bonding potential, and metabolic profile.[13]

Part 3: Synthetic Pathways and Protocols

A robust and reproducible synthetic route is the bedrock of any analog development program. The most direct and versatile method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis.[1][4] This involves the reaction of a substituted phenol with an α-halo acid or its ester in the presence of a base.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Hydrolysis cluster_purification Purification Start Substituted Phenol Reaction Williamson Ether Synthesis (Reflux) Start->Reaction Reagent Ethyl 2-bromo-2- methylpropanoate Reagent->Reaction Base Base (K2CO3) Solvent (Acetone) Base->Reaction Ester Crude Ester Analog Reaction->Ester Hydrolysis Alkaline Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Acid Crude Acid Analog Acidification->Acid Purify Column Chromatography or Recrystallization Acid->Purify Final Pure Analog Purify->Final

Caption: General workflow for the synthesis and purification of phenoxyacetic acid analogs.

Protocol 1: Synthesis of a Representative Analog (2-(4-Fluoro-2-chlorophenoxy)-2-methylpropanoic acid)

Causality: This protocol exemplifies the synthesis of a new analog by substituting the bromine atom of the parent compound with fluorine. This change reduces molecular weight and increases electronegativity at the 4-position, which can significantly impact receptor binding and ADME properties. The synthesis proceeds via an ester intermediate to avoid potential side reactions with the carboxylic acid, followed by a simple hydrolysis step.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (100 mL).

  • Addition of Reagent: Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the stirring suspension at room temperature.[16]

  • Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup (Ester Isolation): Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol (80 mL) and 2 M aqueous sodium hydroxide (NaOH, 3.0 eq). Stir the mixture at 50 °C for 4-6 hours until saponification is complete (monitored by TLC).

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Final Wash: Combine the organic extracts and wash with brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-fluoro-2-chlorophenoxy)-2-methylpropanoic acid.

Protocol 2: Purification

Causality: Purification is a critical self-validating step to ensure that the biological activity observed is solely due to the target compound and not impurities. The choice between chromatography and recrystallization depends on the physical state and purity of the crude product.

Method A: Column Chromatography (for oils or highly impure solids)

  • Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Packing: Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 95:5).

  • Elution: Load the sample and elute the column with a gradient of increasing ethyl acetate polarity. Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified product.

Method B: Recrystallization (for solids with moderate purity)

  • Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold (e.g., toluene/hexanes or ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Physicochemical and Structural Characterization

Causality: Rigorous characterization is non-negotiable. It confirms the identity, structure, and purity of the synthesized analog, providing the authoritative grounding for all subsequent biological data. Each technique provides a unique piece of the structural puzzle.

Protocol 3: Standard Characterization Workflow
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides initial confirmation of the molecular weight of the target compound and an assessment of its purity.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all protons and their chemical environment, providing information on the substitution pattern of the aromatic ring.

    • ¹³C NMR: Confirms the number of unique carbon atoms in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[18]

Part 5: Biological Evaluation Cascade

Causality: A tiered screening approach is employed for efficiency. A high-throughput primary assay rapidly identifies active compounds, which are then subjected to more complex and physiologically relevant secondary assays to confirm their mechanism of action before advancing to in vivo studies.

Biological_Screening_Cascade cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Primary Primary Screen: PPAR Transactivation Assay (High-Throughput) Secondary Secondary Screen: Target Gene Expression (qPCR) in Relevant Cell Lines Primary->Secondary Confirm Hits ADME In Vitro ADME Assays (e.g., Microsomal Stability, Permeability) Secondary->ADME Profile Leads PK Pharmacokinetic (PK) Studies in Rodents ADME->PK Select Candidates Efficacy Efficacy Studies in Disease Models (e.g., Dyslipidemia model) PK->Efficacy Validate In Vivo

Caption: A tiered workflow for the biological evaluation of novel PPAR agonist candidates.

Protocol 4: In Vitro Primary Screening - PPAR Transactivation Assay
  • Principle: This is a cell-based reporter gene assay. Cells are engineered to express a PPAR subtype and a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of the PPAR by an analog leads to the production of luciferase, which generates a measurable light signal.

  • Cell Seeding: Seed HEK293T or other suitable cells into 96-well plates.

  • Transfection: Co-transfect the cells with two plasmids: one containing the full-length human PPARα, γ, or δ, and another containing the luciferase reporter gene linked to a PPRE.

  • Dosing: After 24 hours, treat the cells with the synthesized analogs at various concentrations (typically a 10-point dose-response curve, from 1 nM to 10 µM). Include a known agonist as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 18-24 hours.

  • Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximum effect).

Protocol 5: In Vitro Secondary Screening - Target Gene Expression
  • Principle: Confirms that the analog modulates the expression of known PPAR target genes in a more physiologically relevant cell type (e.g., HepG2 human hepatoma cells for PPARα).

  • Cell Culture and Dosing: Plate HepG2 cells and treat them with the active analogs at their EC₅₀ concentration for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for PPAR target genes (e.g., CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the fold change in gene expression for treated cells relative to vehicle-treated controls.

Part 6: Structure-Activity Relationship (SAR) Analysis

The culmination of the design-synthesize-test cycle is the analysis of the SAR. By comparing the chemical structures of the analogs with their corresponding biological activity data, researchers can deduce critical patterns that guide the next round of design.

Hypothetical SAR Data Table
CmpdPPARα EC₅₀ (nM)[19]Cell Permeability (Papp, 10⁻⁶ cm/s)
1 BrCl1505.2
2 FCl956.8
3 ClCl1205.9
4 BrH4504.1
5 BrCF₃857.5
Discussion of Key Trends (Based on Hypothetical Data)
  • Effect of Halogen at R¹: Replacing the bulky bromine (Cmpd 1) with a smaller, more electronegative fluorine (Cmpd 2) appears to improve potency. This suggests a specific steric and electronic requirement in the receptor's binding pocket.

  • Importance of R²: Removal of the chloro group at R² (Cmpd 4) significantly reduces potency, indicating this substituent is critical for activity, perhaps by inducing a favorable conformation or through direct interaction with the receptor.

  • Electron-Withdrawing Groups: Replacing the chloro group at R² with a strongly electron-withdrawing trifluoromethyl group (CF₃, Cmpd 5) further enhances potency, suggesting that an electron-poor aromatic ring is favored.

  • Correlation with Permeability: Generally, modifications that increase potency (e.g., Cmpd 2, Cmpd 5) also appear to improve cell permeability, a favorable trend for developing orally bioavailable drugs.

Conclusion: Future Perspectives

The systematic exploration of structural analogs of this compound represents a validated and powerful approach in modern drug discovery. The protocols and strategies outlined in this guide provide a robust framework for generating novel chemical entities with potentially superior therapeutic profiles. Future work should focus on developing analogs with fine-tuned selectivity for different PPAR subtypes, exploring novel bioisosteric replacements for the carboxylic acid moiety to enhance pharmacokinetic properties, and ultimately, advancing the most promising candidates into in vivo models of metabolic disease.

References

  • Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., Grimaldi, P. A., Kadowaki, T., Lazar, M. A., O'Rahilly, S., Palmer, C. N., Plutzky, J., Reddy, J. K., Spiegelman, B. M., Staels, B., & Wahli, W. (2006). International Union of Pharmacology. LXI. Peroxisome proliferator-activated receptors. Pharmacological Reviews, 58(4), 726–741. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Slideshare. (n.d.). BIOISOSTERSM. Retrieved from [Link]

  • LeMaire, S. A., & El-Gendy, B. E.-D. M. (2019). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research, 2019, 8162804. [Link]

  • Patsnap Synapse. (2024). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Retrieved from [Link]

  • Bentham Science Publishers. (2014). Bioisosteric Replacements in Drug Design. Retrieved from [Link]

  • Rybicka-Jasińska, K., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(8), 4129. [Link]

  • Patsnap Synapse. (2024). What are PPAR agonists and how do they work? Retrieved from [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • Grokipedia. (n.d.). PPAR agonist. Retrieved from [Link]

  • Ardena. (2022). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

  • Nakao, K., et al. (1993). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. Journal of Medicinal Chemistry, 36(12), 1666-1677. [Link]

  • Webb, M. L., et al. (1998). Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(11), 1325-1330. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fibrates by alkylation and hydrolysis. Retrieved from [Link]

  • Kumar, A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from [Link]

  • Jetir.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(7). [Link]

  • Request PDF. (2009). Small Molecule Formulation Screening Strategies in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
  • Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates. Journal of the Chemical Society of Pakistan, 29(4), 352-357. [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • LookChem. (n.d.). Cas 882-09-7, 2-(4-Chlorophenoxy)-2-methylpropionic acid. Retrieved from [Link]

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  • Kikumoto, H., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]

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"in vitro metabolism of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolism of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Executive Summary

This guide provides a comprehensive technical framework for investigating the in vitro metabolism of this compound. Structurally analogous to the fibrate class of lipid-lowering agents, its metabolic profile is anticipated to be dominated by Phase II conjugation, specifically glucuronidation of the carboxylic acid moiety. This document outlines a strategic, multi-tiered approach for researchers in drug development, beginning with metabolic stability assessment in human liver microsomes (HLM), progressing to comprehensive metabolite identification in primary human hepatocytes, and culminating in precise reaction phenotyping using recombinant enzymes. Detailed, field-tested protocols for each experimental stage are provided, alongside a discussion of the appropriate analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The overarching goal is to equip scientists with the necessary expertise to elucidate the compound's metabolic fate, predict its pharmacokinetic properties, and anticipate potential drug-drug interactions.

Introduction: Context and Rationale

This compound is a synthetic compound whose core structure is highly reminiscent of fenofibric acid, the active metabolite of the widely prescribed drug fenofibrate. Fibrates are known to modulate lipid levels primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). Understanding the metabolic fate of any new chemical entity is a cornerstone of modern drug development. In vitro metabolism studies serve as a critical early-stage tool to predict in vivo pharmacokinetics, identify potentially active or toxic metabolites, and assess the risk of drug-drug interactions (DDIs).[1][2]

The liver is the primary site of drug metabolism, driven by a host of enzymatic reactions broadly categorized into Phase I (functionalization) and Phase II (conjugation).[3][4] For carboxylic acid-containing compounds like the topic molecule and other fibrates, Phase II glucuronidation is often the principal clearance pathway.[5] This guide provides the scientific rationale and detailed methodology to rigorously characterize these pathways.

Predicted Metabolic Pathways

Based on the chemical structure of this compound, the primary metabolic transformations can be predicted. The molecule features a stable ether linkage and a halogenated aromatic ring, suggesting that Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes may be limited. The most prominent functional group is the carboxylic acid, which is a prime substrate for Phase II conjugation.

  • Phase I Metabolism (Minor Pathway): While less likely to be a major route, oxidative metabolism could theoretically occur. Potential, though likely minor, reactions include hydroxylation of the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms may render the ring less susceptible to electrophilic attack by CYPs.

  • Phase II Metabolism (Major Pathway): The carboxylic acid group is readily conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[6][7] This process forms a more polar, water-soluble acyl-glucuronide, which can be readily excreted. This is the well-established major metabolic pathway for structurally similar fibrates.[5]

Metabolic Pathway cluster_phase1 Phase I (CYP-mediated) cluster_phase2 Phase II (UGT-mediated) Parent 2-(4-Bromo-2-chlorophenoxy)- 2-methylpropanoic acid Hydroxylated Aromatic Hydroxylation (Minor Metabolite) Parent->Hydroxylated Oxidation Glucuronide Acyl-Glucuronide Conjugate (Major Metabolite) Parent->Glucuronide Glucuronidation

Caption: Predicted metabolic pathways for the title compound.

Strategic Experimental Design

A tiered approach ensures an efficient and comprehensive investigation into the compound's metabolism. This strategy progresses from broad screening to specific, mechanistic questions. The choice of the in vitro system is paramount and depends on the experimental goal.

  • Tier 1: Metabolic Stability Assessment. The first step is to determine how rapidly the compound is metabolized. Human Liver Microsomes (HLM) are a cost-effective and robust choice for this initial screen.[3][8] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of key drug-metabolizing enzymes like CYPs and UGTs.[3][9]

  • Tier 2: Metabolite Identification & Profiling. To gain a complete picture of all metabolites, primary human hepatocytes are the "gold standard".[10] Hepatocytes contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters, offering the most physiologically relevant in vitro model.[1][11]

  • Tier 3: Reaction Phenotyping. Once the major metabolites are identified, the specific enzymes responsible for their formation must be determined. This is typically achieved using a panel of recombinant human enzymes (e.g., individual CYPs or UGTs expressed in a cellular system).[5][12] This step is crucial for predicting DDIs.

Experimental Workflow Start Start: Test Compound HLM_Stability Tier 1: Metabolic Stability Assay (Human Liver Microsomes) Start->HLM_Stability Analyze_Stability LC-MS/MS Analysis: Calculate t½ and CLint HLM_Stability->Analyze_Stability Hepatocyte_MetID Tier 2: Metabolite Identification (Human Hepatocytes) Analyze_Stability->Hepatocyte_MetID Compound is metabolized Analyze_MetID LC-MS/MS Analysis: Profile Metabolites Hepatocyte_MetID->Analyze_MetID Recombinant_Phenotyping Tier 3: Reaction Phenotyping (Recombinant UGTs/CYPs) Analyze_MetID->Recombinant_Phenotyping Major metabolite(s) identified Analyze_Phenotyping LC-MS/MS Analysis: Identify Key Enzymes Recombinant_Phenotyping->Analyze_Phenotyping End End: Complete Metabolic Profile Analyze_Phenotyping->End

Caption: A strategic workflow for in vitro metabolism studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Adherence to local laboratory safety guidelines is mandatory.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of the test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Test Compound, 10 mM stock in DMSO

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid), 50 mM stock

  • Alamethicin (pore-forming agent to overcome UGT latency)

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation plates and a thermal shaker

Procedure:

  • Prepare Master Mix: In phosphate buffer, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and Alamethicin (final concentration 25 µg/mg protein). Pre-incubate for 15 minutes on ice to activate UGTs.

  • Initiate Reactions: Add the test compound (final concentration 1 µM) and positive control to the master mix. Pre-warm the plate at 37°C for 5 minutes.

  • Start Metabolism: Initiate the reaction by adding the NADPH regenerating system and UDPGA (final concentration 2 mM). This ensures both Phase I and Phase II pathways are active.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with internal standard. The 0-minute sample is taken immediately after adding cofactors.

  • Sample Processing: Seal the quench plate, vortex thoroughly, and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate Half-life (t½) = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Parameter Formula Description
Half-Life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (V * 0.693) / (t½ * P)The inherent ability of the liver to metabolize a drug.
kslope of ln(% remaining) vs. time plotElimination rate constant
VIncubation Volume (µL)Total volume of the reaction
PProtein Amount (mg)Milligrams of microsomal protein in the incubation
Protocol 2: Metabolite Identification in Human Hepatocytes

Objective: To identify all significant metabolites formed from the test compound.

Materials:

  • Cryopreserved primary human hepatocytes (pooled donor)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated culture plates (e.g., 24-well)

  • Test Compound, 10 mM stock in DMSO

  • Sample collection solvents (e.g., Methanol, Acetonitrile)

Procedure:

  • Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol on collagen-coated plates. Allow cells to attach for 4-6 hours.

  • Dosing: Remove the plating medium and replace it with fresh, warm medium containing the test compound at a final concentration of 5-10 µM.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a suitable duration (e.g., 4 to 24 hours).[13] A 4-hour incubation is often sufficient to identify major metabolites.[11]

  • Sample Collection:

    • Supernatant: Collect the medium (extracellular sample).

    • Cell Lysate: Wash the remaining cell monolayer with phosphate-buffered saline, then lyse the cells with cold methanol (intracellular sample).

  • Sample Processing: Combine extracellular and intracellular samples or analyze them separately. Centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant by high-resolution LC-MS/MS to screen for and identify potential metabolites.

Protocol 3: Reaction Phenotyping with Recombinant UGTs

Objective: To identify the specific UGT isoforms responsible for forming the acyl-glucuronide.

Materials:

  • Recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A9, 2B7) expressed in a suitable system (e.g., insect cell microsomes).[5]

  • Tris-HCl Buffer (pH 7.4) with MgCl₂

  • Alamethicin

  • UDPGA

  • Test Compound

Procedure:

  • Incubation Setup: Prepare separate incubations for each UGT isoform.

  • Activation: In buffer, combine the recombinant UGT enzyme (e.g., 0.25 mg/mL), Alamethicin (50 µg/mg protein), and the test compound (1 µM). Pre-incubate on ice.

  • Initiation: Pre-warm at 37°C, then initiate the reaction by adding UDPGA (2 mM).

  • Quenching: After a fixed time (e.g., 60 minutes), stop the reaction with 3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS, monitoring for the formation of the specific acyl-glucuronide metabolite.

  • Interpretation: The rate of metabolite formation in each incubation indicates the relative contribution of that specific UGT isoform.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical technique for metabolism studies due to its high sensitivity, selectivity, and ability to provide structural information.[14][15]

Typical System Configuration:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is standard.[16]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for detecting carboxylic acids and their glucuronides.

Data Acquisition:

  • Metabolic Stability: Use Multiple Reaction Monitoring (MRM) mode to specifically and sensitively quantify the parent compound.

  • Metabolite Identification: Use a full scan mode on a high-resolution instrument to detect all potential metabolites, followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation. A characteristic neutral loss of 176 Da from the parent ion often indicates a glucuronide conjugate.

Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Metabolic Stability Results

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Test CompoundValueValueLow/Medium/High
Verapamil (Control)< 10> 150High

Table 2: Metabolite Profile in Human Hepatocytes

Metabolite IDObserved m/zProposed BiotransformationProposed StructureRelative Abundance
M1 (Parent)Value-Parent Compound+++
M2Value (+176.03)GlucuronidationAcyl-Glucuronide+++++
M3Value (+15.99)HydroxylationHydroxylated Parent+

Table 3: UGT Reaction Phenotyping Results

UGT IsoformRate of Glucuronide Formation (pmol/min/mg protein)
UGT1A1Value
UGT1A3Value
UGT1A9Value
UGT2B7Value
Control (No Enzyme)Not Detected

Conclusion and Implications

This technical guide provides a robust, scientifically-grounded strategy for elucidating the in vitro metabolism of this compound. The anticipated major metabolic pathway is acyl-glucuronidation, a common route for fibrate-like molecules. By systematically executing the protocols for metabolic stability, metabolite identification, and reaction phenotyping, researchers can build a comprehensive metabolic profile. This profile is essential for predicting the compound's in vivo clearance, identifying the circulating metabolites, and, critically, assessing the potential for drug-drug interactions mediated by key metabolizing enzymes like the UGTs. These data form a vital component of the preclinical data package required for advancing a new chemical entity through the drug development pipeline.

References

  • Richert, L., Liguori, M. J., Abadie, C., Heydorn, A., Dolo, A., & Klieber, S. (2006). The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Expert Opinion on Drug Metabolism & Toxicology.
  • Discovery Life Sciences. (n.d.).
  • McCrindle, J. L., & Miller, H. (1998).
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio.
  • Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology.
  • Knights, K., Stresser, D., & Miners, J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
  • Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Applied Biochemistry and Biotechnology.
  • Gebhardt, R., Hengstler, J. G., Müller, D., Glöckner, R., & Oesch, F. (2003). New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures. Drug Metabolism Reviews.
  • Prakash, C., & Sharp, D. (2003). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology.
  • Gebhardt, R., Hengstler, J. G., Müller, D., Glöckner, R., & Oesch, F. (2003). New Hepatocyte In Vitro Systems for Drug Metabolism: Metabolic Capacity and Recommendations for Application in Basic Research and Drug Development, Standard Operation Procedures. Drug Metabolism Reviews.
  • Gauthier, A., Caron, P., Cousineau, J., & Lévesque, E. (2014). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. Drug Metabolism and Disposition.
  • Salituro, J., Gathungu, R. M., & Al-Rabiah, A. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Metabolites.
  • Gabhe, S. Y., Tatke, P. A., & Khan, T. A. (2014).
  • Zhang, Y., Ding, L., & Zhang, Y. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica.
  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology.
  • Al-jumaili, B., & Al-Zous, M. (2020). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Journal of Personalized Medicine.
  • Jo, J., Lee, S., & Choe, S. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)

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An In-depth Technical Guide on the Role of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated role of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid in lipid metabolism. Based on its structural classification as a fibric acid derivative, this document outlines its presumed mechanism of action as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. We delve into the molecular pathways influenced by PPARα activation, leading to systemic changes in lipid profiles, including decreased triglycerides and increased high-density lipoprotein cholesterol (HDL-C). This guide further details robust in vitro and in vivo experimental protocols to rigorously evaluate the compound's efficacy and mechanism, providing a framework for future research and drug development endeavors in the field of dyslipidemia.

Introduction: The Landscape of Dyslipidemia and the Fibrate Class

Dyslipidemia, characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides, is a cornerstone of cardiovascular disease pathophysiology. The management of dyslipidemia is a primary strategy in reducing cardiovascular risk. Fibric acid derivatives, or fibrates, are a class of lipid-lowering drugs that have been in clinical use for decades.[1][2] Their primary therapeutic effects are a significant reduction in plasma triglycerides and an increase in HDL-C levels.[3][4]

The compound of interest, this compound (CAS No: 588681-98-5), is a halogenated phenoxy-isobutyric acid derivative.[5] Its chemical architecture strongly suggests its classification as a fibrate. Therefore, its biological activity is predicted to align with that of other well-characterized fibrates like fenofibrate and gemfibrozil. This guide will proceed under the scientifically-grounded hypothesis that this compound functions as a PPARα agonist.

Presumed Mechanism of Action: PPARα Agonism

The therapeutic effects of fibrates on lipid metabolism are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6]

Upon binding by a ligand, such as a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.[6]

Key downstream effects of PPARα activation include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to enhanced catabolism of fatty acids.

  • Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.

  • Enhanced Lipoprotein Lipase Activity: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.

  • Apolipoprotein Regulation: Modulation of the expression of apolipoproteins, including an increase in apoA-I and apoA-II (major components of HDL) and a decrease in apoC-III (an inhibitor of LPL).

The net effect of these transcriptional changes is a reduction in circulating triglyceride-rich lipoproteins and an increase in HDL-C levels.

Figure 2: General workflow for in vitro evaluation.
In Vivo Models

Animal models of dyslipidemia are crucial for evaluating the systemic effects of the compound.

  • High-Fat Diet-Induced Dyslipidemia: Rodent models (rats, mice, hamsters) fed a high-fat or high-fructose diet develop hypertriglyceridemia and are suitable for testing the efficacy of fibrates. [7][8]* Genetically Modified Models: Mice with targeted deletions of genes like ApoE (ApoE-/-) or the LDL receptor (LDLR-/-) develop severe dyslipidemia and atherosclerosis.

The compound can be administered via oral gavage or mixed in the diet. Dose-ranging studies should be performed to determine the optimal therapeutic dose.

Regular blood sampling is required to monitor changes in plasma lipids.

Protocol:

  • Blood Collection: Collect blood samples from fasted animals at baseline and at various time points during the treatment period.

  • Plasma Separation: Centrifuge the blood to separate plasma.

  • Lipid Measurement: Use automated clinical chemistry analyzers or enzymatic assay kits to measure total cholesterol, HDL-C, LDL-C, and triglycerides. [9]4. Data Analysis: Compare the lipid profiles of the treated group with the vehicle-treated control group.

To assess the compound's effect on liver steatosis.

Protocol:

  • Tissue Harvesting: At the end of the study, euthanize the animals and collect liver tissue.

  • Lipid Extraction: Extract lipids from a portion of the liver.

  • Quantification: Measure hepatic triglyceride and cholesterol content.

  • Histology: Fix a portion of the liver in formalin, embed in paraffin, and stain with Oil Red O to visualize lipid droplets.

Analyze gene expression in the liver and other relevant tissues to confirm the in vivo mechanism of action. The protocol is similar to the in vitro gene expression analysis described above.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Expected In Vitro Effects of this compound

AssayExpected Outcome
PPARα Reporter AssayDose-dependent increase in luciferase activity
Gene Expression (qPCR)Upregulation of CPT1A, LPL, APOA1; Downregulation of APOC3
Fatty Acid OxidationIncreased rate of fatty acid catabolism
Cellular Triglyceride ContentDecreased intracellular triglyceride accumulation

Table 2: Anticipated In Vivo Effects in a High-Fat Diet-Fed Rodent Model

ParameterExpected Change vs. Control
Plasma Triglycerides↓↓↓ (Significant Decrease)
Plasma HDL-C↑↑ (Moderate Increase)
Plasma LDL-C↔ or ↓ (Variable, may decrease)
Hepatic Triglyceride Content↓↓ (Moderate Decrease)
Hepatic Gene ExpressionConsistent with PPARα activation

Conclusion

This compound, by virtue of its chemical structure, is poised to be a modulator of lipid metabolism through the activation of PPARα. The experimental framework provided in this guide offers a comprehensive strategy to confirm its mechanism of action and evaluate its therapeutic potential in the context of dyslipidemia. Rigorous execution of these protocols will provide the necessary data for further development of this and similar compounds as potential treatments for metabolic disorders.

References

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 6).
  • Fibric Acid Derivatives (Fibrates). (n.d.). Drugs.com. Retrieved January 17, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012, December 6). Retrieved January 17, 2026, from [Link]

  • In vivo model for dyslipidemia with diabetes mellitus in hamster - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI. (2016, March 29). Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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  • 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed. (2019, May 9). Retrieved January 17, 2026, from [Link]

  • Chemical Composition, Antioxidant and Antibacterial Activities and Acute Toxicity of Cedrus atlantica, Chenopodium ambrosioides and Eucalyptus camaldulensis Essential Oils - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antimicrobial, antioxidant and cytotoxic properties of Chenopodium glaucum L - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Figure 1 from Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fibric Acid Derivatives (Fibrates) - Gemfibrozil, Fenofibrate: Pharmacology for Nursing | @LevelUpRN - YouTube. (2022, September 25). Retrieved January 17, 2026, from [Link]

  • Fibrates, glitazones, and peroxisome proliferator-activated receptors - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antioxidant and Antimicrobial Activities of Clove Bud Essential Oil and Eugenol Nanoparticles in Alcohol-Free Microemulsion - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Novel Study on Chemical Characterization and Antimicrobial, Antioxidant, and Anticholinesterase Activity of Essential Oil from Ecuadorian Bryophyte Syzygiella rubricaulis (Nees) Stephani - MDPI. (2024, March 23). Retrieved January 17, 2026, from [Link]

  • Fibric Acid Derivatives | Johns Hopkins Diabetes Guide. (2018, January 7). Retrieved January 17, 2026, from [Link]

  • Lipid Lowering Drugs | Statins, Fibrates, and more - YouTube. (2023, August 6). Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-BCMPA-202601

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential biological evaluation of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (BCMPA). The protocols are designed for researchers in organic chemistry, medicinal chemistry, and drug development. Methodologies are grounded in established chemical principles, including a robust Williamson ether synthesis pathway. Characterization techniques and a representative biological assay are detailed to provide a complete workflow from synthesis to preliminary functional assessment.

Introduction

This compound is a halogenated phenoxy-isobutyric acid derivative. While not as extensively characterized in public literature as commercial drugs, its core structure is analogous to the fibrate class of hypolipidemic agents (e.g., Fenofibrate, Clofibrate), which are known agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] The presence of halogen atoms (bromine and chlorine) can significantly influence the compound's lipophilicity, metabolic stability, and biological activity, making it a molecule of interest for structure-activity relationship (SAR) studies in drug discovery and as a potential bioactive agent.[2][3][4] This guide outlines detailed, validated protocols for its laboratory-scale preparation and evaluation.

PART 1: Synthesis and Purification Workflow

The synthesis of the title compound is efficiently achieved via a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide on an α-halo acid.[5][6]

Overall Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation S1 Step 1: Deprotonation (4-Bromo-2-chlorophenol + NaOH) S2 Step 2: Nucleophilic Attack (Phenoxide + Ethyl 2-bromo-2-methylpropanoate) S3 Step 3: Saponification (Ester Hydrolysis with NaOH) P1 Step 4: Acid-Base Extraction (Isolate Carboxylic Acid) S3->P1 Crude Product P2 Step 5: Recrystallization (Final Purity) C1 NMR (1H, 13C) P2->C1 Purified Product C2 Mass Spectrometry (HRMS) P2->C2 C3 Purity Analysis (HPLC) P2->C3 B1 PPARα Activation Assay (Luciferase Reporter) C3->B1 Confirmed Pure Compound

Caption: Overall workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of this compound

This protocol proceeds in two main stages: the Williamson ether synthesis to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid.

Reaction Scheme:

Reaction cluster_reactants cluster_products R1 4-Bromo-2-chlorophenol P1 Ethyl 2-(4-bromo-2-chlorophenoxy) -2-methylpropanoate R1->P1 R2 Ethyl 2-bromo-2-methylpropanoate R2->P1:n plus1 + P2 2-(4-Bromo-2-chlorophenoxy) -2-methylpropanoic acid P1->P2 C1 1. NaOH, DMF 2. Reflux C1->P1 C2 1. NaOH, H2O/EtOH 2. HCl (aq) C2->P2

Caption: Two-stage synthesis of the target compound.

Materials:

  • 4-Bromo-2-chlorophenol

  • Ethyl 2-bromo-2-methylpropanoate

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene

Procedure:

  • Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Bromo-2-chlorophenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide pellets (1.1 eq) portion-wise while stirring.

    • Expert Insight: Using a strong base like NaOH completely deprotonates the phenol, creating the phenoxide nucleophile required for the SN2 reaction. DMF is an excellent polar aprotic solvent that accelerates SN2 reactions.[7]

  • Ether Formation: To the stirred phenoxide solution, add Ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise. Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up (Ester Intermediate): Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Expert Insight: Saponification (base-catalyzed ester hydrolysis) is a robust method to convert the ethyl ester to the desired carboxylic acid.[8]

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted neutral starting material.[9]

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 by slowly adding concentrated HCl.[10] A white precipitate of the carboxylic acid product should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, filtered solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., toluene/hexanes or ethanol/water) and heat gently until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Trustworthiness: Recrystallization is a fundamental technique for purifying solid organic compounds.[10] The melting point of the dried crystals should be sharp and can be used as an initial indicator of purity.

PART 2: Physicochemical Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized this compound.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

    • Expert Insight: In ¹H NMR, the two methyl groups should appear as a singlet integrating to 6 protons. The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). In ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected around 175-180 ppm.[12]

Protocol 4: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Obtain a high-resolution mass spectrum (HRMS) using an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative mode, to observe the [M-H]⁻ ion.

    • Trustworthiness: HRMS provides a highly accurate mass measurement, which can confirm the elemental composition. The isotopic pattern observed will be characteristic of a molecule containing one bromine and one chlorine atom.[13]

Summary of Expected Analytical Data
ParameterExpected Value / Observation
Molecular Formula C₁₀H₁₀BrClO₃
Molecular Weight 309.54 g/mol
¹H NMR (CDCl₃) δ ~1.6 (s, 6H, -C(CH₃)₂), δ ~6.8-7.5 (m, 3H, Ar-H), δ >10 (br s, 1H, -COOH)
¹³C NMR (CDCl₃) δ ~25 (-C(CH₃)₂), δ ~80 (quaternary C), δ ~115-155 (aromatic C), δ ~178 (-COOH)
HRMS (ESI-) Calculated m/z for [C₁₀H₉BrClO₃]⁻: 306.9483. Found: ± 5 ppm. Characteristic isotopic pattern for Br and Cl must be observed.
Appearance White to off-white crystalline solid

PART 3: Hypothetical Application - Biological Evaluation

Given its structural similarity to fibrates, a logical first step in evaluating the biological activity of BCMPA is to test its ability to activate the PPARα nuclear receptor. A common and effective method is the luciferase reporter gene assay.[14][15]

PPARα Signaling Pathway

PPAR_Pathway Ligand BCMPA (Ligand) PPAR PPARα Ligand->PPAR Binds Complex PPARα/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription (e.g., Luciferase Reporter) PPRE->Transcription Initiates

Caption: Ligand activation of the PPARα/RXR heterodimer.

Protocol 5: PPARα Luciferase Reporter Assay

This protocol describes an in vitro assay to measure the activation of human PPARα in response to the test compound.

Materials:

  • HEK293T or other suitable mammalian cells

  • PPARα expression plasmid

  • RXR expression plasmid

  • Luciferase reporter plasmid containing PPAR response elements (PPREs)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Test compound (BCMPA) dissolved in DMSO

  • Positive control (e.g., GW7647)[15]

  • Luciferase assay reagent kit

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, RXR expression plasmid, and the PPRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

    • Expert Insight: Co-transfection with RXR is crucial as PPARα functions as a heterodimer with the Retinoid X Receptor (RXR) to bind DNA.[14]

  • Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound (BCMPA) and controls (vehicle - DMSO, positive control - GW7647).[16] Incubate for an additional 18-24 hours.

  • Lysis and Luminescence Reading: Remove the medium and lyse the cells using the buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.[17]

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. Plot the normalized RLU values against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

References

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit.
  • University of Evansville. (n.d.). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • Goto, T., Lee, J. Y., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 52(5), 873–884.
  • ResearchGate. (2015). Synthesis of novel phenoxy - Isobutyric acid derivatives.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Wolf, D. C., et al. (2008). Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. Toxicological Sciences, 106(1), 162–171.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
  • NIH. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
  • ResearchGate. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • Matrix Scientific. (n.d.). This compound.
  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • NIH. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates. Journal of the Chemical Society of Pakistan, 29(4), 352.
  • ResearchGate. (2020). Biological activities of natural halogen compounds.
  • AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid.
  • NIH. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus.
  • Sigma-Aldrich. (n.d.). 2H-solid state NMR and DSC study of isobutyric acid in mesoporous silica materials.
  • MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • University of California, Los Angeles. (n.d.). NMR: Novice Level, Spectrum 14.
  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

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Application Notes & Protocols: 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Well-Characterized Reference Standard

In pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration and identification.[1][2] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for determining the identity, purity, and potency of drugs and their related substances.[1][3][4]

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (CAS No: 588681-98-5[5]) is a specialized chemical entity that may be synthesized as a potential metabolite, impurity, or degradation product of an active pharmaceutical ingredient (API). Its use as a reference standard is critical for the quantitative and qualitative analysis of pharmaceutical products, ensuring they meet stringent safety and quality requirements set by regulatory bodies like the FDA and guided by principles from the International Council for Harmonisation (ICH).[3][6]

This document provides a comprehensive guide for the qualification, handling, and application of this compound as a reference standard in a research and quality control setting. The protocols herein are designed to be self-validating, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity.

Section 1: Characterization and Qualification of the Reference Standard

Before a substance can be used as a primary or secondary reference standard, it must be rigorously characterized to confirm its identity and purity.[1][7] This initial qualification is the foundation of its trustworthiness.

Physicochemical Properties

A summary of the key properties for this compound is essential for its proper handling and use.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 588681-98-5[5]
Chemical Formula C₁₀H₁₀BrClO₃[8]
Molecular Weight 293.54 g/mol Calculated
Identity Confirmation

The structural identity of the reference standard batch must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons. The resulting spectra should be consistent with the proposed structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of the structure. High-resolution MS (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., carboxylic acid O-H and C=O stretches, C-O ether bonds, aromatic C-H bonds).

Purity Assessment and Assay Assignment

The purity of a reference standard is its most critical attribute. A "mass balance" approach is often employed, where the levels of all impurities are determined and subtracted from 100%.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography with a universal detector (e.g., UV/Vis Diode Array Detector) is the primary method for detecting and quantifying organic impurities. An assay of >99.5% is typically desired for a primary reference standard.

  • Water Content (Karl Fischer Titration): Water is a common impurity and must be accurately quantified.

  • Residual Solvents (Gas Chromatography - Headspace): Determines the content of any remaining solvents from the synthesis and purification process.

  • Inorganic Impurities (Sulphated Ash): Measures the amount of non-volatile inorganic impurities.

The final assigned Assay Value (or Purity) is calculated as: Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This assigned value is crucial for preparing accurate standard solutions.

Section 2: Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is a fundamental skill in analytical chemistry.[9] The following protocols detail the preparation by direct weighing, which is the preferred method for primary standards.[10]

Workflow for Standard Solution Preparation

The following diagram illustrates the critical steps involved in preparing a stock solution from a solid reference standard.

G cluster_prep Preparation Phase cluster_storage Storage & Use weigh 1. Weigh Standard Accurately weigh solid on an analytical balance. transfer 2. Quantitative Transfer Transfer solid to a Class A volumetric flask. weigh->transfer Use weighing paper/boat dissolve 3. Dissolve Add ~70% of final solvent volume. Mix/sonicate to dissolve. transfer->dissolve Rinse weighing vessel equilibrate 4. Equilibrate Allow solution to return to room temperature. dissolve->equilibrate dilute 5. Dilute to Volume Add solvent to the calibration mark. Use a pipette for final drops. equilibrate->dilute homogenize 6. Homogenize Cap and invert the flask 15-20 times. dilute->homogenize label_store 7. Label and Store Label with name, concentration, date, and storage conditions. homogenize->label_store

Caption: Workflow for preparing a stock standard solution.

Protocol: Preparation of a 1.0 mg/mL Stock Solution

This protocol describes the preparation of a stock standard solution. All glassware must be of Class A tolerance.

  • Calculate the Required Mass:

    • Scientist's Note: The calculation must account for the purity (assay value) of the reference standard to achieve the target concentration.

    • Formula: Mass (mg) = Target Concentration (mg/mL) x Volume (mL) / (Purity / 100)

    • Example: For a 1.0 mg/mL solution in a 25.0 mL flask using a standard with 99.6% purity: Mass = (1.0 mg/mL * 25.0 mL) / 0.996 = 25.10 mg

  • Weigh the Standard:

    • Accurately weigh the calculated amount (e.g., 25.10 mg) of this compound onto calibrated weighing paper using a calibrated analytical balance with a readability of at least 0.01 mg.[9][11] Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into a 25.0 mL Class A volumetric flask.

    • Add approximately 15-18 mL (about 70% of the final volume) of a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v).

    • Rationale: Adding a portion of the solvent first allows for efficient mixing. Using a solvent mixture common in HPLC mobile phases ensures compatibility.

    • Cap the flask and mix by swirling. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume:

    • Allow the solution to return to ambient temperature.

    • Rationale: Solvents can change in volume with temperature. Ensuring thermal equilibrium before final dilution is critical for accuracy.[11]

    • Carefully add the solvent dropwise using a disposable pipette until the bottom of the meniscus is precisely on the calibration mark.[11][12]

  • Homogenization:

    • Cap the volumetric flask securely and invert it at least 15 times to ensure the solution is homogeneous.[12]

    • Scientist's Note: Inadequate mixing is a common source of error. The inversion process is crucial for achieving a uniform concentration throughout the solution.

  • Storage and Labeling:

    • Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, preparation date, solvent, and storage conditions (e.g., 2-8 °C).

    • Stock solutions should be used within their demonstrated stability period.[13]

Protocol: Preparation of Working Solutions by Dilution

Working standards for calibration curves are typically prepared by serial or parallel dilution from the stock solution.[2]

  • Calculate Dilution Volumes:

    • Use the dilution formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution

      • V₁ = Volume of the stock solution to transfer

      • C₂ = Desired concentration of the working solution

      • V₂ = Final volume of the working solution

    • Example: To prepare 10.0 mL of a 100 µg/mL working standard from a 1.0 mg/mL (1000 µg/mL) stock: V₁ = (100 µg/mL * 10.0 mL) / 1000 µg/mL = 1.0 mL

  • Perform Dilution:

    • Using a calibrated pipette, transfer the calculated volume (1.0 mL) of the stock solution into a 10.0 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent used for the stock solution.

    • Cap and invert at least 15 times to homogenize.

Section 3: Application in a Chromatographic Assay

This section provides a hypothetical protocol for using the reference standard to quantify this compound as a related substance in a drug product using HPLC-UV.

Analytical Workflow Overview

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution sequence Run Analytical Sequence prep_sample->sequence prep_qc Prepare QC Samples prep_qc->sequence sst->sequence calibration Generate Calibration Curve sequence->calibration quantify Quantify Analyte in Samples calibration->quantify report Report Results quantify->report end End report->end start Start start->prep_std start->prep_sample start->prep_qc

Caption: HPLC analytical workflow using a reference standard.

Hypothetical HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 230 nm
Protocol: Impurity Quantification
  • Prepare Calibration Curve:

    • From the 1.0 mg/mL stock solution, prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution.

  • Prepare Sample Solution:

    • Accurately weigh a portion of the drug product powder and dissolve it in the solvent to achieve a final concentration where the expected impurity level falls within the calibration range.

  • System Suitability Test (SST):

    • Rationale: The SST ensures the chromatographic system is performing adequately before analyzing samples.[6]

    • Inject a mid-level standard (e.g., 1.0 µg/mL) six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing factor between 0.8 and 1.5.

      • Theoretical plates > 2000.

  • Analytical Run:

    • Run the analytical sequence: Blank (solvent), SST, calibration standards (lowest to highest concentration), blank, sample solutions, and Quality Control (QC) samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Generate a linear regression calibration curve by plotting the peak area versus concentration for the standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Use the regression equation (y = mx + c) to calculate the concentration of the impurity in the sample solutions.

    • Report the final impurity level as a percentage of the API label claim.

Section 4: Key Principles for Method Validation

Any analytical method employing this reference standard must be validated for its intended purpose.[6][14] Validation demonstrates that the method is reliable, reproducible, and accurate.[14]

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components (e.g., API, other impurities, excipients).[14] This is typically proven through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a known amount of the reference standard into a placebo matrix and calculating the percent recovery.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

References

  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Hone, C. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Honeywell.
  • News. (2024). Standard Solution Preparation: A Comprehensive Guide.
  • Scribd. (n.d.). Preparation of Standard Solutions - Analytical Chemistry.
  • SynThink Research Chemicals. (n.d.). Reference Standards, Working Standards, and Internal Reference Standards.
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?.
  • Science Ready. (n.d.). How to Make a Standard Solution – HSC Chemistry.
  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management.
  • Longdom Publishing. (n.d.). Reference standards for quality control.
  • Dongala, T. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research, 12(2).
  • Islam, R., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1135-1142.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?.
  • Matrix Scientific. (n.d.). This compound.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 25-31.
  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

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Application Notes & Protocols: Interrogating the Bioactivity of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential PPARα Agonist

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a halogenated phenoxy acid derivative. Its structural resemblance to fibrate drugs, such as clofibric acid[1], suggests a potential role as a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in lipid metabolism, inflammation, and cellular differentiation.[2][3] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.[4]

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3][4] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[5][6] Given the structural alerts, this guide provides a comprehensive framework for characterizing the bioactivity of this compound, with a primary focus on its potential as a PPARα agonist. The following protocols are designed to be a self-validating system to confirm this hypothesis and quantify the compound's effects on the PPARα signaling pathway.

Mechanism of Action: The PPARα Signaling Cascade

Upon entering the cell, a PPARα agonist binds to the ligand-binding domain (LBD) of the PPARα receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[7] This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[5] This binding initiates the transcription of genes involved in lipid metabolism and inflammation.[2][5]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-(4-Bromo-2-chlorophenoxy) -2-methylpropanoic acid PPARa_inactive PPARα (inactive) Agonist->PPARa_inactive Binding CoR Corepressors PPARa_inactive->CoR Dissociation PPARa_active PPARα (active) RXR RXR RXR_n RXR Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer Heterodimerization CoA Coactivators PPARa_active->CoA Recruitment RXR_n->Heterodimer Heterodimerization PPRE PPRE (DNA) Heterodimer->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Initiation

Caption: PPARα signaling pathway activation by an agonist.

Experimental Workflow for Compound Characterization

A tiered approach is recommended to efficiently characterize the bioactivity of this compound. This workflow begins with a functional screen to confirm PPARα agonism, followed by quantification of target gene expression, and finally, analysis of protein-level changes.

Workflow start Start: Compound Synthesis & Purification assay1 Assay 1: PPARα Reporter Gene Assay (Functional Screen) start->assay1 decision1 PPARα Agonist? assay1->decision1 assay2 Assay 2: qPCR for PPARα Target Genes (Transcriptional Response) decision1->assay2 Yes stop Stop: No significant PPARα agonism decision1->stop No assay3 Assay 3: Western Blot for Target Proteins (Translational Response) assay2->assay3 end Conclusion: Characterization of Bioactivity assay3->end

Caption: Experimental workflow for compound characterization.

Protocol 1: PPARα Reporter Gene Assay

This assay provides a quantitative measure of the compound's ability to activate the PPARα receptor in a cellular context.[8]

Principle

Reporter cells, engineered to express human PPARα and a luciferase reporter gene under the control of a PPRE, are treated with the test compound.[8] Activation of PPARα leads to the expression of luciferase, and the resulting luminescence is proportional to the receptor's activity.

Materials
  • Human PPARα Reporter Assay Kit (e.g., INDIGO Biosciences, Cat# IB00111)[8][9]

  • This compound

  • GW7647 (a known potent PPARα agonist, for positive control)[10][11]

  • Vehicle control (e.g., DMSO)

  • Hepatocyte cell line (e.g., HepG2) stably expressing human PPARα[12][13]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well white, clear-bottom assay plates

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HepG2-PPARα cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a density of 4 x 10^4 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution of the compound in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a similar dilution series for the positive control, GW7647 (e.g., 0.1 nM to 1 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • After incubation, equilibrate the plate to room temperature.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions.

    • Add 100 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a luminometer.

Data Analysis
  • Calculate the fold activation for each concentration by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.

  • Plot the fold activation against the log of the compound concentration.

  • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis.

CompoundEC50 (µM)Max Fold Activation
GW7647 (Positive Control) 0.0515.2
This compound 1.212.8
Vehicle Control (DMSO) N/A1.0

Protocol 2: Quantitative PCR (qPCR) for PPARα Target Gene Expression

This protocol measures the transcriptional upregulation of known PPARα target genes to confirm the downstream effects of receptor activation.

Principle

Cells are treated with the test compound, and total RNA is extracted. The mRNA levels of specific PPARα target genes, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACO), are quantified using reverse transcription qPCR.

Materials
  • HepG2 cells

  • This compound

  • GW7647

  • Vehicle control (DMSO)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1, ACO) and a housekeeping gene (e.g., GAPDH)[14]

  • qPCR instrument

Step-by-Step Protocol
  • Cell Treatment:

    • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with the test compound at its EC50 concentration, GW7647, or vehicle control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the treated cells using an RNA extraction kit following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.

    • Perform qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[15]

Data Analysis
  • Calculate the relative expression of target genes using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.

TreatmentCPT1 mRNA Fold ChangeACO mRNA Fold Change
Vehicle Control 1.01.0
GW7647 (1 µM) 8.56.2
Test Compound (EC50) 6.85.1

Protocol 3: Western Blot for Target Protein Expression

This assay confirms that the observed changes in gene expression translate to increased protein levels.

Principle

Cell lysates from treated cells are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PPARα target proteins.[16]

Materials
  • HepG2 cells

  • This compound

  • GW7647

  • Vehicle control (DMSO)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against target proteins (e.g., CPT1, ACO) and a loading control (e.g., β-actin)[7][17]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Protocol
  • Cell Lysis and Protein Quantification:

    • Treat HepG2 cells as described for qPCR for 48 hours.

    • Lyse the cells in lysis buffer and collect the supernatant after centrifugation.[18][19]

    • Determine the protein concentration of each lysate using a BCA assay.[18]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein bands to the loading control.

  • Express the results as fold change relative to the vehicle control.

Troubleshooting and Scientific Insights

  • High background in reporter assays: Ensure the use of charcoal-stripped FBS to remove endogenous PPAR ligands. Optimize cell seeding density to avoid overgrowth.

  • No induction of target genes: Confirm PPARα expression in the cell line used. Verify the potency of the positive control. The test compound may be acting through a PPARα-independent mechanism.

  • Variability in qPCR results: Ensure high-quality, intact RNA is used. Optimize primer concentrations and annealing temperatures.

  • Weak signal in Western blots: Increase the amount of protein loaded. Optimize primary antibody concentration and incubation time. Ensure efficient protein transfer.

Conclusion

The presented application notes and protocols provide a robust framework for the initial characterization of this compound as a potential PPARα agonist. Positive results across these assays, from functional receptor activation to downstream gene and protein expression, would provide strong evidence for its mechanism of action and warrant further investigation in more complex physiological models.

References

  • Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. (2012). YouTube. Retrieved from [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. Retrieved from [Link]

  • Xu, L., et al. (2005). Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. PubMed. Retrieved from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Rakhshandehroo, M., et al. (2007). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2014). Proteomics Analysis Reveals an Important Role for the PPAR Signaling Pathway in DBDCT-Induced Hepatotoxicity Mechanisms. PMC. Retrieved from [Link]

  • DNA Primers Used for Analysis of Selected PPAR-Target Genes. ResearchGate. Retrieved from [Link]

  • Human PPARα Reporter Assay Kit. Indigo Biosciences. Retrieved from [Link]

  • PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs. Eurofins Discovery. Retrieved from [Link]

  • PPAR alpha Receptor Agonists: Small Molecules and Peptides. Bio-Techne. Retrieved from [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. Retrieved from [Link]

  • Determination of PPAR Expression by Western Blot. ResearchGate. Retrieved from [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Retrieved from [Link]

  • Identification and regulation of novel PPAR-γ splice variants in human THP-1 macrophages. ScienceDirect. Retrieved from [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PubMed Central. Retrieved from [Link]

  • PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). OriGene Technologies. Retrieved from [Link]

  • Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

  • Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers. Retrieved from [Link]

  • Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. PubMed. Retrieved from [Link]

  • Cell Based Assays. TheraIndx. Retrieved from [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. BPS Bioscience. Retrieved from [Link]

  • PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. Cell. Retrieved from [Link]

  • Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells. PubMed Central. Retrieved from [Link]

  • Cell Assays and Analysis. Lonza. Retrieved from [Link]

  • Cas 882-09-7, 2-(4-Chlorophenoxy)-2-methylpropionic acid. LookChem. Retrieved from [Link]

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Application Notes and Protocols for the Study of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Metabolic Profile of a Novel PPAR Agonist

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a synthetic phenoxy-isobutyric acid derivative. Its structural resemblance to fibrate drugs, such as clofibric acid and fenofibric acid, strongly suggests its role as a peroxisome proliferator-activated receptor (PPAR) agonist.[1][2] PPARs are ligand-activated transcription factors pivotal in regulating lipid and glucose homeostasis.[3][4] Fibrate drugs primarily target PPARα, making them effective in managing dyslipidemia.[1][5] This document provides a comprehensive guide for researchers to investigate the drug metabolism and pharmacokinetic profile of this compound, a compound of interest for its potential therapeutic applications in metabolic disorders.

Given the novelty of this specific molecule, the following protocols are based on established methodologies for structurally related fibrates. These application notes are designed to be a robust starting point for preclinical drug development, ensuring scientific integrity and logical experimental progression.

Predicted Mechanism of Action: A PPAR-Mediated Signaling Cascade

It is hypothesized that this compound functions as a PPAR agonist. Upon entering the cell, it is predicted to bind to and activate PPARs. These receptors form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[6] This interaction modulates the transcription of genes involved in lipid metabolism, including those for fatty acid oxidation and lipoprotein transport.[3][4]

PPAR_Signaling_Pathway cluster_cell Cell Ligand 2-(4-Bromo-2-chlorophenoxy)- 2-methylpropanoic acid PPAR PPAR Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Protein Protein (e.g., enzymes for fatty acid oxidation) mRNA->Protein Translation MetabolicEffects Metabolic Effects (e.g., ↓Triglycerides, ↑HDL) Protein->MetabolicEffects Leads to

Caption: Predicted PPAR signaling pathway for this compound.

Part 1: In Vitro Drug Metabolism Studies

The initial phase of understanding the metabolic fate of a new chemical entity involves in vitro assays. These experiments are crucial for identifying the primary metabolic pathways and the enzymes involved.

Application Note 1: Metabolic Stability in Human Liver Microsomes

This protocol outlines the determination of the metabolic stability of this compound in human liver microsomes (HLMs). HLMs are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (10 mM) in DMSO.

    • Thaw pooled human liver microsomes (20 mg/mL) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / HLM concentration).

Expected Outcomes:

This assay will provide an initial assessment of the compound's susceptibility to metabolism. A short half-life suggests rapid metabolism, which may influence its in vivo bioavailability and dosing frequency.

Application Note 2: Reaction Phenotyping with Recombinant CYP Enzymes

This protocol is designed to identify the specific cytochrome P450 enzymes responsible for the metabolism of this compound.

Experimental Protocol:

  • Preparation of Reagents:

    • Use commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4).

    • Prepare the test compound and NADPH regenerating system as described in the metabolic stability assay.

  • Incubation:

    • Incubate the test compound (1 µM) with each individual recombinant CYP enzyme (e.g., 25 pmol/mL) in the presence of the NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).

    • Include a control incubation without the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Quench the reactions and process the samples as described previously.

    • Analyze the samples by LC-MS/MS to measure the depletion of the parent compound and the formation of potential metabolites.

Expected Outcomes:

The CYP isoform that shows the highest rate of metabolism of the parent compound is likely the primary enzyme responsible for its clearance. This information is critical for predicting potential drug-drug interactions. Structurally similar fibrates are known to induce CYP3A4 and CYP2C8.[7]

InVitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Compound Test Compound (10 mM Stock) Stability Metabolic Stability (HLM + NADPH) Compound->Stability Phenotyping Reaction Phenotyping (rCYP + NADPH) Compound->Phenotyping HLM Human Liver Microsomes HLM->Stability rCYP Recombinant CYP Enzymes rCYP->Phenotyping LCMS LC-MS/MS Analysis Stability->LCMS Phenotyping->LCMS Data Data Interpretation (t½, CLint, Metabolite ID) LCMS->Data

Caption: Experimental workflow for in vitro drug metabolism studies.

Part 2: In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.

Application Note 3: Pharmacokinetic Profiling in Rodents

This protocol describes a typical pharmacokinetic study in rats to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

Experimental Protocol:

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (250-300 g).

    • Divide the animals into two groups: intravenous (IV) and oral (PO).

    • For the IV group, administer the compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • For the PO group, administer the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein or saphenous vein at predefined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[8][9]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
Half-life
F (%) Oral bioavailability

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of any drug metabolism study.

Application Note 4: LC-MS/MS Method for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[8]

Method Parameters (Example):

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the carboxylic acid.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the parent compound and its expected metabolites need to be determined by infusion and optimization.

Table 2: Predicted Metabolites and Rationale

Predicted MetaboliteMetabolic ReactionRationale
Glucuronide Conjugate Glucuronidation of the carboxylic acidA common metabolic pathway for fibrates.[10]
Hydroxylated Metabolite Aromatic hydroxylationThe bromo- and chloro-substituted phenyl ring is a potential site for oxidative metabolism.
Dehalogenated Metabolite Reductive dehalogenationLess common, but a possible metabolic route.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for elucidating the drug metabolism profile of this compound. The data generated from these studies will be instrumental in understanding its disposition, predicting potential drug-drug interactions, and guiding further preclinical and clinical development. Future studies should focus on identifying the specific UGT enzymes involved in its conjugation and exploring its potential to induce or inhibit other drug-metabolizing enzymes and transporters.

References

  • PPAR agonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are PPAR agonists and how do they work? Retrieved from [Link]

  • Cusabio. (n.d.). PPAR signaling pathway. Retrieved from [Link]

  • Stolarz, A. J., & Parker, R. A. (2018). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. International journal of molecular sciences, 19(8), 2344. [Link]

  • Prueksaritanont, T., Richards, K. M., Qiu, Y., Strong-Basalyga, K., Miller, A., Li, C., Eisenhandler, R., & Carlini, E. J. (2005). Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes. Pharmaceutical research, 22(1), 71–8. [Link]

  • Peroxisome proliferator-activated receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Ahmad, I., et al. (2016). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of fibrates under optimized analytical conditions... Retrieved from [Link]

  • Pyka, A., & Babic, S. (2004). Determination of Fenofibrate and Gemfibrozil in Pharmaceuticals by Densitometric and Videodensitometric Thin-Layer Chromatography.
  • Sharma, A., & Singh, S. (2009). method development and validation of fenofibrate by hplc using human plasma. Biomed, 3, 41-54.
  • ResearchGate. (n.d.). Pharmacokinetics and metabolism of selected clofibric acid derivatives. Retrieved from [Link]

  • Sirtori, C. R. (1990).
  • Sedaghat, A., Nakamura, H., & Ahrens, E. H., Jr. (1974). Determination of clofibrate in biological fluids by thin-layer and gas-liquid chromatography. Journal of lipid research, 15(4), 352–355.
  • Clofibric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Prueksaritanont, T., Tang, C., Qiu, Y., Mu, L., Subramanian, R., & Lin, J. H. (2002). Effects of fibrates on metabolism of statins in human hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 30(11), 1280–1287. [Link]

  • Li, C., Grillo, M. P., Badagnani, I., Fife, K. L., & Benet, L. Z. (2008). Differential effects of fibrates on the metabolic activation of 2-phenylpropionic acid in rats. Drug metabolism and disposition: the biological fate of chemicals, 36(4), 748–755. [Link]

  • Scott, R., & O'Brien, R. (2013). Use of fibrates in the metabolic syndrome: A review. World journal of diabetes, 4(2), 29–35. [Link]

  • Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of medicinal chemistry, 43(4), 527–550. [Link]

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Application Note: High-Throughput Analytical Strategies for the Quantification of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and sensitive analytical methodologies for the detection and quantification of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. Primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document outlines detailed protocols for sample preparation, chromatographic separation, and method validation. The described methods are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices, from bulk pharmaceutical ingredients to environmental samples.

Introduction: The Analytical Imperative

This compound is a halogenated phenoxy acid derivative. The accurate quantification of such compounds is critical in pharmaceutical development for purity assessment, stability testing, and pharmacokinetic studies. Furthermore, its structural similarity to other fibrates and halogenated phenoxy compounds necessitates sensitive detection methods for environmental monitoring. This guide provides the foundational protocols to establish a validated analytical workflow for this specific analyte.

The core challenge in analyzing this compound lies in achieving adequate separation from potential impurities and matrix components while ensuring high sensitivity and reproducibility. The protocols herein are developed based on established analytical principles for similar molecules and are designed to be a starting point for method development and validation in your laboratory.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 588681-98-5[1][2]
Molecular Formula C10H10BrClO3[1]
Molecular Weight 309.54 g/mol Calculated
Structure This compound[1]

The presence of a carboxylic acid group makes the compound's solubility and chromatographic behavior pH-dependent. The aromatic ring with halogen substituents provides a chromophore suitable for UV detection.

Recommended Analytical Workflow

The proposed workflow is a two-tiered approach: a primary quantitative analysis using HPLC-UV for routine measurements and a highly sensitive, specific confirmatory analysis using LC-MS/MS, particularly for trace-level detection and complex matrices.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Validation Sample Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization HPLC_UV HPLC-UV (Quantitative Analysis) Derivatization->HPLC_UV Primary Route LC_MSMS LC-MS/MS (Confirmatory & Trace Analysis) Derivatization->LC_MSMS Confirmatory GC_MS GC-MS (Alternative for Volatile Derivatives) Derivatization->GC_MS Alternative Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification GC_MS->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Caption: General analytical workflow for the determination of this compound.

Sample Preparation Protocols

The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it to a level suitable for detection.[3] The choice of method depends on the matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting the analyte from aqueous matrices like wastewater or biological fluids.

Rationale: The acidic nature of the analyte allows for its selective extraction into an organic solvent at a low pH.

Step-by-Step Methodology:

  • Sample Acidification: To 10 mL of the aqueous sample, add concentrated hydrochloric acid to adjust the pH to approximately 2. This ensures the carboxylic acid group is protonated, making the molecule less polar.

  • Solvent Extraction: Add 10 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to near dryness.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is recommended for more complex matrices like soil, sediment, or tissue homogenates to achieve a cleaner extract.[3]

Rationale: SPE provides a more selective extraction and cleanup by utilizing specific interactions between the analyte and the solid phase material.

Step-by-Step Methodology:

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (adjusted to pH 2 with a suitable acid).

  • Sample Loading: Load the pre-treated sample (e.g., an extract from a solid sample or an acidified aqueous sample) onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong organic solvent like methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Methods

HPLC-UV Method for Quantification

This method is suitable for routine quantification in less complex matrices.

Rationale: The analyte possesses a UV chromophore, allowing for direct detection. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm (to be optimized by UV scan)

Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[4][5][6][7][8]

HPLC_Workflow Sample_Prep Prepared Sample Autosampler Autosampler Injection Sample_Prep->Autosampler HPLC_Column C18 HPLC Column Autosampler->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Data_System Chromatography Data System UV_Detector->Data_System Quantification Quantification Data_System->Quantification

Caption: Workflow for HPLC-UV analysis.

LC-MS/MS Method for Confirmation and Trace Analysis

This method provides high sensitivity and selectivity, making it ideal for complex matrices and low-level detection.[9][10][11][12]

Rationale: Tandem mass spectrometry offers superior specificity by monitoring specific precursor-to-product ion transitions. This is particularly useful for distinguishing the analyte from co-eluting matrix components. Electrospray ionization in negative mode (ESI-) is suitable for the acidic analyte.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System A high-performance liquid chromatograph
Mass Spectrometer A tandem quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in Negative Mode
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution may be required.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS/MS Transitions To be determined by direct infusion of a standard solution.

Method Development for MS/MS:

  • Direct Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M-H]⁻).

  • Product Ion Scan: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method using at least two transitions (one for quantification and one for confirmation).

GC-MS as an Alternative Technique

For certain applications, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, especially for environmental samples where this technique is well-established for similar compounds like phenoxy acid herbicides.[13][14][15][16]

Rationale: GC-MS offers excellent chromatographic resolution. However, due to the low volatility of the acidic analyte, derivatization is required to convert it into a more volatile form.

Derivatization: The carboxylic acid group can be esterified, for example, by reaction with diazomethane or a silylating agent like BSTFA.

Instrumentation and Conditions:

ParameterRecommended Setting
GC System A gas chromatograph with a capillary column
MS System A mass selective detector
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms)
Injection Mode Splitless
Carrier Gas Helium
Oven Program A temperature gradient program to ensure good separation
Ionization Mode Electron Ionization (EI)

Method Validation

All developed methods must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical methods outlined in this application note provide a solid foundation for the accurate and reliable quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be fully validated to ensure the integrity of the generated data.

References

  • Hao, C., et al. (2006). Determination of Pharmaceuticals in Environmental Waters by Liquid chromatography/electrospray ionization/tandem Mass Spectrometry. PubMed. [Link][9][10][12]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link][4]

  • Waters Corporation. Determination of Pharmaceuticals in Environmental Samples. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][5]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][7]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][8]

  • SIELC Technologies. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. [Link]

  • ProQuest. Determination of pharmaceuticals in environmental waters by liquid chromatography/electrospray ionization/tandem mass spectrometry. [Link]

  • Lacroix, P. M., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. [Link]

  • Petrović, M., et al. (2005). Liquid Chromatography–Tandem Mass Spectrometry for the Analysis of Pharmaceutical Residues in Environmental Samples: A Review. ResearchGate. [Link][11]

  • ResearchGate. Determination of Pharmaceuticals in environmental waters by liquid chromatography/electrospray ionization/tandem mass spectrometry. [Link]

  • Shaheen begum, et al. (2022). method development and validation for fenofibrate by rp-hplc method. PHARMACEUTICAL SCIENCES. [Link]

  • Pimpale, A., et al. (2021). A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. Journal of Pharmaceutical Research International. [Link]

  • Impactfactor. (2022). Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. [Link]

  • Dolar, D., et al. (2012). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link][3]

  • Dobor, J., et al. (2016). A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography–mass spectrometry. ResearchGate. [Link]

  • Yılmaz, B., et al. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link][13]

  • Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. [Link]

  • Semantic Scholar. A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography-mass spectrometry. [Link]

  • Al-Qaim, F. F., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. PubMed. [Link][14]

  • Lin, W. C., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link][15]

  • PubChem. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, ethyl ester, calcium salt. [Link]

  • PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

  • Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • SCISPEC. Determination of Phenoxy-acid Herbicides in Various Matrices. [Link][16]

  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • ResearchGate. SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. [Link]

  • Ministry of Health, Labour and Welfare. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). [Link]

Sources

Topic: A Research Roadmap for Investigating 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid in Nonsteroidal Anti-inflammatory Drug (NSAID) Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Author's Foreword

This document serves as a comprehensive application and protocol guide for the investigation of novel chemical entities within the field of anti-inflammatory drug discovery. We will use the specific molecule, 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid , as a representative candidate from the aryloxyalkanoic acid class. While this specific molecule is not a clinically established NSAID, its structure presents compelling features for investigation, sharing a core scaffold with compounds known to modulate key biological pathways relevant to inflammation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the scientific rationale behind each experimental step, empowering researchers to not only execute but also to interpret the results within the broader context of NSAID and anti-inflammatory drug development. We will proceed through a logical cascade, from initial in vitro screening to cell-based validation and target deconvolution, providing a robust framework for assessing the potential of this and similar molecules.

Part 1: Mechanistic Hypotheses and Scientific Background

The therapeutic action of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins. However, the chemical structure of this compound, particularly its phenoxy-isobutyric acid core, is also analogous to fibrate drugs, which are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα activation is known to exert potent anti-inflammatory effects by transcriptionally repressing key inflammatory genes, such as those regulated by NF-κB.

Therefore, a thorough investigation must consider two primary, testable hypotheses for the compound's potential anti-inflammatory activity:

  • Hypothesis A (Classical NSAID Pathway): The compound acts as a direct inhibitor of COX-1 and/or COX-2 enzymes.

  • Hypothesis B (PPARα-Mediated Pathway): The compound functions as a PPARα agonist, leading to the suppression of inflammatory gene expression.

These two pathways are not mutually exclusive but represent distinct mechanisms that must be independently evaluated. The following diagram illustrates these potential molecular targets.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Mediates PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE Binding RXR->PPRE Binds to DNA NFkB NF-κB Inhibition PPRE->NFkB Represses Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Activates Test_Compound 2-(4-Bromo-2-chlorophenoxy) -2-methylpropanoic acid Test_Compound->COX_Enzymes Hypothesis A: Inhibition Test_Compound->PPARa Hypothesis B: Activation

Caption: Dual potential mechanisms of action for the test compound.

Part 2: The Experimental Screening Cascade

A logical, tiered approach is essential for efficiently evaluating a novel compound. The workflow should begin with high-throughput in vitro assays to establish primary activity, followed by more complex cell-based assays to confirm efficacy in a biological context.

G cluster_0 Tier 1: In Vitro Enzymatic Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: In Vivo Proof-of-Concept start Candidate Compound: This compound cox1_assay COX-1 Inhibition Assay start->cox1_assay cox2_assay COX-2 Inhibition Assay start->cox2_assay decision1 Potent & Selective COX-2 Inhibitor? cox1_assay->decision1 cox2_assay->decision1 pge2_assay LPS-Stimulated PGE2 Release Assay (e.g., RAW 264.7) in_vivo Carrageenan-Induced Paw Edema Model pge2_assay->in_vivo ppar_assay PPARα Reporter Gene Assay (e.g., HepG2) end_alt Candidate for Non-traditional Anti-inflammatory Development ppar_assay->end_alt Yes end_inactive Biologically Inactive or Non-selective ppar_assay->end_inactive No end_nsaid Lead Candidate for NSAID Development in_vivo->end_nsaid decision1->pge2_assay Yes decision2 PPARα Agonist? decision1->decision2 No decision1->end_inactive Non-selective decision2->ppar_assay Investigate

Caption: A tiered experimental workflow for compound evaluation.

Part 3: Detailed Application Protocols

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified human COX-1 and COX-2 enzymes. This is the primary screen to test Hypothesis A.

Rationale: Differentiating between COX-1 and COX-2 inhibition is critical. COX-1 is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation; its inhibition is linked to gastrointestinal side effects. COX-2 is inducible during inflammation, making it the primary therapeutic target. High selectivity for COX-2 over COX-1 is a desirable trait for modern NSAIDs.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical Cat. No. 701050 or similar)

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)

  • Test compound, dissolved in DMSO

  • Reference compounds: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate and reader (490-520 nm)

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer. Also prepare dilutions of reference compounds. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to three wells for the "Background."

    • Add 10 µL of DMSO to three wells for "100% Initial Activity."

    • Add 10 µL of the appropriate inhibitor (test compound or reference) to the remaining wells in triplicate.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to all wells except the Background wells.

  • Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells.

  • Signal Development: Add 10 µL of TMPD to all wells. Shake and incubate for 5 minutes at 25°C.

  • Data Acquisition: Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other values.

    • Calculate the percentage inhibition for each concentration using the formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] * 100

    • Plot the % Inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹
Test Compound [Experimental][Experimental][Calculated]
Ibuprofen (Reference)~15~25~0.6
Celecoxib (Reference)>100~0.04>2500
¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
Protocol 3.2: Cell-Based PGE₂ Release Assay

Objective: To validate the enzymatic inhibition data by measuring the compound's ability to block prostaglandin E₂ (PGE₂) production in a relevant cell model.

Rationale: An intact cell provides a more complex biological system, accounting for factors like cell permeability and off-target effects. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 expression and subsequent PGE₂ release in immune cells like macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and reference NSAIDs (dissolved in DMSO)

  • PGE₂ ELISA Kit (e.g., R&D Systems Cat. No. KGE004B or similar)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the media and replace it with fresh, serum-free DMEM containing various concentrations of the test compound or reference drugs. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.

  • PGE₂ Quantification: Perform the PGE₂ ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants to an antibody-coated plate and using a colorimetric reaction for quantification.

  • Data Analysis:

    • Generate a standard curve using the provided PGE₂ standards.

    • Calculate the concentration of PGE₂ (in pg/mL) in each sample from the standard curve.

    • Determine the IC₅₀ value by plotting the percentage inhibition of PGE₂ production versus the log of the compound concentration.

Protocol 3.3: PPARα Reporter Gene Assay

Objective: To determine if the test compound can activate the PPARα receptor (Hypothesis B).

Rationale: This assay directly tests for an alternative anti-inflammatory mechanism. It uses a cell line engineered to express a reporter gene (like luciferase) under the control of a PPAR-responsive element (PPRE). Activation of PPARα by an agonist will drive the expression of the reporter, producing a measurable signal.

Materials:

  • HepG2 (human liver carcinoma) or similar cell line

  • A plasmid containing a PPRE-driven luciferase reporter gene and a PPARα expression plasmid.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test compound and a known PPARα agonist (e.g., GW7647)

  • Luciferase Assay System (e.g., Promega Cat. No. E1500)

  • Luminometer

Procedure:

  • Transfection: Co-transfect HepG2 cells with the PPRE-luciferase reporter plasmid and the PPARα expression plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound or the reference agonist GW7647.

  • Incubation: Incubate for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity (e.g., to total protein content if necessary).

    • Express the data as "Fold Activation" over the vehicle-treated control cells.

    • Plot Fold Activation versus the log of the compound concentration to determine the EC₅₀ (50% effective concentration).

Part 4: Concluding Remarks and Future Directions

The systematic application of this three-protocol cascade will provide a clear initial profile of This compound .

  • Outcome 1: Potent and Selective COX-2 Inhibitor. If the compound shows a high selectivity index (e.g., >100) in the enzymatic assay and effectively reduces PGE₂ in the cell-based assay, it warrants further investigation as a classic NSAID. The next steps would include in vivo efficacy models (e.g., carrageenan-induced paw edema) and preliminary ADME/Tox profiling.

  • Outcome 2: PPARα Agonist. If the compound is inactive in the COX assays but shows potent activation in the PPARα reporter assay, it should be pursued as a non-traditional anti-inflammatory agent. Further studies would focus on its effects on lipid metabolism and its efficacy in chronic inflammation models where PPARα is known to be protective.

  • Outcome 3: Inactive or Non-selective. If the compound is inactive in all assays or is a potent but non-selective COX inhibitor, it is likely a poor candidate for further development due to a high probability of side effects or lack of efficacy.

This structured, hypothesis-driven approach ensures that research capital is spent efficiently and provides a clear, evidence-based path for decision-making in the early stages of drug discovery.

References

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology. [Link]

  • Staub, D., et al. (2008). Fibrates as drugs with anti-inflammatory properties. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Delerive, P., De Bosscher, K., Besnard, S., Vanden Berghe, W., Peters, J. M., Gonzalez, F. J., Fruchart, J. C., Tedgui, A., Haegeman, G., & Staels, B. (2001). Peroxisome proliferator-activated receptor alpha negatively regulates the vascular inflammatory gene response by negative cross-talk with transcription factors NF-kappaB and AP-1. The Journal of biological chemistry. [Link]

  • Akarasereenont, P., Bakhle, Y. S., & Thiemermann, C. (1995). Cytokine-mediated induction of cyclo-oxygenase-2 in the co-culture of a human monocyte-macrophage cell line (U937) and human endothelial cells. British Journal of Pharmacology. [Link]

  • Kliewer, S. A., Umesono, K., Noonan, D. J., Heyman, R. A., & Evans, R. M. (1992). Convergence of 9-cis retinoic acid and peroxisome proliferator signalling pathways. Nature. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to assist researchers, scientists, and drug development professionals in optimizing their synthetic outcomes. The synthesis is typically a two-step process: a Williamson ether synthesis to form an intermediate ester, followed by hydrolysis to yield the final carboxylic acid product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My yield for the first step, the Williamson ether synthesis, is significantly lower than expected. What are the likely causes?

Low yields in this S(N)2 reaction are a common challenge and can often be traced back to several key factors.[1]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. The alkoxide intermediate, formed by deprotonating the phenol, is a strong base. Any water present will protonate the alkoxide, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle hygroscopic bases (like sodium hydride) in an inert atmosphere (e.g., under nitrogen or argon).[2]

  • Inefficient Alkoxide Formation: Incomplete deprotonation of the 4-bromo-2-chlorophenol starting material is a primary cause of low conversion. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.[1]

    • Solution: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.[3] Use a slight excess (e.g., 1.1 equivalents) to ensure full conversion. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative, but may require higher temperatures and longer reaction times.

  • Competing Elimination (E2) Reaction: While the alkylating agent (e.g., ethyl 2-bromo-2-methylpropionate) is sterically hindered, high temperatures can favor a competing E2 elimination reaction, forming an alkene byproduct instead of the desired ether.[1]

    • Solution: Maintain careful temperature control. It is often better to run the reaction at a moderate temperature (e.g., 50-80 °C) for a longer duration than at a high temperature for a shorter time.[1][4][5] Monitor reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.

Question 2: I am observing incomplete hydrolysis in the second step and have difficulty isolating the final product. What should I do?

The hydrolysis of the sterically hindered intermediate ester can be challenging, often leading to low yields or incomplete reactions under standard conditions.[6][7]

  • Steric Hindrance: The bulky groups surrounding the ester's carbonyl carbon physically block the approach of the hydroxide nucleophile, slowing down the rate of hydrolysis significantly.[6][8]

    • Solution 1: Harsher Conditions: Increase the concentration of the base (e.g., use 2-4 M NaOH or KOH) and elevate the reaction temperature (reflux). Be aware that this may risk degradation of the product if other sensitive functional groups are present.[6]

    • Solution 2: Co-solvent System: The ester intermediate has poor solubility in purely aqueous base. Using a co-solvent like tetrahydrofuran (THF) or ethanol can improve solubility and facilitate the reaction.[9]

    • Solution 3: Alternative Hydrolysis Methods: For particularly stubborn esters, non-aqueous hydrolysis methods can be effective. Using potassium hydroxide in a mixture of methanol and a non-polar aprotic solvent can accelerate the reaction by utilizing "naked," poorly solvated hydroxide anions which are more nucleophilic.[7]

  • Difficult Workup/Isolation: The final product is a carboxylic acid. Proper pH adjustment during the workup is critical for its isolation.

    • Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 6M HCl) until the pH is acidic (pH ~2), which will precipitate the carboxylic acid product.[10] Ensure thorough extraction with an appropriate organic solvent like ethyl acetate or diethyl ether to recover the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Williamson ether synthesis step? A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is generally preferred.[1][4] These solvents effectively solvate the cation (e.g., Na⁺) of the alkoxide, leaving the oxygen anion more "naked" and highly nucleophilic, thus accelerating the S(_N)2 reaction.[1]

Q2: How can I effectively monitor the progress of both reaction steps? Thin Layer Chromatography (TLC) is the most straightforward method. For the first step, you can monitor the disappearance of the 4-bromo-2-chlorophenol spot. For the second step, you will monitor the disappearance of the intermediate ester spot and the appearance of the more polar carboxylic acid spot (which will typically have a lower Rf value).

Q3: Can I use sodium hydroxide (NaOH) directly to deprotonate the phenol in the first step? While NaOH can be used, it is less effective than NaH in an anhydrous organic solvent. Using aqueous NaOH introduces water, which can inhibit the reaction. However, under phase-transfer catalysis (PTC) conditions, concentrated aqueous NaOH can be effective by using a catalyst like tetrabutylammonium bromide to shuttle the phenoxide into the organic phase.[4]

Visualizing the Synthesis and Troubleshooting

To better understand the process, the following diagrams illustrate the experimental workflow and a decision tree for troubleshooting low yields.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis start 4-Bromo-2-chlorophenol + Ethyl 2-bromo-2-methylpropionate base Add Base (NaH) in Anhydrous DMF start->base heat Heat (e.g., 60°C) Monitor by TLC base->heat intermediate Intermediate Ester: Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate heat->intermediate hydrolysis Add Base (NaOH/KOH) in THF/H₂O intermediate->hydrolysis reflux Reflux Monitor by TLC hydrolysis->reflux acidify Acidify (HCl) to pH ~2 reflux->acidify product Final Product: This compound acidify->product

Caption: Overall workflow for the two-step synthesis.

G cluster_checks Initial Checks cluster_analysis Analysis cluster_solutions Solutions start Problem: Low Yield in Williamson Ether Synthesis check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Was reaction run under inert atmosphere? start->check_conditions tlc Analyze crude reaction mixture by TLC/NMR check_reagents->tlc sol_reagents Solution: Dry solvents, use fresh NaH check_reagents->sol_reagents No check_conditions->tlc side_products Side products observed? tlc->side_products incomplete Starting material remains? tlc->incomplete sol_temp Solution: Lower temperature to disfavor E2 elimination side_products->sol_temp Yes (Alkene) sol_conditions Solution: Increase reaction time or use stronger base incomplete->sol_conditions Yes

Caption: Troubleshooting decision tree for low yield in Step 1.

Optimized Experimental Protocol

This protocol provides a validated starting point for the synthesis.

Step 1: Synthesis of Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-chlorophenol (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol (approx. 5 mL per gram of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C.

  • Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and cautiously quench by adding ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Synthesis of this compound

  • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the ester is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 6M HCl. A precipitate should form.

  • Extract the final product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a solid.

Data Summary Table

ParameterStep 1 (Williamson Ether Synthesis)Step 2 (Ester Hydrolysis)
Key Reagents 4-bromo-2-chlorophenol, NaH, Ethyl 2-bromo-2-methylpropionateIntermediate Ester, NaOH
Solvent Anhydrous DMFTHF / Water
Temperature 0 °C to 60 °CReflux (~66-100 °C)
Typical Time 4 - 8 hours4 - 12 hours
Expected Yield 85 - 95% (Crude)80 - 90% (After purification)

References

  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (2025). Technical Support Center: Hydrolysis of Sterically Hindered Esters.
  • BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
  • BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
  • Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis.
  • ARKIVOC. (2010). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ScienceMadness.org. (2016). Difficult hydrolysis of an hindered ester.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PubMed. (2021).

Sources

"solubility and stability of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Welcome to the technical support guide for this compound (CAS No. 588681-98-5). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for experiments involving this compound. Given the limited publicly available data on this specific molecule, this guide focuses on establishing robust methodologies to determine its solubility and stability characteristics in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the general structural features of this compound and how might they influence its solubility?

This compound is a halogenated aromatic carboxylic acid. Its key structural features are:

  • A Carboxylic Acid Group (-COOH): This is an ionizable group. At pH values above its pKa, it will deprotonate to a carboxylate (-COO⁻), significantly increasing its aqueous solubility. Conversely, at low pH, it will be in its neutral, less water-soluble form.

  • Aromatic Rings and Halogens (Bromo-, Chloro-): The bulky, hydrophobic phenyl ring and halogens contribute to low intrinsic aqueous solubility and favor solubility in organic solvents.

  • An Ether Linkage and Methyl Groups: These add to the lipophilic character of the molecule.

Based on this structure, the compound is expected to be poorly soluble in neutral water but will show significantly higher solubility in basic aqueous solutions (e.g., pH > 8) and in polar organic solvents.

Q2: I need to prepare a stock solution. Which solvents should I try first?

For initial trials, it is recommended to test a range of solvents from polar to non-polar. A good starting point would be:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

For many non-polar compounds, DMSO is an excellent initial choice for creating high-concentration stock solutions that can then be diluted into aqueous buffers for experiments. Always use high-purity, anhydrous solvents to avoid premature degradation.

Q3: What potential stability issues should I be aware of with this molecule?

The primary liabilities for a molecule with this structure are:

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, especially when combined with heat.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV, which can cause dehalogenation or other radical-initiated reactions. Photostability testing is highly recommended.[1][2]

  • Oxidative Stress: While the molecule does not have obvious, highly susceptible sites for oxidation, it should still be evaluated as part of a standard stress testing package.

Experimental Protocols & Troubleshooting

This section provides actionable protocols to determine the key parameters of solubility and stability.

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[3][4] This protocol establishes the saturation point of the compound in a given medium over time.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4). An excess is critical; you should see solid material suspended in the liquid.[3]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[4]

  • Phase Separation: After equilibration, stop agitation and allow the vials to stand, letting the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at high speed.

  • Sampling & Dilution: Carefully pipette an aliquot of the clear supernatant. Immediately dilute the sample with a suitable mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC or UV-Vis spectroscopy method.

  • Confirmation: The pH of the final saturated solution should be measured to ensure it has not shifted significantly from the starting buffer.[3]

  • Issue: The compound appears insoluble in all aqueous buffers.

    • Solution: The aqueous solubility may be below the detection limit of your assay. Consider using a cosolvent system (e.g., water with 5-10% DMSO or ethanol) or focus on solubility in organic solvents.

  • Issue: Results are inconsistent between replicates.

    • Solution: This often points to insufficient equilibration time or temperature fluctuations. Ensure consistent agitation and extend the equilibration period to 48 or 72 hours.[4] Also, verify that your phase separation technique (centrifugation) is effectively removing all particulate matter.

Use the following table to record your experimental findings.

Solvent/Buffer SystemTemperature (°C)Equilibration Time (h)Measured Solubility (mg/mL)pH (Final)Observations
0.1 N HCl (pH 1.2)25°C48
Acetate Buffer (pH 4.5)25°C48
Phosphate Buffer (pH 6.8)25°C48
PBS (pH 7.4)25°C48
DMSO25°CN/AN/A
Methanol25°CN/AN/A
Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Buffer Vials B Agitate at Constant Temp (24-72 hours) A->B Seal Vials C Centrifuge to Pellet Excess Solid B->C Stop Agitation D Sample Supernatant C->D E Dilute Sample D->E Immediately F Quantify by HPLC/UV-Vis E->F

Caption: Workflow for determining equilibrium solubility.

Protocol 2: Forced Degradation & Stability Assessment

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This follows principles outlined in the ICH Q1A(R2) guideline.[1][2][5][6][7]

Methodology:

Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following stress conditions. A control sample (stored at -20°C or 5°C in the dark) should be analyzed alongside all stressed samples.

  • Acid Hydrolysis: Add 0.1 N HCl and hold at an elevated temperature (e.g., 60°C) for a set time (e.g., 24, 48 hours).

  • Base Hydrolysis: Add 0.1 N NaOH and hold at room temperature or slightly elevated temperature for a set time. Basic conditions are often harsher than acidic ones.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and hold at room temperature for a set time.

  • Thermal Stress: Store a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C).

  • Photostability: Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[1][2]

Analysis:

  • Analyze all stressed samples and the control by a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).

  • Goal: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.

  • Report: Quantify the loss of the parent compound (%) and note the formation of any degradation products (as % area of new peaks in the chromatogram).

  • Issue: No degradation is observed under any condition.

    • Solution: The molecule is very stable, or the conditions are too mild. Increase the temperature, duration, or concentration of the stressor (e.g., use 1 N HCl/NaOH, increase H₂O₂ concentration).

  • Issue: The parent compound disappears completely immediately after adding the stressor.

    • Solution: The conditions are too harsh. Reduce the temperature (run the experiment at room temp or on ice), shorten the time points (e.g., check at 1, 2, 4 hours), or use a lower concentration of the stressor (e.g., 0.01 N HCl/NaOH).

  • Issue: The HPLC chromatogram is complex, with many new peaks.

    • Solution: This indicates multiple degradation pathways. Use an HPLC-MS (Mass Spectrometry) method to identify the masses of the degradation products, which can help elucidate the degradation mechanism.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions Start Prepare Stock Solution of Compound Control Control Sample (Stored at 5°C, Dark) Start->Control Acid Acidic (0.1N HCl, 60°C) Start->Acid Base Basic (0.1N NaOH, RT) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (80°C) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Control->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Report % Degradation & Identify Degradants Analysis->Report

Caption: Overview of a forced degradation (stress testing) workflow.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2][7]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link][6]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link][1]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link][5]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][3]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link][8]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link][9]

  • Annex 4: Procedure to determine the WHO Biopharmaceutics Classification System (BCS) classification of active pharmaceutical ingredients. World Health Organization (WHO). [Link][4]

Sources

"purification of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid from reaction byproducts"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this molecule from complex reaction mixtures. Here, we provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles.

I. Understanding the Challenge: The Impurity Profile

The purification of this compound is primarily complicated by byproducts originating from its synthesis, which is typically a variation of the Williamson ether synthesis.[1][2] The reaction involves coupling 4-bromo-2-chlorophenol with a derivative of 2-methylpropanoic acid, such as ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis.

The most common impurities you are likely to encounter include:

  • Unreacted Starting Materials: Residual 4-bromo-2-chlorophenol and the alkyl 2-bromo-2-methylpropanoate.

  • Hydrolysis Byproducts: Unhydrolyzed ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (the ester intermediate).

  • Phenolic Isomers: Impurities from the starting phenol, such as 2,4-dibromophenol or isomeric bromochlorophenols, can lead to hard-to-separate isomeric products.[3]

  • Elimination Byproducts: Particularly when using hindered bases or elevated temperatures, E2 elimination can compete with the desired SN2 reaction, leading to the formation of methacrylates.[1][4]

  • Solvent and Reagent Residues: Residual organic solvents and reagents used during the synthesis and workup.[5]

II. Purification Strategy: A Multi-Step Approach

A robust purification strategy relies on exploiting the chemical differences between the desired carboxylic acid product and the common impurities. The acidic nature of the target molecule is the key to a successful separation.

Purification_Workflow cluster_0 Step 1: Initial Workup cluster_1 Step 2: Acid-Base Extraction cluster_2 Step 3: Isolation cluster_3 Step 4: Final Purification A Crude Reaction Mixture B Quench with Water & Acidify (pH 2-3) A->B C Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) B->C D Organic Phase from Step 1 C->D E Extract with Aqueous Base (e.g., 1M NaHCO₃ or Na₂CO₃) D->E F Aqueous Phase (Contains Product as Carboxylate Salt) E->F Product G Organic Phase (Contains Neutral/Basic Impurities) E->G Impurities R1 R1 G->R1 Discard H Aqueous Phase (Carboxylate) I Acidify with conc. HCl (pH 2-3) H->I J Product Precipitates I->J K Filter or Re-extract into Fresh Organic Solvent J->K L Crude Purified Solid K->L M Crude Purified Solid L->M N Recrystallization or Column Chromatography M->N O High-Purity Product N->O

Caption: General purification workflow for this compound.

III. Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil or a waxy solid that won't crystallize. What's the likely cause?

A1: This is a classic sign of persistent impurities that are depressing the melting point of your product. The most common culprits are unhydrolyzed ester intermediate or residual solvents.

  • Causality: The ester is structurally very similar to the carboxylic acid but lacks the hydrogen bonding capability, leading to a lower melting point and often an oily appearance.

  • Solution:

    • Confirm Hydrolysis: Check your reaction conditions for the hydrolysis step (e.g., concentration of NaOH/KOH, temperature, reaction time). If in doubt, you can re-subject your crude product to the hydrolysis conditions.

    • Thorough Extraction: Ensure your acid-base liquid-liquid extraction (LLE) is efficient. The ester is a neutral compound and should remain in the organic phase when you extract your product into an aqueous base.[6][7]

    • Drying: Dry your final, isolated product under a high vacuum for an extended period to remove any residual solvent.

Q2: My NMR spectrum shows clean product, but the melting point is low and broad. Why?

A2: This often points to the presence of isomeric impurities. Standard ¹H NMR may not resolve subtle differences between positional isomers of the bromochloro-substituents on the phenyl ring.

  • Causality: The synthesis of the 4-bromo-2-chlorophenol starting material can sometimes yield small quantities of other isomers.[3] These isomers will undergo the same reaction sequence, leading to final products with identical proton environments but different physical properties.

  • Solution:

    • Analytical Confirmation: Use a higher-resolution analytical technique like Gas Chromatography (GC), potentially after converting a small sample to its methyl ester for better volatility, or High-Performance Liquid Chromatography (HPLC) to check for multiple peaks.[8][9][10]

    • Purification: Careful recrystallization from a well-chosen solvent system may selectively crystallize the desired isomer. If that fails, silica gel column chromatography is the most effective method for separating isomers.[11]

Q3: I'm seeing a significant amount of unreacted 4-bromo-2-chlorophenol in my crude product. How can I remove it?

A3: This is an ideal scenario for purification via acid-base extraction. The key is the difference in acidity (pKa) between your carboxylic acid product and the phenolic starting material.

  • Causality: Carboxylic acids (pKa ~4-5) are significantly more acidic than phenols (pKa ~10). This allows for selective deprotonation.

  • Solution: Use a weak base like sodium bicarbonate (NaHCO₃) for the aqueous extraction. This base is strong enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but generally not strong enough to deprotonate the phenol significantly. The phenol will remain in the organic layer, leading to an effective separation.

LLE_Decision_Tree Start Organic Phase containing: - Product (Carboxylic Acid) - Impurity (Phenol) - Impurity (Ester) Q1 Extract with 1M NaHCO₃ (aq)? Start->Q1 Aqueous1 Aqueous Phase: Product as Carboxylate Salt Q1->Aqueous1 Yes Organic1 Organic Phase: Phenol + Ester Impurities Q1->Organic1 No Isolate Isolate Pure Product Aqueous1->Isolate Acidify to recover product

Caption: Decision tree for selective liquid-liquid extraction.

Troubleshooting Recrystallization

Issue 1: Product "oils out" instead of crystallizing upon cooling.

  • Cause: The solvent may be too good for your compound, or significant impurities are present. The solution becomes supersaturated before reaching the temperature required for crystal lattice formation.

  • Troubleshooting Steps:

    • Add Anti-Solvent: While the solution is still hot, add a miscible "anti-solvent" (a solvent in which your product is poorly soluble) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow it to cool slowly. A common combination is ethanol/water.[12]

    • Scratch & Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.

    • Re-purify: If oiling out persists, the impurity level is likely too high. Perform another acid-base extraction or run a quick silica plug before attempting recrystallization again.

Issue 2: Poor recovery after recrystallization.

  • Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[12]

    • Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice-water bath for at least 30 minutes before filtration to maximize precipitation.

    • Solvent Selection: Your chosen solvent may not be optimal. Test solubility in a range of solvents to find one with high solubility at high temperatures and low solubility at low temperatures.

Solvent System Polarity Suitability for Product Notes
Heptane/Ethyl AcetateLow to MediumGoodStart by dissolving in minimal hot ethyl acetate, then add hot heptane as an anti-solvent.
TolueneMediumGoodHigher boiling point can help dissolve stubborn impurities. Ensure complete removal in vacuum oven.
Ethanol/WaterHighPossibleDissolve in hot ethanol, add hot water dropwise until cloudy. Good for removing polar impurities.[12]
Dichloromethane/HexaneLow to MediumGoodDissolve in DCM and add hexane as an anti-solvent. Both are volatile and easy to remove.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction (LLE)
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material). Transfer to a separatory funnel.

  • Initial Wash (Optional): Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove any water-soluble inorganic salts.

  • Base Extraction: Add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base extraction (steps 3-4) on the organic layer two more times, combining all aqueous extracts. This ensures complete recovery of the carboxylic acid. The remaining organic layer contains neutral impurities and can be discarded.[7]

  • Product Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The product should precipitate as a white solid.

  • Final Recovery: Collect the solid by vacuum filtration, washing the filter cake with cold deionized water. Alternatively, extract the acidified aqueous phase with fresh ethyl acetate or DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[13]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system from the table above (e.g., Heptane/Ethyl Acetate).

  • Dissolution: Place the crude solid from the LLE into an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.[12]

  • Induce Crystallization: While hot, slowly add the less polar solvent (heptane) dropwise until a persistent cloudiness appears. Add 1-2 drops of the polar solvent (ethyl acetate) to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold heptane. Dry the crystals under high vacuum to a constant weight.

Protocol 3: Purity Assessment by HPLC

Purity should be assessed using a validated HPLC method. A typical reverse-phase method is outlined below.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a higher percentage of A, and ramp to a higher percentage of B over 10-15 minutes.

  • Detection: UV at 220 nm or 254 nm.

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[14][15]

V. References

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.

  • Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates. Journal of the Chemical Society of Pakistan, 29(4).

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. [Link]

  • 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents.

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed. [Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing). [Link]

  • Haloform reaction - Wikipedia. [Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute - ScienceDirect. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. [Link]

  • Haloform reaction with acetone : r/OrganicChemistry - Reddit. [Link]

  • Haloform Reaction| Preparation of Chloroform from Acetone| Carbonyl Compounds| Organic Chemistry| - YouTube. [Link]

  • Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography | Request PDF - ResearchGate. [Link]

  • Williamson Ether and Carboxylic Acids - Chemistry Stack Exchange. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. [Link]

  • 9.5: Williamson ether synthesis - Chemistry LibreTexts. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. [Link]

  • Haloform Reaction of Methyl Ketones - Master Organic Chemistry. [Link]

  • Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations - National Laboratory of the Rockies. [Link]

  • What happens when acetone reacts with chloroform? - Quora. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • 4 Bromo 2 Chlorophenol - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. [Link]

Sources

"overcoming challenges in the bromination of 2-methyl-2-phenylpropanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the bromination of 2-methyl-2-phenylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. We understand that what appears to be a straightforward reaction can present unique challenges. This guide combines mechanistic insights with field-proven troubleshooting strategies to help you achieve your desired synthetic outcomes with confidence and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your synthetic strategy.

Q1: What are the potential sites for bromination on 2-methyl-2-phenylpropanoic acid, and which is the most common target?

A: 2-Methyl-2-phenylpropanoic acid has two primary regions susceptible to bromination, and the outcome is entirely dependent on the reaction conditions you choose:

  • The Phenyl Ring (Aromatic Bromination): This involves an electrophilic aromatic substitution (SEAr) reaction. The quaternary alkyl substituent is an ortho-, para-director. Due to steric hindrance from the bulky substituent, the para-position is the overwhelmingly favored site of bromination. This leads to the formation of 2-(4-bromophenyl)-2-methylpropanoic acid , a key intermediate in the synthesis of pharmaceuticals like Fexofenadine.[1][2][3]

  • The Benzylic Methyl Groups (Radical Bromination): The C-H bonds of the two methyl groups are at a benzylic position. Under radical conditions (e.g., using N-Bromosuccinimide with a radical initiator), it is possible to substitute a hydrogen with a bromine, yielding 2-(bromomethyl)-2-phenylpropanoic acid .[4][5]

There is no reactive hydrogen on the alpha-carbon , which is a critical point we will discuss next.

Q2: I tried to brominate the alpha-position of 2-methyl-2-phenylpropanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction and it failed. Why?

A: This is a common and understandable pitfall. The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-halogenation of carboxylic acids, but it has one absolute requirement: the presence of at least one α-hydrogen.[6][7][8] The reaction proceeds through the formation of an acyl halide, which then tautomerizes to an enol. This enol is the nucleophile that attacks the bromine.

In 2-methyl-2-phenylpropanoic acid, the α-carbon is quaternary (bonded to the phenyl group, the carboxyl group, and two methyl groups). As it has no α-hydrogens , it cannot form the necessary enol intermediate, and therefore, the HVZ reaction will not proceed.[6] Attempting this reaction will result in the recovery of your starting material.

Q3: What are the recommended reagents for selectively brominating the phenyl ring?

A: For high para-selectivity, traditional Lewis acid catalysts (e.g., FeBr₃) in halogenated solvents can be problematic, often leading to isomer impurities and incomplete reactions.[1][2] Surprisingly, a more effective and environmentally benign method is to use elemental bromine in an aqueous medium.[3] This can be done under neutral or slightly acidic conditions. The use of water as a solvent has been shown to provide excellent selectivity for the desired para-isomer.[3] N-Bromosuccinimide (NBS) can also be used, often in a polar solvent like acetonitrile, for electrophilic aromatic bromination of activated rings.[9][10]

Q4: Can the benzylic methyl groups be brominated, and what conditions are required?

A: Yes, the methyl groups can be brominated via a free radical pathway. This is known as benzylic bromination. The standard conditions for this transformation are the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator , such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical initiation.[4][9] It is critical to exclude any acidic or ionic species that could promote electrophilic aromatic bromination instead.

Section 2: Troubleshooting Guide for Electrophilic Aromatic Bromination

This guide focuses on the most common synthetic goal: the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Problem 1: Low or No Conversion of Starting Material

  • Possible Cause A: Insufficiently Reactive Bromine

    • Explanation: Elemental bromine (Br₂) can degrade over time. If your reaction is sluggish, the reagent itself may be the issue.

    • Solution: Use a fresh bottle of bromine or purify the existing stock if you suspect contamination. Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment.

  • Possible Cause B: Poor Solubility/Heterogeneous Mixture

    • Explanation: 2-Methyl-2-phenylpropanoic acid has limited solubility in water. If the reaction is performed in a purely aqueous medium without proper agitation, the reaction rate may be limited by the surface area of the solid starting material.

    • Solution: Ensure vigorous stirring to maintain a fine suspension. The reaction can be run at elevated temperatures (e.g., 75-80°C) to increase both solubility and reaction rate.[1] Alternatively, performing the reaction at a neutral pH by adding a base like sodium bicarbonate will form the more soluble sodium salt of the carboxylic acid, which can facilitate the reaction.[2]

  • Possible Cause C: Incorrect Stoichiometry

    • Explanation: Using less than one equivalent of bromine will naturally lead to an incomplete reaction.

    • Solution: While a large excess is not required, using at least 1 to 2 equivalents of bromine is recommended to drive the reaction to completion.[3] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS) to confirm the consumption of the starting material.

Problem 2: Formation of Multiple Isomers (Low Para-Selectivity)

  • Possible Cause: Use of Harsh Lewis Acid Catalysts

    • Explanation: While Lewis acids like FeBr₃ are classic catalysts for aromatic bromination, they can sometimes lead to a mixture of ortho, meta, and para isomers, especially if the reaction is not carefully controlled.[1][2]

    • Solution: We strongly recommend the aqueous bromination method. Performing the reaction in water at a neutral pH (achieved with a base like NaHCO₃ or Na₂CO₃) has been demonstrated to yield the para-isomer with high selectivity (often >98%).[1][3] The bulky nature of the quaternary carbon sterically hinders the ortho positions, and the electronic properties of the substituent favor the para position, an effect that is enhanced in the aqueous system.

Problem 3: Difficulty Separating the Product from Unreacted Starting Material

  • Explanation: This is a known challenge, as the starting material and the para-brominated product have very similar physical properties and solubility profiles, making separation by simple crystallization difficult and often resulting in low yields.[3]

  • Solution 1: Drive the Reaction to Completion. The best way to avoid this problem is to ensure the starting material is fully consumed. Use a slight excess of bromine and monitor the reaction until no starting material is detected.

  • Solution 2: Derivatization for Separation. A patented but effective strategy involves esterification of the crude product mixture (e.g., forming the methyl ester). The resulting esters, methyl 2-methyl-2-phenylpropanoate and methyl 2-(4-bromophenyl)-2-methylpropanoate, have different boiling points and can be more effectively separated by distillation under reduced pressure.[3] The purified ester can then be hydrolyzed back to the desired carboxylic acid.

Section 3: Data Summary & Reagent Comparison

The table below summarizes various conditions for the bromination of 2-methyl-2-phenylpropanoic acid to guide your experimental design.

Reagent System Target Position Typical Conditions Expected Outcome & Selectivity Common Challenges
Br₂ / H₂OPhenyl Ring (Para)75-80°C, vigorous stirring[1]High yield of the para-isomer.Incomplete reaction if stoichiometry or mixing is poor.
Br₂ / NaHCO₃ / H₂OPhenyl Ring (Para)Room temp to 80°C[2][3]Excellent (>98%) para-selectivity.Requires careful pH control during bromine addition.
Br₂ / FeBr₃ / CCl₄Phenyl Ring (Para)RefluxLower selectivity; risk of ortho and meta isomers.[1]Use of toxic solvent (CCl₄); difficult purification.
NBS / AIBN / CCl₄Benzylic MethylReflux, radical initiation[4]Forms 2-(bromomethyl)-2-phenylpropanoic acid.Risk of di-bromination; potential for competing SEAr if not anhydrous.
Br₂ / PBr₃Alpha-CarbonN/ANo Reaction. [6]Misapplication of the HVZ reaction.

Section 4: Detailed Experimental Protocol

Protocol: Selective Para-Bromination in an Aqueous Medium [1][2]

This protocol is based on methods demonstrated to provide high selectivity and yield.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-methyl-2-phenylpropanoic acid (1.0 eq) and water (approx. 10-12 mL per gram of acid).

  • Suspension: Begin vigorous stirring to create a fine suspension of the solid in the water.

  • Heating: Heat the mixture to 75-80°C.

  • Bromine Addition: Slowly add elemental bromine (1.5 - 1.8 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature and vigorous stirring throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 75-80°C until gas chromatographic (GC) or thin-layer chromatographic (TLC) analysis shows complete consumption of the starting material. This may take several hours.

  • Workup:

    • Cool the reaction mixture to ambient temperature. The product should precipitate as a solid.

    • Extract the entire mixture with a suitable organic solvent, such as dichloromethane (3 x volume of water used).

    • Combine the organic extracts and wash with a solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Section 5: Visualizations

Experimental Workflow: Aqueous Para-Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 2-methyl-2-phenylpropanoic acid and water B Heat to 75-80°C with vigorous stirring A->B C Add Br2 (1.5 eq) dropwise B->C D Stir at 80°C until starting material is consumed (Monitor by GC/TLC) C->D E Cool to RT and extract with CH2Cl2 D->E F Wash organic layer (Na2S2O3, H2O) E->F G Dry (Na2SO4) and concentrate F->G H Purify by recrystallization G->H G start Bromination Reaction Outcome q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes  Yes a1_no No / Low Conversion q1->a1_no  No q2 Is regioselectivity (para) >98%? a1_yes->q2 sol_no_conv Troubleshoot: 1. Check Br2 quality 2. Increase stirring/temp 3. Check stoichiometry a1_no->sol_no_conv a2_yes Yes q2->a2_yes  Yes a2_no No / Isomer Mixture q2->a2_no  No success Proceed to Purification a2_yes->success sol_isomers Troubleshoot: 1. Switch to aqueous medium 2. Avoid harsh Lewis acids 3. Control temperature a2_no->sol_isomers

Caption: Decision tree for troubleshooting common bromination issues.

Mechanism: Electrophilic Aromatic Substitution

G Start Substrate + Br-Br Sigma Sigma Complex (Wheland Intermediate) Start->Sigma + Br+ Product Para-Bromo Product + HBr Sigma->Product - H+

Caption: Simplified mechanism for electrophilic aromatic bromination.

References

  • PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate. Available at: [Link].

  • Google Patents. US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Organic Syntheses Procedure. 2-phenylpropionic acid. Available at: [Link].

  • National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available at: [Link].

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Available at: [Link].

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ChemBK. 2-Bromo-2-methylpropanoic acid. Available at: [Link].

  • Stack Exchange. Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Available at: [Link].

  • Wikipedia. N-Bromosuccinimide. Available at: [Link].

  • National Institutes of Health. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link].

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link].

  • Google Patents. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
  • Pearson+. 2-bromo-2-methyl-1-phenylpropan-1-one is produced through the aci... | Study Prep. Available at: [Link].

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. Available at: [Link].

  • Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
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  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Available at: [Link].

  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. Available at: [Link].

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available at: [Link].

  • Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. Available at: [Link].

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  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link].

  • Justia Patents. process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Available at: [Link].

  • ResearchGate. decarboxylative bromination. Available at: [Link].

  • National Institutes of Health. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Available at: [Link].

  • ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate | Request PDF. Available at: [Link].

  • PubChem. Methyl 2-bromo-2-phenylpropanoate | C10H11BrO2 | CID 10857674. Available at: [Link].

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Technical Support Center: Troubleshooting 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (CAS No: 588681-98-5).[1][2] This document is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound in solution. As a halogenated phenoxypropanoic acid, its structure presents specific potential liabilities, primarily related to hydrolysis, oxidation, and photolysis.

While specific degradation kinetics for this exact molecule are not extensively published, this guide synthesizes established principles of chemical stability, data from structurally similar compounds, and field-proven troubleshooting methodologies. Our goal is to provide you with the causal logic behind experimental choices and a systematic framework for identifying and mitigating degradation, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a progressive loss of my compound in solution during my experiments. What are the most likely causes?

Observing a decrease in the concentration of this compound over time points to instability under your specific experimental conditions. The primary culprits for the degradation of a compound with this structure are hydrolysis, photolysis, and oxidation.

The initial step is to systematically determine which of these factors is the dominant cause. A logical troubleshooting workflow can help isolate the variable at fault.

G start Observation: Compound concentration is decreasing q_light Is the solution exposed to light (ambient lab light or UV)? start->q_light a_light_yes Protect from light using amber vials or foil wrap q_light->a_light_yes Yes a_light_no Photolysis is less likely. Proceed to next check. q_light->a_light_no No q_ph Is the solution buffered? What is the pH? a_light_yes->q_ph a_light_no->q_ph a_ph_acid Acidic pH can catalyze hydrolysis of the ether bond. q_ph->a_ph_acid < 6 a_ph_base Basic pH can also catalyze hydrolysis. q_ph->a_ph_base > 8 a_ph_neutral Hydrolysis may still occur, but at a slower rate. Check for oxidants. q_ph->a_ph_neutral ~7 q_ox Are there potential oxidants? (e.g., peroxide impurities in solvents, dissolved O2) a_ph_acid->q_ox a_ph_base->q_ox a_ph_neutral->q_ox a_ox_yes Consider sparging solution with N2/Ar or adding an antioxidant. q_ox->a_ox_yes Yes/Maybe a_ox_no Degradation may be inherent. Perform forced degradation study. q_ox->a_ox_no No end_study Conduct Forced Degradation Study to confirm mechanism a_ox_yes->end_study a_ox_no->end_study

Caption: Initial troubleshooting workflow for compound degradation.
Q2: How can I systematically confirm the cause of degradation?

A Forced Degradation Study (also known as stress testing) is the standard approach.[3] This involves intentionally exposing your compound to harsh conditions to accelerate degradation. By comparing degradation rates under different stressors, you can identify the primary degradation pathway.[4][5] The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary reactions complicating the analysis.[6]

Causality: This approach works by isolating variables. If significant degradation occurs only under acidic conditions, acid-catalyzed hydrolysis is the likely mechanism. If it occurs only under light exposure, photolysis is the cause. This systematic approach is crucial for developing stable formulations and establishing appropriate storage conditions.[5]

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HCl, incubated at 40-60°CCleavage of the ether linkage.
Base Hydrolysis 0.1 M - 1 M NaOH, incubated at 40-60°CCleavage of the ether linkage.
Oxidation 3% - 30% H₂O₂, room temperature or slightly elevatedOxidation of the aromatic ring or aliphatic side chain.
Photolytic Expose solution to UV (e.g., 254/365 nm) and/or visible lightRing opening, dehalogenation, or other radical-driven reactions.
Thermal Incubate solution (and solid material) at high temperature (e.g., 70°C)Assesses intrinsic thermal stability.

This table summarizes common starting conditions for a forced degradation study, which should be optimized for your specific compound.[3]

Q3: My compound's stability is highly dependent on pH. What is the likely chemical mechanism?

This strongly suggests that hydrolysis is the primary degradation pathway. The this compound molecule contains an ether linkage (Ar-O-C) which is susceptible to cleavage under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would cleave the molecule into 2-bromo-4-chlorophenol and 2-hydroxy-2-methylpropanoic acid. Studies on structurally similar phenoxy herbicides have shown that the ether linkage is sensitive to hydrolysis, especially at low pH.[7][8]

  • Base-Catalyzed Hydrolysis: While generally less susceptible than esters, ether hydrolysis can also be facilitated by strong bases, although it may require more forcing conditions (higher temperatures).

G cluster_main Potential Hydrolytic Degradation Pathway cluster_products Degradation Products Parent 2-(4-Bromo-2-chlorophenoxy)- 2-methylpropanoic acid Product1 4-Bromo-2-chlorophenol Parent->Product1 Ether Cleavage (H+ or OH-) Product2 2-Hydroxy-2-methylpropanoic acid Parent->Product2 Ether Cleavage (H+ or OH-)

Caption: Proposed hydrolytic cleavage of the ether linkage.

Troubleshooting Steps:

  • pH Profile Study: Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Incubate: Store samples at a controlled temperature, protected from light.[4]

  • Analyze: Monitor the concentration of the parent compound at multiple time points using a stability-indicating HPLC method.

  • Plot: Plot the percentage of remaining compound versus time for each pH to determine the pH of maximum stability.

Q4: What analytical method should I use to accurately track degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4] A method is "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradation products, impurities, or excipients.

Causality & Trustworthiness: The core principle is specificity . You must prove that the analytical peak for your parent compound is pure and that any degradation products are fully separated from it. This is essential for accurate quantification; if a degradant co-elutes with the parent compound, you will overestimate the amount of stable compound remaining.

ParameterRecommended Starting ConditionsRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately nonpolar compounds.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcid modifier to ensure the carboxylic acid is protonated, leading to sharp peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Gradient Start at 30% B, ramp to 95% B over 20 minA gradient is recommended to ensure elution of both the parent and potentially more or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV, Photodiode Array (PDA) at 220 nm & 280 nmThe aromatic ring will have strong absorbance. A PDA detector is crucial as it allows you to check for peak purity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Q5: My solutions are handled in clear glass vials under normal lab lighting. Could this be a problem?

Yes, this could be a significant issue. Aromatic rings, especially those substituted with halogens, can absorb UV and visible light, leading to photodegradation .[9] The absorbed energy can excite the molecule to a higher energy state, where it can undergo various reactions, including dehalogenation or cleavage of the ether bond.

Troubleshooting & Mitigation:

  • Confirm Photostability: Conduct a confirmatory experiment by preparing two sets of samples. Wrap one set completely in aluminum foil or use amber vials, and expose the other set to your typical laboratory lighting (or a photostability chamber if available).[4]

  • Analyze and Compare: Analyze the samples at various time points. A significantly higher rate of degradation in the light-exposed samples confirms photosensitivity.

  • Routine Protection: As a best practice for all halogenated aromatic compounds, always work with and store solutions in amber glassware or foil-wrapped containers to prevent photolytic degradation.[9]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for investigating the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Ensure the compound is fully dissolved.

2. Stress Conditions Setup (Perform in duplicate):

  • Control: Dilute the stock solution with your typical experimental solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~50 µg/mL. Store protected from light at 4°C.

  • Acid Hydrolysis: Mix stock solution with 1 M HCl to achieve a final concentration of ~50 µg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix stock solution with 1 M NaOH to achieve a final concentration of ~50 µg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix stock solution with 30% H₂O₂ to achieve a final concentration of ~50 µg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Photolysis: Dilute the stock solution to ~50 µg/mL in your experimental solvent in a clear quartz cuvette or vial. Expose to a light source (e.g., photostability chamber with UV/Vis light). Prepare a "dark control" by wrapping an identical sample in foil and placing it next to the exposed sample.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Crucial Step: For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, immediately after sampling to stop the reaction.

  • Dilute all samples to the same final concentration with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Compare the degradation profiles. The condition that shows the most significant and rapid loss of the parent compound indicates the primary degradation pathway.

  • Examine the chromatograms for the appearance and growth of new peaks (degradation products).

References

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  • PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. [Link]

  • ResearchGate. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]

  • PubMed Central. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]

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  • Regis Technologies. Technical Guide Series - Forced Degradation Studies. [Link]

  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

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  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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"optimization of reaction conditions for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. This document provides researchers, chemists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and optimized synthesis.

Introduction: Synthesis Overview

The synthesis of this compound is a critical process for creating a key intermediate in the development of various pharmaceutical agents, particularly those in the fibrate class of hypolipidemic drugs.[1][2] The core of this synthesis is a Williamson ether synthesis, a robust and versatile method for forming ethers.[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide—in this case, the reaction between the sodium salt of 4-Bromo-2-chlorophenol and a derivative of 2-methylpropanoic acid, followed by hydrolysis.

Understanding the nuances of this SN2 reaction is paramount for optimization.[5] The reaction involves a backside attack by the phenoxide nucleophile on the electrophilic carbon of the alkylating agent.[3] Success hinges on factors such as base selection, solvent polarity, temperature control, and management of sterically hindered substrates.

Experimental Workflow Overview

The overall process can be visualized as a multi-stage workflow, from initial reaction setup to final product analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A Reagent Preparation (4-Bromo-2-chlorophenol, NaOH, Acetone, Chloroform) B Phenoxide Formation (Deprotonation of Phenol) A->B C Alkylation Reaction (Reflux) B->C Addition of Chloroform/Acetone D Reaction Monitoring (TLC) C->D Time-based sampling E Reaction Quench & Solvent Removal D->E F Aqueous Work-up (Acid/Base Extraction) E->F Dilution G Precipitation & Filtration F->G Acidification to pH < 2 H Recrystallization G->H Dissolution in hot solvent I Product Characterization (NMR, HPLC, MS) H->I J Purity Assessment I->J

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"preventing isomer formation during the synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals to address common challenges, particularly the formation of unwanted isomers. Our goal is to provide you with the mechanistic insights and practical solutions needed to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is a variation of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide. The general two-step process is:

  • Deprotonation: 4-Bromo-2-chlorophenol is deprotonated using a suitable base to form the corresponding sodium or potassium phenoxide.

  • Alkylation: The resulting phenoxide anion acts as a nucleophile, attacking an alkylating agent like ethyl 2-bromo-2-methylpropanoate. This is an SN2 reaction.[2]

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

An alternative involves the direct alkylation of the phenol with 2-bromo-2-methylpropanoic acid in a basic medium, though this can present other challenges.[3]

Q2: What are the most common isomers formed during this synthesis, and why are they a problem?

The primary isomeric impurity is the C-alkylated regioisomer. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen).[4]

  • Desired Product (O-alkylation): The phenoxide's oxygen atom attacks the electrophilic carbon of the alkylating agent.

  • Isomeric Impurity (C-alkylation): A carbon atom on the aromatic ring (in this case, the carbon at the 6-position, ortho to the hydroxyl group) attacks the alkylating agent.

This competition between O- and C-alkylation is the central challenge in preventing isomer formation.[4][5] These isomers often have very similar physical properties, making their separation from the desired product difficult and often requiring specialized chromatographic techniques.[6][7] In a pharmaceutical context, isomeric impurities are unacceptable as they can have different pharmacological or toxicological profiles.[8][9]

Caption: Competing O- vs. C-alkylation pathways.

Troubleshooting Guide: Isomer Control & Purification

Q3: My post-reaction analysis (LC-MS/NMR) shows a significant amount of an unknown isomer. How can I confirm it's the C-alkylated product?

The C-alkylated isomer has distinct spectral features compared to the O-alkylated product.

  • ¹H NMR Spectroscopy:

    • O-alkylated (Desired): You will observe the characteristic aromatic protons of the 4-bromo-2-chlorophenoxy moiety. The key is the absence of a proton at the C-1 position (where the ether linkage is).

    • C-alkylated (Isomer): A crucial signal will be the presence of a phenolic -OH proton (often a broad singlet, D₂O exchangeable). Furthermore, the integration and splitting patterns of the aromatic protons will be different due to the new C-C bond at the ortho position.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ significantly, particularly the carbon bearing the new alkyl group versus the one with the ether linkage.

  • Mass Spectrometry (MS): The isomers will have the same molecular weight and will not be distinguishable by MS alone. However, fragmentation patterns in MS/MS might show subtle differences. HPLC is essential to first separate them.[10]

Q4: How can I optimize my reaction conditions to favor O-alkylation and minimize isomer formation?

Controlling the O- versus C-alkylation ratio is a classic challenge in synthetic chemistry. The outcome is highly dependent on reaction parameters that influence the reactivity of the ambident phenoxide nucleophile.[4] The key is to favor conditions where the reaction is under kinetic control at the more electronegative oxygen atom.

A comprehensive study on a similar Williamson ether synthesis found that solvent choice has a dramatic impact on regioselectivity.[5][11]

ParameterRecommendation for High O-AlkylationRationale
Solvent Polar Aprotic (e.g., Acetonitrile, DMF, DMSO)These solvents solvate the cation (e.g., K⁺, Na⁺) but leave the phenoxide oxygen relatively "free" and highly nucleophilic. Protic solvents (like methanol or ethanol) can form hydrogen bonds with the oxygen, suppressing its reactivity and promoting C-alkylation.[5][11]
Base/Counter-ion Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) Larger, "softer" cations like K⁺ and Cs⁺ associate less tightly with the phenoxide oxygen, increasing its availability for O-alkylation. Sodium Hydride (NaH) is also effective.[12]
Temperature Moderate (e.g., Room Temperature to 60 °C) Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Start with milder conditions and monitor the reaction progress closely.
Leaving Group Good SN2 Leaving Group (e.g., Br, I, OTs) The alkylating agent should be reactive enough for an efficient SN2 reaction. 2-bromo-2-methylpropanoate derivatives are standard.

Experimental Protocol: Optimized O-Alkylation

  • To a stirred solution of 4-Bromo-2-chlorophenol (1.0 eq.) in anhydrous acetonitrile (10-15 volumes), add finely ground potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

  • Add ethyl 2-bromo-2-methylpropanoate (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Proceed with standard aqueous base (e.g., NaOH in MeOH/H₂O) hydrolysis to get the final carboxylic acid product.

Q5: I've already synthesized a batch with a 15% isomeric impurity. What is the best strategy for purification?

Separating regioisomers with similar polarities can be challenging but is achievable.

  • Selective Crystallization: This should be your first approach. The desired product and the C-alkylated isomer may have different solubilities in various solvent systems. Screen a range of solvents (e.g., heptane/ethyl acetate, toluene, dichloromethane/hexanes) to find conditions where the desired product preferentially crystallizes, leaving the isomer in the mother liquor.[6][13]

  • Preparative Chromatography: If crystallization fails, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method.[8][14]

    • Column: A reversed-phase C18 or a normal-phase silica column can be used. Method development is required to achieve baseline separation.

    • Mobile Phase: For reversed-phase, gradients of acetonitrile/water or methanol/water with a pH modifier (like formic acid or triethylamine) are common.[10]

  • Derivatization: In difficult cases, you can esterify the carboxylic acid mixture (e.g., form the methyl ester). The resulting esters may have different chromatographic properties that allow for easier separation by column chromatography.[6][7] After separation, the pure ester is hydrolyzed back to the acid.

Caption: A logical workflow for troubleshooting isomer contamination.

References

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). NIH National Library of Medicine. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates. (2007). Journal of the Chemical Society of Pakistan. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chemistory of Fibrates. (2011). NIH National Library of Medicine. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). Royal Society of Chemistry. [Link]

  • Fibrate. Wikipedia. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]

  • Pharmacology: Lipid-Lowering Drugs, Animation. (2023). YouTube. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral, Imperial College London. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. [Link]

  • Separation, Asymmetric Synthesis and Analysis of Stereoisomers. ResearchGate. [Link]

  • Fibrates: Uses, Types & Side Effects. (2022). Cleveland Clinic. [Link]

  • Mechanism of action of fibrates on lipid and lipoprotein metabolism. Semantic Scholar. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stability-Indicating RP-HPLC Method for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working on the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. This document is structured to address common challenges through a detailed troubleshooting guide and a frequently asked questions (FAQs) section, ensuring scientific integrity and practical applicability.

Introduction to the Analytical Challenge

This compound is a compound whose stability is a critical quality attribute. A stability-indicating analytical method is crucial to ensure that any changes in the drug substance due to degradation can be accurately detected and quantified.[1][2] This guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust method performance.[3][4]

Proposed Stability-Indicating RP-HPLC Method

While a specific validated method for this exact compound is not publicly available, a robust starting point can be designed based on the chemical properties of halogenated phenoxyacetic acids.

Parameter Recommended Condition Justification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Elution GradientA gradient elution is recommended to ensure the timely elution of the parent compound and any potential degradation products with varying polarities.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[2]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[6]
Detection Wavelength ~225 nm or via PDA scanThe phenoxy and chloro/bromo-substituted benzene ring will have UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.

Troubleshooting Guide

This section addresses common issues encountered during the development and execution of the RP-HPLC method.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My peak for this compound is tailing significantly. What could be the cause and how do I fix it?

  • Answer: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.

    • Causality: The carboxylic acid moiety of your analyte can interact with residual silanols on the silica-based C18 column, leading to tailing.[7] Insufficiently acidic mobile phase can also cause this by allowing the carboxyl group to be partially ionized.

    • Troubleshooting Steps:

      • Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is sufficiently low (ideally 2.5-3.0) to fully protonate the carboxylic acid. This minimizes its interaction with the stationary phase.

      • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase to reduce silanol interactions.

      • Sample Overload: Inject a lower concentration of your sample to rule out mass overload as the cause of peak distortion.[8]

      • Column Contamination: If the problem persists, the column may be contaminated. Flush the column with a strong solvent like isopropanol.[7]

Issue 2: Inconsistent Retention Times
  • Question: The retention time for my main peak is shifting between injections. What should I investigate?

  • Answer: Retention time drift can compromise the reliability of your method.

    • Causality: Fluctuations in mobile phase composition, flow rate, or column temperature are the most common culprits.[6][9]

    • Troubleshooting Workflow:

      G start Retention Time Drift Observed check_temp Is Column Temperature Stable? start->check_temp check_flow Is Flow Rate Consistent? check_temp->check_flow Yes equilibrate Increase Column Equilibration Time check_temp->equilibrate No check_mp Is Mobile Phase Composition Correct? check_flow->check_mp Yes service_pump Check Pump for Leaks/Malfunctions check_flow->service_pump No remake_mp Prepare Fresh Mobile Phase check_mp->remake_mp No end Problem Resolved check_mp->end Yes equilibrate->end service_pump->end remake_mp->end

      Caption: Troubleshooting inconsistent retention times.

Issue 3: Poor Resolution Between Parent Peak and Degradants
  • Question: During my forced degradation study, a degradant peak is co-eluting with the parent peak. How can I improve the separation?

  • Answer: Achieving adequate resolution is fundamental for a stability-indicating method.

    • Causality: The chromatographic conditions may not be selective enough to separate compounds with similar chemical properties.

    • Optimization Strategies:

      • Modify Gradient Slope: A shallower gradient will increase the separation between closely eluting peaks. Experiment with different gradient profiles.[5]

      • Change Organic Modifier: Switching from acetonitrile to methanol (or a combination) can alter the selectivity of the separation.

      • Adjust pH: A slight change in the mobile phase pH can affect the retention of ionizable degradants differently than the parent compound.

      • Column Chemistry: If the above steps fail, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.

Frequently Asked Questions (FAQs)

  • Q1: What are the essential forced degradation conditions for this compound?

    • A1: Forced degradation studies are critical to demonstrate the stability-indicating nature of the method.[10][11] As per ICH guidelines, you should expose your compound to a range of stress conditions to induce degradation.[3] For this compound, the following conditions are recommended:

      • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

      • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. The ester-like ether linkage may be susceptible to hydrolysis.

      • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

      • Thermal Degradation: Dry heat (e.g., 105°C).

      • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Q2: How do I validate the specificity of my stability-indicating method?

    • A2: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][10] To validate specificity, you should:

      • Analyze samples from your forced degradation studies. The method should be able to separate the main peak from all degradation products.

      • Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak in stressed samples. This will help confirm that the peak is not co-eluting with any degradants.

  • Q3: What are the key system suitability parameters I should monitor?

    • A3: System suitability testing ensures that your chromatographic system is performing adequately for the intended analysis.[12] Key parameters include:

      • Tailing Factor: Should ideally be ≤ 2.

      • Theoretical Plates (N): A measure of column efficiency; higher values are better.

      • Repeatability (%RSD): The precision of replicate injections of a standard solution should typically be ≤ 2% for retention time and peak area.

      • Resolution (Rs): The resolution between the parent peak and the closest eluting impurity or degradant should be > 2.

  • Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

    • A4: LOD and LOQ are important for quantifying low levels of impurities and degradation products.

      • LOD: The lowest concentration of an analyte that can be reliably detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of approximately 3:1.

      • LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[10]

Method Validation Workflow

The following diagram illustrates the typical workflow for validating a stability-indicating HPLC method in accordance with ICH guidelines.

Caption: Workflow for development and validation.

References

  • Review on Novel Analytical Method Development and Validation By Rp - RJ Wave. (2021-11-30).
  • Stability-Indicating Method Validation: Regulatory Considerations. (2025-12-08).
  • ICH Stability Guidelines | LSC Group®.
  • Q1A(R2) Guideline - ICH.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. (2024-04-08).
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Forced degradation as an integral part of HPLC stability-indicating method development. (2025-08-07).
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals.
  • Analytical method validation: A brief review.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • HPLC Troubleshooting Guide.
  • Forced degradation and impurity profiling.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • Conditions generally employed for forced degradation... - ResearchGate.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • HPLC Troubleshooting | PDF | High Performance Liquid Chromatography - Scribd.
  • HPLC Troubleshooting Guide - SCION Instruments.

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Technical Support Center: Mitigating Steric Hindrance in Reactions with 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 17, 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in chemical transformations involving 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. The unique structural characteristics of this molecule present significant, yet surmountable, hurdles in common synthetic operations. This document provides in-depth troubleshooting guides, FAQs, and detailed protocols to navigate these challenges effectively.

Section 1: Understanding the Core Challenge: Severe Steric Hindrance

At the heart of the reactivity issues with this compound is its profound steric congestion. The carboxylic acid functional group, the primary site for reactions like amidation and esterification, is a tertiary center. It is directly attached to a quaternary carbon bearing two methyl groups (gem-dimethyl) and a bulky 2-chloro-4-bromophenoxy substituent. This architecture creates a formidable shield around the electrophilic carbonyl carbon.

Frequently Asked Question: Why do my standard coupling reactions fail with this compound?

Answer: Standard coupling protocols, such as those using classic carbodiimides like DCC or EDC, often fail because they are not potent enough to activate the sterically shielded carboxylic acid effectively.[1] The bulky groups physically obstruct the approach of the nucleophile (e.g., an amine or alcohol) to the activated intermediate. This dramatically slows down the reaction rate, leading to decomposition of reagents, side reactions, or simply the recovery of starting material.[2] The transition state required to form the new bond is energetically unfavorable due to severe steric clash.[3][4]

Steric_Hindrance cluster_molecule Steric Shielding COOH C=O Carbonyl (Reaction Center) Me1 Methyl Group Me1->COOH Me2 Methyl Group Me2->COOH Phenoxy ortho-Chloro- phenoxy Group Phenoxy->COOH Nucleophile Incoming Nucleophile (Amine/Alcohol) Nucleophile->COOH Approach Path     Blocked

Caption: Steric shielding of the carbonyl carbon in this compound.

Section 2: Troubleshooting Guide: Amide Bond Formation

Amidation is one of the most common reactions where issues with this substrate arise. The relatively low nucleophilicity of many amines, combined with the substrate's steric bulk, necessitates a carefully chosen strategy.

Problem: My amide coupling reaction with this compound is slow, incomplete, or fails entirely.

This is the most frequently encountered issue. The cause is almost always a combination of an insufficiently reactive activated-ester intermediate and the steric barrier preventing the amine nucleophile from attacking it.

Solution Workflow: Selecting the Right Amidation Strategy

For challenging substrates like this, a tiered approach is recommended. Start with more potent modern reagents before resorting to more forceful methods.

Amidation_Workflow start Start: Amidation of Hindered Acid strategy1 Strategy 1: Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) start->strategy1 check1 Reaction Successful? strategy1->check1 strategy2 Strategy 2: Acyl Fluoride/Chloride Formation + Amine check1->strategy2 No / Low Yield end_success Success: Purify Product check1->end_success Yes check2 Reaction Successful? strategy2->check2 check2->end_success Yes end_fail Consult Advanced Troubleshooting (e.g., Grignard-Isocyanate) check2->end_fail No

Caption: Decision workflow for selecting an amidation strategy for sterically hindered acids.

Comparative Data on Coupling Reagents

The choice of coupling reagent is the most critical variable. Aminium/uronium and phosphonium salt-based reagents are significantly more effective than carbodiimides for hindered substrates because they form highly reactive activated esters.[1][5]

Reagent ClassExample(s)PotencyRationale for Use with Hindered Acids
Carbodiimides EDC, DCCLowGenerally insufficient for tertiary acids. Prone to side reactions with prolonged reaction times.
Phosphonium Salts PyBOP, PyAOPHighForms highly reactive OBt/OAt esters. Generally stable and reliable.[6]
Aminium/Uronium Salts HATU, HCTU, COMUVery HighForms extremely reactive OAt/Oxyma esters that can overcome significant steric barriers. HATU is often the reagent of choice for difficult couplings.[1][6]
Acyl Halide Precursors TFFH, Cyanuric ChlorideHighestConverts the carboxylic acid to a highly electrophilic acyl fluoride or chloride. This is often the most robust method for extremely challenging cases.[7][8]
Protocol 1: High-Potency Amidation using HATU

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a reagent renowned for its efficacy in difficult couplings.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • HATU (1.1 - 1.5 equiv)

  • Non-nucleophilic base, e.g., DIPEA or 2,4,6-Collidine (3.0 - 4.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMF, NMP, or DCM)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve this compound and HATU in the anhydrous solvent in an oven-dried flask.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA) to the mixture and stir for 1-5 minutes. This is the pre-activation step where the highly reactive OAt-ester is formed.

  • Nucleophile Addition: Add the amine to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Due to steric hindrance, reaction times may be significantly longer than for unhindered systems, potentially requiring 12-24 hours.[1]

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide: Esterification

Ester formation can be even more challenging than amidation due to the lower nucleophilicity of alcohols compared to amines. This is especially true for secondary and tertiary alcohols.

Problem: Fischer esterification is not working, and my coupling reagents are failing to produce the desired ester.

Analysis of Cause: The combination of a sterically hindered tertiary carboxylic acid and a potentially hindered alcohol presents a dual challenge. The activation energy for the tetrahedral intermediate formation is extremely high.

Recommended Strategies for Hindered Esterification
StrategyReagent(s)Mechanism & RationaleKey Considerations
Acyl Chloride Formation Oxalyl Chloride or SOCl₂, cat. DMF; then Alcohol + Base (Pyridine, DMAP)Converts the acid to a highly reactive acyl chloride, which is then readily attacked by the alcohol. This is a classic, robust method for hindered systems.The reaction can be exothermic and generates HCl. The acyl chloride intermediate may be sensitive to moisture.
Uronium-Based Coupling COMU + strong, non-nucleophilic base (e.g., DBU, MTBD)Uronium reagents like COMU can successfully promote esterification, even with tertiary alcohols, when paired with a sufficiently strong base.[9]Base selection is critical. Weaker bases like DIPEA may not be sufficient for secondary or tertiary alcohols.[9]
Benzotriazole Esters EDC/HOBt to form the active ester, then Alcohol + DMAPThis two-step, one-pot procedure uses a common peptide coupling system to form an active ester that can then be coupled with a hindered alcohol in the presence of DMAP.[10]May be less effective than the acyl chloride route for the most demanding substrates but avoids handling SOCl₂ or oxalyl chloride.
Protocol 2: Esterification via the Acyl Chloride Intermediate

This protocol is a reliable method for forcing the esterification of sterically demanding substrates.

Materials:

  • This compound (1.0 equiv)

  • Oxalyl chloride (1.5 - 2.0 equiv) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., DCM, Toluene, or THF)

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Alcohol (1.2 - 2.0 equiv)

  • Anhydrous base (e.g., Pyridine, Triethylamine, or DMAP for hindered alcohols)

Step-by-Step Methodology:

Part A: Acyl Chloride Formation

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Catalyst: Add a catalytic amount of DMF.

  • Reagent Addition: Slowly add oxalyl chloride dropwise to the solution. You will observe gas evolution (CO₂ and CO).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction is complete when a clear solution is obtained.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Part B: Ester Formation

  • Setup: Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve the alcohol and the base (e.g., pyridine) in anhydrous DCM.

  • Coupling: Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take several hours to overnight.

  • Work-up & Purification: Perform a standard aqueous work-up as described in Protocol 1 to remove the base and any salts. Purify the crude ester by flash column chromatography.

References
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 15-20. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 114-120. [Link]

  • Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Bode, J. W. (2015). View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Goldsmith, P. J., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 76(13), 5149-5154. [Link]

  • Clayden, J., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Organic & Biomolecular Chemistry, 13(2), 329-340. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Letters in Organic Chemistry, 10(10), 731-734. [Link]

  • Quora User Contribution. (2019). Why are primary carboxylic acids more reactive towards esterification? Quora. [Link]

  • Quora User Contribution. (2018). What is the trend of ease of esterification in carboxylic acids? Quora. [Link]

  • Dr. Ramidi Prasad Reddy. (2024). Steric Hindrance | Esterification | Chemistry. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Metabolites of Fenofibrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the principal metabolites of the lipid-lowering agent, fenofibrate. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities of these compounds. The information presented is supported by experimental data and authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Metabolic Journey of Fenofibrate

Fenofibrate is a widely prescribed fibric acid derivative used in the management of dyslipidemia. It functions as a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic transformation in the body.[1] This metabolic activation is crucial to its therapeutic effects, which are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.[2] Understanding the comparative characteristics of its metabolites is therefore essential for a comprehensive grasp of its efficacy and disposition in the body.

The Metabolic Cascade: From Fenofibrate to its Derivatives

The biotransformation of fenofibrate is a multi-step process initiated by rapid hydrolysis and followed by reduction and conjugation reactions. The primary metabolic pathway is illustrated below.

Fenofibrate_Metabolism Fenofibrate Fenofibrate (Prodrug) FA Fenofibric Acid (Active) Fenofibrate->FA Esterases (Hydrolysis) RFA Reduced Fenofibric Acid (Active) FA->RFA Carbonyl Reduction FAG Fenofibric Acid Glucuronide (Inactive) FA->FAG UGTs (Glucuronidation) FAT Fenofibric Acid Taurine FA->FAT Taurine Conjugation RFA->FA Reversible Oxidation RFAG Reduced Fenofibric Acid Glucuronide (Inactive) RFA->RFAG UGTs (Glucuronidation) RFAT Reduced Fenofibric Acid Taurine RFA->RFAT Taurine Conjugation

Figure 1: Metabolic pathway of fenofibrate.

Upon oral administration, fenofibrate is rapidly and completely hydrolyzed by esterases in the plasma and tissues to its principal and pharmacologically active metabolite, fenofibric acid.[3] In fact, unchanged fenofibrate is not detected in plasma.[4] Fenofibric acid then undergoes further metabolism through two main pathways: reduction of the carbonyl group to form reduced fenofibric acid, and conjugation with glucuronic acid to form fenofibric acid glucuronide.[3] Reduced fenofibric acid can also be conjugated with glucuronic acid.[3] In humans, the glucuronide of fenofibric acid is the predominant metabolite found in urine.[3] More recent studies have also identified taurine conjugates of both fenofibric acid and reduced fenofibric acid, representing a novel phase II conjugation pathway.[5]

Comparative Analysis of Fenofibrate Metabolites

A direct comparison of the key metabolites of fenofibrate is crucial for understanding their contribution to the overall pharmacological profile of the parent drug.

Physicochemical and Pharmacokinetic Properties

The table below summarizes the key physicochemical and pharmacokinetic parameters of the major fenofibrate metabolites.

Metabolite Chemical Formula Molecular Weight ( g/mol ) Pharmacological Activity Key Pharmacokinetic Parameters (in humans)
Fenofibric Acid C₁₇H₁₅ClO₄318.75Active (PPARα agonist)Cmax: ~3-8 µg/mL Tmax: ~4-8 hours Half-life: ~20 hours[6][7]
Reduced Fenofibric Acid C₁₇H₁₇ClO₄320.77Active Pharmacokinetic data is less defined compared to fenofibric acid, but it is a major metabolite in some species.[3]
Fenofibric Acid Glucuronide C₂₃H₂₃ClO₁₀494.87Inactive Predominant metabolite in human urine, indicating it is a major route of elimination.[3] Its formation can be polymorphic.[8]
Pharmacodynamic Activity: A Focus on PPARα Activation

The therapeutic effects of fenofibrate are mediated by the activation of PPARα by its active metabolites, primarily fenofibric acid. Both fenofibric acid and reduced fenofibric acid are considered pharmacologically active.[3]

A key parameter for comparing the activity of these metabolites is their potency in activating PPARα, often expressed as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.

The glucuronidated conjugates of both fenofibric acid and reduced fenofibric acid are generally considered to be pharmacologically inactive and represent the primary pathway for elimination from the body.[3] The native acyl glucuronide of fenofibric acid is reported to be very stable and unlikely to have any toxic potential.[3]

Experimental Protocols for Metabolite Analysis

The accurate quantification of fenofibrate and its metabolites in biological matrices is fundamental for pharmacokinetic and metabolism studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[5][10]

Workflow for UPLC-MS/MS Analysis of Fenofibrate Metabolites

The following diagram outlines a typical workflow for the bioanalysis of fenofibrate metabolites in plasma samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms UPLC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Internal Standard Spiking Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection UPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2: UPLC-MS/MS analytical workflow.

Detailed Step-by-Step Methodology

1. Preparation of Calibration Standards and Quality Control Samples:

  • Objective: To create a set of standards with known concentrations of the analytes to generate a calibration curve for quantification.

  • Procedure:

    • Prepare stock solutions of fenofibric acid, reduced fenofibric acid, and their stable isotope-labeled internal standards (if available) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to prepare working standard solutions at various concentration levels.

    • Spike a small volume of each working standard solution into blank biological matrix (e.g., human plasma) to create calibration standards covering the expected concentration range in study samples (e.g., 50-30,000 ng/mL for fenofibric acid).[4]

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • Objective: To remove proteins from the biological sample, which can interfere with the analysis and damage the analytical column.

  • Procedure:

    • Aliquot a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.

    • Add a precise volume of the internal standard working solution.

    • Add a protein precipitating agent, such as acetonitrile or methanol (typically 3-4 times the sample volume).[11]

    • Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • Objective: To separate the analytes from other components in the sample and to detect and quantify them with high specificity and sensitivity.

  • Procedure:

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[12]

      • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[5]

      • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common for UPLC systems.[5][12]

      • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.[12]

    • Mass Spectrometric Detection:

      • Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for acidic compounds like fenofibric acid.[4]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. For fenofibric acid, a common transition is m/z 317.2 → 230.7.[4]

4. Method Validation:

  • Objective: To ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose.

  • Procedure: The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[12] Key validation parameters include:

    • Selectivity and Specificity: Assessing the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in a series of measurements.

    • Calibration Curve: Evaluating the relationship between the analyte concentration and the instrument response over a defined range.

    • Recovery: Assessing the extraction efficiency of the analytical method.

    • Matrix Effect: Evaluating the effect of the biological matrix on the ionization of the analyte.

    • Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the major metabolites of fenofibrate, with a focus on fenofibric acid and its reduced and conjugated forms. Fenofibric acid is the primary active metabolite responsible for the lipid-lowering effects of the parent drug through PPARα activation. Its reduced metabolite also contributes to the overall pharmacological activity. The glucuronidated forms are the main elimination products in humans.

For researchers and drug development professionals, a thorough understanding of these metabolic pathways and the characteristics of each metabolite is paramount. The provided UPLC-MS/MS methodology offers a robust and sensitive approach for their simultaneous quantification in biological matrices, which is essential for conducting pharmacokinetic, bioequivalence, and drug-drug interaction studies.

Future research should aim to further elucidate the specific contribution of reduced fenofibric acid to the therapeutic and potential adverse effects of fenofibrate. Additionally, a more detailed characterization of the pharmacokinetic profiles of all major metabolites in diverse patient populations will enhance our understanding of the inter-individual variability in response to fenofibrate therapy.

References

  • New metabolites of fenofibrate in Sprague-Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. PubMed. [Link]

  • Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal. [Link]

  • New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. National Institutes of Health (NIH). [Link]

  • The biochemical pharmacology of fenofibrate. PubMed. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease. National Institutes of Health (NIH). [Link]

  • Development and application of a UPLC-MS/MS method for simultaneous determination of fenofibric acid and berberine in rat plasma: application to the drug-drug pharmacokinetic interaction study of fenofibrate combined with berberine after oral administration in rats. PubMed. [Link]

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. National Institutes of Health (NIH). [Link]

  • A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions. PubMed. [Link]

  • Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Chromatographica. [Link]

  • Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma and its application in a preclinical pharmacokinetic study. Farmacja Współczesna. [Link]

  • Pharmacokinetics and comparative bioavailability of two fenofibrate capsule formulations in healthy volunteers. PubMed. [Link]

  • Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. National Institutes of Health (NIH). [Link]

  • Pharmacokinetic parameters after oral administration of fenofibrate solid dispersions pellets (SD) and Lipanthyl ® capsule. ResearchGate. [Link]

  • Average (±SD) fenofibric acid plasma concentrations in humans (n ≥ 12) after oral administration of different fenofibrate formulations. ResearchGate. [Link]

  • Comparison of pharmacokinetics of two fenofibrate tablet formulations in healthy human subjects. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Urinary glucuronide excretion of fenofibric and clofibric acid glucuronides in man. Is it polymorphic?. PubMed. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. PubMed. [Link]

  • Comparison of Pharmacokinetics of Two Fenofibrate Tablet Formulations in Healthy Human Subjects. ResearchGate. [Link]

  • Bioanalytical method validation guidelines for ligand binding assays. SlideShare. [Link]

  • Update on fenofibrate. PubMed. [Link]

  • PPAR inhibitors. Adooq Bioscience. [Link]

  • The Biochemical Pharmacology of Fenofibrate. Karger Publishers. [Link]

  • Fenofibric Acid Delayed Release Capsules: Package Insert / Prescribing Info. Drugs.com. [Link]

  • What is the Difference Between Fenofibrate and Fenofibric Acid. Pediaa.Com. [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. ResearchGate. [Link]

  • Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers. [Link]

  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. National Institutes of Health (NIH). [Link]

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A Comparative Analysis for Researchers: 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid and Clofibric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid and the well-characterized hypolipidemic agent, clofibric acid. Designed for researchers, scientists, and drug development professionals, this document delves into their chemical structures, mechanisms of action, and potential biological effects, supported by established experimental protocols. While extensive data exists for clofibric acid, a known peroxisome proliferator-activated receptor alpha (PPARα) agonist, information on the biological activities of this compound is limited. This guide, therefore, draws upon the established knowledge of clofibric acid and related fibrates to provide a scientifically grounded, comparative perspective.

Introduction: A Tale of Two Fibrates

Clofibric acid, the active metabolite of the first-generation fibrate drug clofibrate, has been a cornerstone in the study of lipid metabolism and dyslipidemia treatment for decades.[1][2] Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism.[1] this compound shares a core structural similarity with clofibric acid, suggesting it may exhibit analogous biological activities. However, the introduction of a bromine atom at the para position and a chlorine atom at the ortho position of the phenoxy ring introduces significant electronic and steric differences that could modulate its potency, selectivity, and metabolic stability. To date, this bromo-chloro derivative is primarily documented as a chemical intermediate, with its pharmacological profile remaining largely unexplored.

Table 1: Chemical and Physical Properties

PropertyThis compoundClofibric Acid
IUPAC Name This compound2-(4-Chlorophenoxy)-2-methylpropanoic acid
CAS Number 588681-98-5882-09-7
Molecular Formula C₁₀H₁₀BrClO₃C₁₀H₁₁ClO₃
Molecular Weight 293.54 g/mol 214.64 g/mol
Appearance Not specified in available literaturePale yellow to brownish solid
Melting Point Not specified in available literature120-122 °C

Mechanism of Action: The Central Role of PPARα

The primary therapeutic effects of clofibric acid are mediated through its agonistic activity on PPARα. This ligand-activated transcription factor, upon binding to agonists like clofibric acid, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism.

Key consequences of PPARα activation by clofibric acid include:

  • Increased Lipoprotein Lipase (LPL) expression: This leads to enhanced catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).

  • Increased expression of apolipoproteins A-I and A-II: These are major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.

  • Increased fatty acid uptake and β-oxidation in the liver and muscle: This reduces the availability of fatty acids for triglyceride synthesis.

Given the structural analogy, it is highly probable that this compound also functions as a PPARα agonist. The halogen substitutions on the phenyl ring could influence its binding affinity and subsequent receptor activation. The electron-withdrawing nature of both bromine and chlorine may alter the electronic distribution of the molecule, potentially affecting its interaction with the ligand-binding domain of PPARα.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) Ligand Fibrate (e.g., Clofibric Acid) Ligand_cyto Fibrate Ligand->Ligand_cyto Cellular Uptake PPARa PPARα Ligand_cyto->PPARa Binds to Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Proteins Lipid Metabolism Proteins (e.g., LPL) mRNA->Proteins Translation

Caption: Fibrate Mechanism of Action via PPARα Activation.

Comparative Efficacy and Toxicity: An Evidence-Based Projection

Direct comparative experimental data for this compound is not publicly available. Therefore, this section presents the known efficacy and toxicity of clofibric acid and offers a hypothesis on how the structural modifications in the bromo-chloro derivative might influence these properties.

Table 2: Comparative Profile

FeatureClofibric AcidThis compound (Hypothesized)
Primary Target PPARαLikely PPARα
Known Efficacy Reduces serum triglycerides and, to a lesser extent, cholesterol.[1]Unknown. Halogenation could potentially increase potency due to altered lipophilicity and electronic effects.
Pharmacokinetics Rapidly absorbed and is the active metabolite of clofibrate. Half-life is approximately 12-25 hours in humans.Unknown. The presence of additional halogens may alter metabolic stability and half-life.
Known Side Effects Gastrointestinal disturbances, myopathy, and an increased risk of gallstones.[3]Unknown. Similar side effect profile to clofibric acid is plausible, with potential for altered severity or additional toxicities due to the bromo-chloro substitution.
Toxicity Hepatotoxicity, including peroxisome proliferation in rodents, has been a concern.[4]Unknown. The potential for hepatotoxicity should be carefully evaluated.

The addition of a bromine atom, a bulky and lipophilic halogen, could enhance the binding affinity of this compound to the hydrophobic ligand-binding pocket of PPARα. This could translate to greater potency. However, increased lipophilicity can also lead to altered pharmacokinetic properties, such as increased volume of distribution and potentially longer half-life, which might necessitate different dosing regimens. The ortho-chloro substituent could introduce steric hindrance, which may affect the orientation of the molecule within the binding pocket and its subsequent activation of the receptor.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative efficacy and safety of these two compounds, a series of well-established in vitro assays are recommended.

In Vitro PPARα Activation Assay

This assay is crucial to confirm the agonistic activity of this compound on PPARα and to compare its potency with clofibric acid. A common method is a cell-based reporter gene assay.

Principle: A mammalian cell line is engineered to express the human PPARα ligand-binding domain fused to a GAL4 DNA-binding domain. These cells also contain a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable reporter cell line (e.g., HEK293T cells) in appropriate growth medium.

  • Transfection: Co-transfect the cells with a plasmid encoding the PPARα-GAL4 fusion protein and a reporter plasmid containing the GAL4 UAS-luciferase construct.

  • Compound Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with serial dilutions of this compound, clofibric acid (as a positive control), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for each compound.

PPAR_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Start Start: Reporter Cell Line Transfection Transfect with PPARα-GAL4 & Reporter Plasmids Start->Transfection Seeding Seed Cells in 96-well Plate Transfection->Seeding Treatment Treat with Serial Dilutions of Test Compounds & Controls Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Generate Dose-Response Curves & Calculate EC₅₀ Luminometry->Analysis End End: Comparative Potency Analysis->End

Caption: Workflow for PPARα Reporter Gene Assay.

In Vitro Cytotoxicity Assay

A cytotoxicity assay is essential to assess the potential for the compounds to cause cell death and to determine a therapeutic window. The MTT assay is a widely used colorimetric assay for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and clofibric acid. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Conclusion and Future Directions

Clofibric acid is a well-established PPARα agonist with a known efficacy and safety profile. This compound, its halogenated analog, presents an intriguing subject for further investigation. Based on structure-activity relationships, it is plausible that this compound also acts as a PPARα agonist, with its halogen substitutions potentially modulating its potency and pharmacokinetic properties.

The lack of empirical data on the biological activities of this compound underscores the necessity for the experimental work outlined in this guide. A systematic in vitro evaluation of its PPARα agonism and cytotoxicity, followed by more complex studies on its metabolic stability and in vivo efficacy, will be crucial to elucidate its potential as a novel therapeutic agent or research tool. The comparative data generated from these studies will provide invaluable insights for drug development professionals in the field of metabolic diseases.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Clofibric Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Clofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2023). Clofibrate. Retrieved from [Link]

  • Nunes, B., Antunes, S. C., & Correia, A. T. (2005). Acute and chronic effects of clofibrate and clofibric acid on the enzymes acetylcholinesterase, lactate dehydrogenase and catalase of the mosquitofish, Gambusia holbrooki. Chemosphere, 58(11), 1581–1589.

Sources

A Comparative Guide to the Biological Activity of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from simple chemical precursors to a final, biologically active molecule is a testament to the power of medicinal chemistry. This guide provides an in-depth comparison of the biological activity of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid against its synthetic precursors. By examining the structural and functional evolution from starting material to the final compound, we can appreciate the targeted design intended to enhance therapeutic efficacy while minimizing the toxicity inherent in the precursors.

The target molecule, this compound, is structurally analogous to the fibrate class of drugs, which are well-established hypolipidemic agents. This structural similarity strongly suggests a potential role as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform, a key regulator of lipid metabolism. This guide will dissect this hypothesis by contrasting the predicted activity of the final compound with the known biological profiles of its precursors: 4-Bromo-2-chlorophenol and 2-methylpropanoic acid, as well as the simpler phenols, 4-Bromophenol and 2-Chlorophenol.

Part 1: The Target Molecule: A Potential PPARα Agonist

The structure of this compound contains the essential pharmacophore of a fibrate: a phenoxy ring system linked to a 2-methylpropanoic acid (isobutyric acid) moiety. Fibrates exert their therapeutic effects by binding to and activating PPARα.

Hypothesized Mechanism of Action:

Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1] This action upregulates the transcription of genes involved in fatty acid transport and catabolism, leading to a reduction in circulating triglycerides and an increase in HDL cholesterol.[2]

PPAR_Activation_Pathway Target_Molecule 2-(4-Bromo-2-chlorophenoxy) -2-methylpropanoic acid PPARa PPARα Target_Molecule->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression ↑ Target Gene Transcription (e.g., CPT1, ACAD) PPRE->Gene_Expression Promotes Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Metabolism Leads to

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A Senior Application Scientist's Guide to Purity Evaluation of Synthesized 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a complex halogenated phenoxy acid, a structural motif found in various pharmacologically active molecules. In the rigorous landscape of drug development, the purity of such chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Even trace impurities, such as isomers or unreacted starting materials, can carry their own pharmacological or toxicological profiles, potentially compromising the final active pharmaceutical ingredient (API).[]

This guide addresses the analytical challenges associated with this molecule and presents a comprehensive strategy for its purity evaluation, focusing on Gas Chromatography (GC) as a primary analytical tool. We will explore why direct analysis is challenging, compare detector technologies, provide a validated experimental protocol, and discuss the importance of a synthesis-aware approach to impurity identification.

Chapter 1: The Analytical Challenge of Carboxylic Acids in GC

Direct injection of free carboxylic acids like this compound into a GC system is fraught with difficulty. The primary obstacle is the carboxylic acid functional group itself. Its ability to form strong intermolecular hydrogen bonds makes the molecule highly polar and significantly reduces its volatility.[2][3] This leads to several analytical problems:

  • Poor Volatility: The compound may not vaporize efficiently in the GC inlet, leading to low sensitivity and sample loss.

  • Thermal Instability: At the high temperatures required to force vaporization, the molecule may degrade, creating artifacts that are not present in the original sample.

  • Peak Tailing: The polar carboxyl group can interact strongly with active sites on the column and liner, resulting in broad, asymmetric peaks that are difficult to integrate accurately.[2]

To overcome these limitations and make the analyte "GC-amenable," a chemical modification step known as derivatization is essential.

Chapter 2: The Solution: Chemical Derivatization for Enhanced Volatility

Derivatization is a process that chemically modifies the analyte to improve its chromatographic properties.[3][4] For carboxylic acids, the goal is to replace the active hydrogen on the hydroxyl group, thereby eliminating hydrogen bonding and increasing volatility. The two most common and effective strategies are alkylation (esterification) and silylation.

  • Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl ester. This is a robust method that produces stable derivatives.[3][5] However, it often requires acidic catalysts and heat, which can potentially introduce byproducts.

  • Silylation: This is a rapid and highly effective method where the acidic proton is replaced by a silyl group, such as a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly efficient and produce volatile, thermally stable TMS-esters. The primary byproduct, N-methyltrifluoroacetamide, is also volatile and typically does not interfere with the chromatogram.[5] Given its speed and efficiency, silylation is often the preferred method in a research and development setting.

Below is a generalized workflow for the sample preparation and derivatization process.

G cluster_prep Sample Preparation cluster_deriv Silylation (Derivatization) s1 Weigh ~10 mg of synthesized 2-(4-Bromo-2-chlorophenoxy)- 2-methylpropanoic acid s2 Dissolve in 1 mL of a suitable solvent (e.g., Pyridine, Acetonitrile) d1 Add 100 µL of BSTFA (+1% TMCS catalyst) s2->d1 Transfer to reaction vial d2 Vortex and heat at 70°C for 30 minutes d3 Cool to room temperature end Analyte is now a volatile TMS-ester derivative d3->end Ready for GC injection

Caption: Experimental workflow for silylation derivatization.

Chapter 3: A Comparative Guide to Purity-Testing Techniques

While GC is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for structural confirmation versus high-throughput quantitative screening. A comprehensive purity assessment often involves orthogonal methods—techniques that separate compounds based on different chemical principles.[6]

Parameter GC-FID GC-MS HPLC-UV Quantitative NMR (qNMR)
Principle Separation by boiling point/polarity; detection by flame ionization.Separation by boiling point/polarity; detection by mass-to-charge ratio.Separation by polarity/partitioning; detection by UV absorbance.Nuclear spin resonance in a magnetic field.
Volatility Req. High (Derivatization required)High (Derivatization required)Low (Direct analysis possible)Low (Direct analysis possible)
Identification No (Retention time only)Yes (Mass spectrum provides a chemical fingerprint)[7]Limited (UV spectrum is not highly specific)Yes (Provides definitive structural information)[]
Quantitation Excellent (Response is proportional to carbon content)Good (Can require response factors for high accuracy)[8][9]Excellent (With reference standards)Excellent (Primary ratio method)
Sensitivity High (ng range)Very High (pg-fg range)[7]High (ng-µg range)Low (mg range)
Best For Routine QC, quantifying known impurities with similar structures.Impurity identification, structural confirmation, high sensitivity.[10]Purity analysis of non-volatile or thermally labile compounds.[11]Absolute purity determination, structural elucidation without reference standards.

The following decision tree can guide the selection process for purity analysis.

G start Goal: Purity Analysis of Synthesized Compound q1 Is the compound volatile & thermally stable? start->q1 hplc Use HPLC-UV/MS start->hplc Alternative Primary Method gc_direct Direct GC-FID/MS Analysis q1->gc_direct Yes deriv Perform Derivatization q1->deriv No (Our Target Compound) q2 Is structural identification of unknown impurities required? q3 Is this for routine QC of known impurities? q2->q3 No gcms Use GC-MS q2->gcms Yes (Recommended) gcfid Use GC-FID q3->gcfid Yes q3->hplc No deriv->q2 qnmr Consider qNMR for absolute purity gcms->qnmr For orthogonal confirmation

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Navigating Synergistic Frontiers: A Comparative Guide to Combination Therapies with 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

In the landscape of modern therapeutics, the pursuit of synergistic drug combinations represents a paradigm shift from single-agent modalities to multifaceted treatment strategies. This guide is dedicated to the scientific exploration of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid , a compound of interest within the broader class of phenoxy acid derivatives. Due to a scarcity of direct experimental data on this specific molecule, this document adopts a scientifically-grounded, inferential approach. Based on the well-established pharmacology of structurally analogous compounds, such as clofibric acid and other fibrates, we hypothesize that this compound functions as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist .

This guide, therefore, serves as a comparative framework, exploring the potential synergistic effects of this putative PPARα agonist with other established therapeutic agents. We will delve into the mechanistic rationale for these combinations, present relevant experimental data from related compounds, and provide detailed protocols for validating these synergies. Our objective is to equip researchers with the foundational knowledge and practical methodologies to investigate novel combination therapies, fostering innovation in drug development.

Mechanistic Underpinnings: The Hypothesized Role of this compound as a PPARα Agonist

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1] The PPAR family consists of three subtypes: α, γ, and δ (also known as β/δ).

PPARα , the hypothesized target of this compound, is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to:

  • Increased fatty acid oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.

  • Reduced triglyceride levels: Decreased synthesis and enhanced clearance of triglyceride-rich lipoproteins.

  • Increased HDL cholesterol: Stimulation of apolipoprotein A-I and A-II expression, key components of high-density lipoprotein (HDL).

  • Anti-inflammatory effects: Inhibition of pro-inflammatory signaling pathways.

The following diagram illustrates the proposed mechanism of action.

PPAR_alpha_pathway Compound 2-(4-Bromo-2-chlorophenoxy)- 2-methylpropanoic acid (Hypothesized PPARα Agonist) PPARa PPARα Compound->PPARa Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglycerides - Increased HDL TargetGenes->MetabolicEffects Leads to

Caption: Hypothesized PPARα Signaling Pathway.

Comparative Analysis of Potential Synergistic Combinations

Here, we explore the synergistic potential of our hypothesized PPARα agonist with other drug classes, drawing on data from established PPARα agonists.

Combination with Metformin: A Dual Approach to Metabolic Reprogramming

Rationale for Synergy: Metformin, a first-line therapy for type 2 diabetes, primarily acts by activating AMP-activated protein kinase (AMPK), which leads to reduced hepatic glucose production and improved insulin sensitivity. The combination of a PPARα agonist and metformin could offer a multi-pronged attack on metabolic dysregulation. While the PPARα agonist enhances fatty acid oxidation, metformin concurrently suppresses glucose production, leading to a more comprehensive improvement in metabolic health.

Supporting Experimental Data: A study on a high-fat, choline-deficient, amino acid-defined (HF-CDAA) diet-induced non-alcoholic steatohepatitis (NASH) mouse model demonstrated that co-treatment with a PPARα agonist (GW7647) and metformin significantly suppressed liver injury and fibrosis.[2] This combination was superior to metformin alone, which slightly worsened liver enzyme levels in this model.[2] The synergistic effect was attributed to the restoration of mitochondrial function and enhanced AMPK activation.[2]

ParameterMetformin AlonePPARα Agonist (GW7647) + Metformin
Liver Injury (AST/ALT) Slight deteriorationGreatly suppressed
Liver Fibrosis -Greatly suppressed
AMPK Pathway -Activated
Mitochondrial Function -Restored
Combination with Statins: A Complex Interplay in Cardiovascular Health

Rationale for Synergy: Statins (HMG-CoA reductase inhibitors) are potent cholesterol-lowering agents. Combining a PPARα agonist, which primarily targets triglycerides and HDL, with a statin that targets LDL cholesterol, presents a comprehensive strategy for managing dyslipidemia. Some studies suggest that statins themselves can activate PPARα, potentially leading to synergistic effects.

Supporting Experimental Data: While the combination is clinically utilized, the nature of the interaction is complex. A study demonstrated a synergistic preventive action of pioglitazone (a PPARγ agonist with some PPARα activity) and simvastatin on the atherogenicity of small, dense LDL particles.[3] However, it is crucial to note that another study investigating myotoxicity found that while both statins and PPARα agonists can induce muscle damage, they do so through distinct pathways and do not exhibit synergistic toxicity.[4][5]

CombinationPotential Synergistic EffectPotential Adverse Interaction
PPARα Agonist + Statin Comprehensive lipid profile improvement.[3]Increased risk of myopathy (though not synergistic).[4][5]
Combination with SGLT2 Inhibitors: A Novel Alliance in Glycemic and Cardiovascular Control

Rationale for Synergy: Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by promoting its excretion in the urine. This mechanism is independent of insulin secretion or sensitivity. Combining an SGLT2 inhibitor with a PPARα agonist, which improves insulin sensitivity and lipid metabolism, could provide additive or synergistic benefits in managing type 2 diabetes and its cardiovascular complications. A study has suggested that the combination of a PPARγ agonist and an SGLT2 inhibitor is ideal in clinical practice.[6]

Supporting Experimental Data: While direct studies on PPARα agonist and SGLT2 inhibitor combinations are emerging, the rationale is strong. Both drug classes have demonstrated cardiovascular benefits.[7] The combination of a GLP-1 receptor agonist (which has complementary mechanisms to PPAR agonists) and an SGLT2 inhibitor has shown additive effects on glycemic control, body weight, and blood pressure.[7]

Experimental Protocols for Evaluating Synergy

To empirically validate the synergistic potential of this compound with other compounds, a rigorous experimental workflow is essential.

In Vitro Synergy Assessment

Objective: To quantify the synergistic, additive, or antagonistic effects of the compound in combination with another drug on a relevant cell line (e.g., HepG2 for metabolic studies).

Methodology: Isobolographic Analysis and Combination Index (CI) Calculation

This method provides a quantitative measure of drug interaction.[8]

Step-by-Step Protocol:

  • Determine Single-Agent IC50 Values:

    • Plate cells at an appropriate density.

    • Treat cells with a range of concentrations of this compound and the combination drug separately.

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

  • Design Combination Matrix:

    • Create a dose-response matrix with varying concentrations of both drugs, typically centered around their respective IC50 values.

    • Include single-agent controls at each concentration.

  • Perform Combination Treatment and Viability Assay:

    • Treat cells with the drug combinations as designed in the matrix.

    • Assess cell viability as in step 1.

  • Calculate the Combination Index (CI):

    • Utilize software such as CompuSyn to calculate the CI based on the Chou-Talalay method.

    • The CI value indicates the nature of the interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

in_vitro_workflow cluster_0 Single-Agent Analysis cluster_1 Combination Study cluster_2 Data Analysis SA1 Determine IC50 of Compound A CM Design Combination Dose Matrix SA1->CM SA2 Determine IC50 of Compound B SA2->CM CT Treat Cells with Combinations CM->CT VA Assess Cell Viability CT->VA CI Calculate Combination Index (CI) VA->CI Result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) CI->Result

Caption: In Vitro Synergy Assessment Workflow.

In Vivo Synergy Validation

Objective: To evaluate the synergistic efficacy of the drug combination in a relevant animal model of disease (e.g., a diet-induced obesity mouse model for metabolic studies).

Methodology: Xenograft or Disease Model Study

Step-by-Step Protocol:

  • Model Selection and Acclimatization:

    • Choose an appropriate animal model that recapitulates the human disease state.

    • Acclimatize animals to the facility for a minimum of one week.

  • Group Allocation and Treatment:

    • Randomly assign animals to four groups:

      • Vehicle Control

      • This compound alone

      • Combination drug alone

      • Combination of both drugs

    • Administer treatments via an appropriate route (e.g., oral gavage) for a defined period.

  • Monitoring and Endpoint Analysis:

    • Monitor relevant physiological parameters throughout the study (e.g., body weight, food intake, blood glucose).

    • At the end of the study, collect blood and tissues for biomarker analysis (e.g., lipid profile, liver enzymes, gene expression analysis of PPARα target genes).

  • Statistical Analysis:

    • Compare the outcomes between the combination group and the single-agent and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

    • A statistically significant improvement in the combination group compared to the individual treatment groups suggests synergy.

in_vivo_workflow MS Animal Model Selection & Acclimatization GA Group Allocation: 1. Vehicle 2. Compound A 3. Compound B 4. Combination MS->GA T Treatment Administration GA->T M In-life Monitoring (e.g., Body Weight, Glucose) T->M EA Endpoint Analysis: - Blood Biomarkers - Tissue Analysis M->EA SA Statistical Analysis (e.g., ANOVA) EA->SA Result Determine In Vivo Synergy SA->Result

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Toxicology of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid and Related Phenoxy Herbicides

Introduction

The evaluation of a novel chemical's toxicological profile is a cornerstone of regulatory science and drug development. While extensive data exists for established herbicides, compounds with novel substitution patterns, such as this compound, often lack a comprehensive public toxicological dossier. This guide provides a comparative analysis, inferring the potential toxicity of this specific molecule by examining the well-documented profiles of structurally related phenoxyalkanoic acid herbicides.

By leveraging structure-activity relationships (SAR), this document synthesizes data from prominent members of the phenoxyacetic and phenoxypropanoic acid families, offering a predictive toxicological framework. We will dissect the influence of the core phenoxy structure, the type and position of halogen substituents, and the nature of the alkanoic acid side chain on mammalian and ecological toxicity. This guide is intended for researchers and toxicologists who require a nuanced understanding of this chemical class beyond standard data sheets.

Section 1: The Target Compound: this compound

The primary subject of this guide is a phenoxypropanoic acid derivative with a distinct halogenation pattern.

Chemical Structure:

Caption: Structure of this compound.

Available Toxicological Data: A thorough review of public databases and safety data sheets (SDS) indicates a significant lack of empirical toxicological data for this specific compound[1][2]. SDS for similar compounds often state "no data available" for key endpoints like aquatic toxicity[1]. This absence necessitates a comparative approach based on its structural relatives.

Predicted Mechanism of Action: Based on its core structure, this compound is predicted to function as a synthetic auxin, similar to other phenoxy herbicides. This class of compounds mimics the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled, disorganized growth and ultimately, death in susceptible broadleaf plants[3].

Section 2: Comparative Toxicology of Phenoxypropanoic and Phenoxyacetic Acid Herbicides

To build a toxicological profile, we will compare our target compound to its closest structural and functional relatives. The primary distinction within this family is the length of the carboxylic acid side chain: propanoic (3-carbon) versus acetic (2-carbon).

Phenoxy herbicides are generally characterized as having low to moderate acute toxicity in mammals.[3][4][5] The World Health Organization (WHO) classifies most as class II (moderately hazardous) or class III (slightly hazardous)[4]. Ingestion is the primary route for systemic toxicity, as dermal absorption is minimal.[6]

Mammalian Acute Toxicity

The acute oral lethal dose 50 (LD50) is a primary metric for comparison. As shown in Table 1, the LD50 values in rats for common phenoxy herbicides range from 375 to 930 mg/kg, indicating moderate to slight toxicity. It is noteworthy that dogs exhibit higher sensitivity to this class of compounds compared to rodents, which is attributed to a lower capacity for renal secretion of organic acids.[4][7]

Table 1: Mammalian Acute Toxicity of Selected Phenoxy Herbicides

Herbicide Chemical Class Species Oral LD50 (mg/kg) Dermal LD50 (mg/kg) Citations
Dichlorprop Phenoxypropanoic Acid Rat 800 >2000 [3][4]
Mecoprop Phenoxypropanoic Acid Rat 930 >2000 [3][4]
2,4-D Phenoxyacetic Acid Rat 375 - 1646 >2000 [3][4]

| MCPA | Phenoxyacetic Acid | Rat | 700 | >2000 |[3][4] |

Note: LD50 values can vary based on the specific salt or ester form of the acid.

Ecotoxicology

The environmental impact of these herbicides varies significantly. They are generally not harmful to bees but can be toxic to aquatic life.[4] The ester formulations tend to be more toxic to fish than the acid or salt forms.

Table 2: Ecotoxicity of Selected Phenoxy and Related Herbicides

Herbicide Organism Endpoint Value Citations
2,4-D (esters) Fish LC50 < 1 mg/L [4]
2,4-D (acids/salts) Fish LC50 > 100 mg/L [4]
Bromoxynil Rainbow Trout LC50 0.05 mg/L [8]
Bromoxynil Daphnia magna EC50 0.041 - 0.161 mg/L [9]

| MCPA | Cyprinus carpio | LC50 | 59.784 mg/L |[10] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies in animals have shown minimal effects at doses up to 50 mg/kg body weight[4]. The evidence for carcinogenicity for most chlorophenoxy herbicides is considered inconclusive.[4] However, occupational exposure has been associated in some epidemiological studies with an increased risk for certain cancers like soft-tissue sarcoma, though causality is debated.[11][12] The notorious carcinogenicity of early 2,4,5-T formulations was linked to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a manufacturing byproduct, rather than the herbicide itself[4].

Section 3: The Influence of Structural Modifications on Toxicity

The specific atoms and their arrangement on the phenoxy ring and acid side chain are critical determinants of toxicological activity.

SAR_Logic cluster_core Core Structure Analysis cluster_mods Structural Modifications cluster_inference Toxicological Inference Core Phenoxypropanoic Acid Backbone Target Predicted Toxicity of 2-(4-Bromo-2-chlorophenoxy) -2-methylpropanoic acid Core->Target Base toxicity profile (Moderate) Halogen Halogenation Pattern (Cl at C2, Br at C4) Halogen->Target Influences cytotoxicity & persistence Methyl Gem-dimethyl Group on Propanoic Chain Methyl->Target May alter metabolism & binding affinity

Caption: Logical flow for Structure-Activity Relationship (SAR) analysis.

The Role of Halogenation: The presence, number, and position of halogen atoms on the benzene ring are crucial.

  • Cytotoxicity: Studies on phenoxyacetic acids have shown that chlorine atoms at positions 2 and/or 4 of the benzene ring induce both cytotoxicity and mutagenicity.[13] The target compound possesses this feature (a chloro group at position 2).

  • Persistence: The substitution of a chlorine atom with a bromine atom (as in the target compound at position 4) may alter the molecule's environmental persistence and metabolic fate, though specific data is lacking.

The Propanoic Acid Side Chain: The presence of a propanoic acid moiety, particularly with a 2-methyl substitution, relates our target compound to herbicides like Dichlorprop and Mecoprop. This feature is distinct from the acetic acid side chain of 2,4-D and MCPA. While acute toxicity values are broadly similar within the phenoxy class, these structural differences can influence metabolic pathways and receptor binding affinity.

Comparison with Clofibric Acid: Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a pharmaceutical and the active metabolite of the lipid-lowering drug clofibrate.[14][15] It is structurally analogous to our target compound, lacking only the bromine at the 4-position. While used as a drug, its widespread detection in the environment highlights its persistence.[16] Its status as a biologically active molecule in mammals underscores that this general chemical structure can interact with mammalian biological systems.

Section 4: Standardized Experimental Protocols for Toxicity Assessment

To ensure data comparability and regulatory acceptance, specific, validated protocols must be employed. Below are methodologies for key toxicological endpoints.

Protocol 1: Acute Oral Toxicity – Up-and-Down Procedure (UDP)

This protocol, based on OECD Test Guideline 425, is a method for determining the LD50 while minimizing the number of animals used.

Objective: To determine the single-dose oral toxicity of a substance. Test System: Typically female rats, one at a time. Methodology:

  • Dosing: A single animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Stopping Criteria: The test is stopped when one of the predefined criteria is met, such as observing a specific number of reversals in outcome (e.g., survival followed by death).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

Protocol 2: Daphnia magna Acute Immobilisation Test

This ecotoxicological test, based on OECD Guideline 202, assesses acute toxicity to aquatic invertebrates.[9]

Objective: To determine the concentration at which a substance immobilizes 50% of Daphnia magna (EC50) within 48 hours. Test System: Daphnia magna, neonates (<24 hours old). Methodology:

  • Preparation: A series of test concentrations (typically 5, in a geometric series) and a control are prepared in a suitable medium.

  • Exposure: Groups of daphnids (e.g., 20 per concentration, split into 4 replicates of 5) are exposed to the test concentrations in glass vessels.

  • Incubation: The vessels are maintained at 20±1°C with a 16-hour light/8-hour dark cycle for 48 hours. Daphnids are not fed during the test.

  • Assessment: At 24 and 48 hours, the number of immobilized daphnids in each vessel is recorded. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • EC50 Calculation: The 48-hour EC50 is calculated using statistical methods such as probit analysis or logistic regression.

Conclusion and Inferred Toxicological Profile

While direct empirical data for this compound is absent from the public record, a robust toxicological inference can be drawn from its structural relationship to the phenoxypropanoic acid herbicides.

  • Mechanism: It is highly likely to act as a synthetic auxin herbicide.

  • Acute Mammalian Toxicity: Based on data from Dichlorprop and Mecoprop, its acute oral LD50 in rats is predicted to be in the range of 800-1000 mg/kg, classifying it as slightly hazardous by ingestion according to WHO criteria. Dermal toxicity is expected to be low.

  • Local Effects: Like other phenoxy herbicides, it may act as a skin and eye irritant, particularly in concentrated forms[4].

  • Ecotoxicity: Its toxicity to aquatic organisms is difficult to predict without testing. The presence of both bromo- and chloro- substituents could potentially increase its toxicity to fish and invertebrates compared to single-halogenated analogues.

  • Chronic Effects: Based on the class, significant chronic toxicity or carcinogenicity is not expected, assuming no hazardous contaminants from the manufacturing process. The presence of the 2-chloro and 4-bromo substitutions on the phenyl ring, however, warrants investigation for potential genotoxicity based on SAR principles[13].

Final Recommendation: The profile provided here is an expert inference based on available data for related compounds. It serves as a valuable guide for initial risk assessment and for designing a targeted, efficient toxicological testing program. Definitive classification and risk assessment for this compound will require empirical data generation using standardized protocols as described.

References

  • Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from Chemcess. [Link]

  • Merck Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. Retrieved from Merck Veterinary Manual. [Link]

  • Björklund, N. E., & Erne, K. (1966). Toxicological studies of phenoxyacetic herbicides in animals. Acta Veterinaria Scandinavica, 7(4), 364–390. [Link]

  • Arboriculture & Urban Forestry. (n.d.). Needless Public Concerns About Herbicides. Retrieved from Arboriculture & Urban Forestry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from EPA. [Link]

  • Washington State Department of Transportation. (n.d.). Bromoxynil Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from WSDOT. [Link]

  • Environmental Toxicology and Chemistry. (n.d.). Acute toxicity of the herbicide bromoxynil to Daphnia magna. Retrieved from Oxford Academic. [Link]

  • Chiew, A. L., et al. (2018). Bromoxynil and 2-methyl-4-chlorophenoxyacetic acid (MCPA) poisoning could be a bad combination. Clinical Toxicology, 56(8), 801-802. [Link]

  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. Toxicology, 201(1-3), 15-26. [Link]

  • AERU. (2025). Bromoxynil-octanoate. University of Hertfordshire. [Link]

  • Vlčková, V., et al. (2009). Genotoxic effect of substituted phenoxyacetic acids. Folia Biologica, 55(5), 184-190. [Link]

  • Singla, S., et al. (2017). A rare case of 2, 4-Dichlorphenoxyacetic acid (2, 4-D) poisoning. International Journal of Contemporary Pediatrics, 4(4), 1478. [Link]

  • PubChem. (n.d.). Clofibric Acid. National Center for Biotechnology Information. [Link]

  • Sterling, T. D., & Arundel, A. (1986). Health effects of phenoxy herbicides. A review. Scandinavian Journal of Work, Environment & Health, 12(3), 161–173. [Link]

  • AERU. (n.d.). Clofibric acid. University of Hertfordshire. [Link]

  • National Agricultural Library. (n.d.). Human Exposure to Phenoxy Herbicides. Retrieved from USDA. [Link]

  • Vetlexicon. (n.d.). Phenoxy herbicide poisoning in Dogs (Canis). Retrieved from Vetlexicon. [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Salgado, R., et al. (2012). Biodegradation of clofibric acid and identification of its metabolites. Journal of Hazardous Materials, 241-242, 182–189. [Link]

  • Wikipedia. (n.d.). Clofibric acid. Retrieved from Wikipedia. [Link]

  • Buser, H. R., et al. (1998). Occurrence of the Pharmaceutical Drug Clofibric Acid and the Herbicide Mecoprop in Various Swiss Lakes and in the North Sea. Environmental Science & Technology, 32(22), 3449–3456. [Link]

  • IARC. (1987). Chlorophenoxy Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. Environmental Toxicology and Pharmacology, 87, 103697. [Link]

  • Defarge, N., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 705. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. The proper disposal of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, a halogenated organic compound, is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory frameworks.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound (CAS No. 588681-98-5) is a halogenated carboxylic acid. Its molecular structure, containing both bromine and chlorine atoms, places it firmly in the category of halogenated organic waste.

Key Chemical Data:

PropertyValue
CAS Number 588681-98-5[1]
Molecular Formula C10H10BrClO3[1]
Molecular Weight 293.55 g/mol [1]
Hazard Classification Irritant[1][2]

The toxicological properties of this specific compound have not been fully investigated[2]. However, it is classified as an irritant and may be harmful by ingestion or inhalation. It is known to be irritating to mucous membranes and the upper respiratory tract[2]. The primary regulatory framework governing its disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[3].

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

DisposalWorkflow cluster_0 Step 1: Immediate Containment & Labeling cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Waste Generation (e.g., reaction quench, purification) B Segregate as 'Halogenated Organic Waste' A->B  Categorize C Transfer to a Designated, Compatible Waste Container B->C  Contain D Label Container with 'Hazardous Waste' and Contents C->D  Identify E Store in a Designated Satellite Accumulation Area (SAA) F Maintain Accurate Log of Waste Addition E->F  Document G Ensure Container is Securely Closed F->G  Secure H Arrange for Pickup by a Licensed Chemical Waste Vendor I Final Manifesting and Record Keeping H->I  Track

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Personal protective equipment for handling 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (CAS No. 588681-98-5). Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.

Hazard Analysis and Risk Mitigation

This compound is classified as an irritant.[1] While comprehensive toxicological data is not yet available, its structure as a halogenated organic acid necessitates stringent safety measures. The primary risks are associated with irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1] Ingestion may also be harmful.[1] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.

Core Principle: The "As Low As Reasonably Achievable" (ALARA) principle for exposure should be adopted. All operations should be conducted within a certified chemical fume hood to control potential vapors and dust.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is to create a comprehensive barrier against potential exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile for splash protection, Neoprene or Butyl Rubber for extended handling).[2][3][4][5]The halogenated and acidic nature of the compound requires a robust barrier. While nitrile gloves offer good resistance to weak acids and are suitable for short-term splash protection, neoprene or butyl rubber gloves provide superior protection against a wider range of organic chemicals and are recommended for tasks involving larger quantities or prolonged handling.[4][5][6] Always double-glove when handling concentrated amounts.
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Body Protection A full-length, buttoned laboratory coat. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.[2]Prevents contact with skin and contamination of personal clothing. Full-length pants and closed-toe shoes are mandatory.
Respiratory Protection Not typically required when handled within a certified chemical fume hood. If a fume hood is not available or if significant aerosolization is expected, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be used.The primary engineering control (fume hood) should prevent inhalation exposure. Respiratory protection is a secondary measure for non-routine situations.

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for safe handling. The following diagram and step-by-step procedures outline the critical stages.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before entering the lab, ensure you are wearing a lab coat, full-length pants, and closed-toe shoes.

    • Don the appropriate safety goggles and gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and a designated, labeled waste container within the fume hood.

  • Weighing and Solution Preparation:

    • Perform all manipulations of the solid compound within the fume hood to prevent inhalation of dust.[1]

    • Use a disposable weigh boat or tare a piece of glassware for weighing.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid generating dust.

    • If preparing a solution, add the solvent to the weighed solid slowly.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.

    • Place any contaminated disposable items (e.g., weigh boats, wipes) into the designated hazardous waste container.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol

For small spills of the solid material within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If necessary, use a non-reactive absorbent material like sand or vermiculite to create a dike around the spill to prevent it from spreading.[7][8]

  • Cleanup: Carefully sweep the solid material into a labeled container for hazardous waste disposal. Avoid creating dust.[9] Moisten the material slightly with a suitable solvent if necessary to prevent it from becoming airborne.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[8]

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless specifically permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain.[9]

References

  • Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%. Cole-Parmer. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • Standard Operating Procedure for Organic Acids. Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). Available at: [Link]

  • Chemical Spill Procedures. Princeton EHS. Available at: [Link]

  • What are the safety precautions when handling acids? - Blog. (2025-09-18). Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. (2025-06-06). Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Available at: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. (2024-09-06). Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2025-01-07). Available at: [Link]

  • Nitrile Gloves Chemical Resitance: What You Need to Know. WellBefore. (2022-12-29). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.